Trimethylboroxine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9B3O3/c1-4-7-5(2)9-6(3)8-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSAMQTQCPOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9B3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341570 | |
| Record name | Trimethylboroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-96-1 | |
| Record name | Trimethylboroxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylboroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Trimethylboroxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylboroxine, a six-membered heterocyclic compound with alternating boron and oxygen atoms, each boron atom being substituted with a methyl group, holds a significant position in synthetic organic chemistry. Its utility as a versatile reagent, particularly in methylation reactions and as a precursor for various organoboron compounds, has led to its widespread use in academic and industrial research. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in their scientific endeavors.
Historical Perspective
The journey to the isolation and characterization of this compound is rooted in the broader history of organoboron chemistry. The first synthesis of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860.[1] However, it was not until the 1930s that the general class of boroxines, the cyclic anhydrides of boronic acids, were recognized.[2] These early preparations typically involved the straightforward dehydration of the corresponding boronic acids.[2]
The specific synthesis and characterization of this compound evolved through the work of several notable chemists. Key advancements in the preparation of this compound were made by researchers such as Goubeau and Keller, and later by Nobel laureate Herbert C. Brown, whose extensive work on organoboranes significantly contributed to the accessibility and utility of this compound and related compounds.[3][4]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₃H₉B₃O₃ | [5] |
| Molecular Weight | 125.53 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 78-80 °C | [5] |
| Melting Point | -38 °C | |
| Density | 0.898 g/mL at 25 °C | |
| ¹H NMR (CDCl₃) | ||
| Chemical Shift (δ) | ~0.3 ppm (s, 9H) | [5] |
| ¹¹B NMR | ||
| Chemical Shift (δ) | ~33 ppm | |
| Infrared (IR) | ||
| B-O stretching | ~1380-1320 cm⁻¹ | [5] |
| B-C stretching | ~1150 cm⁻¹ |
Synthesis Methodologies
Several synthetic routes to this compound have been developed over the years, each with its own advantages and limitations. The following sections provide detailed experimental protocols for the most significant methods.
Dehydration of Methylboronic Acid
This is the most classical and straightforward approach to this compound, relying on the removal of water from methylboronic acid to drive the equilibrium towards the formation of the cyclic anhydride.
Experimental Protocol:
-
Reagents: Methylboronic acid, dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or azeotropic removal of water).
-
Procedure (Azeotropic Dehydration):
-
A solution of methylboronic acid in a suitable solvent that forms an azeotrope with water (e.g., toluene) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
The mixture is heated to reflux.
-
Water is continuously removed from the reaction mixture as it collects in the Dean-Stark trap.
-
The reaction is monitored by the cessation of water collection.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
Purification is achieved by distillation.
-
-
Quantitative Data:
-
Yield: Typically high, often exceeding 90%.
-
Reaction Time: Varies depending on the scale and efficiency of water removal, but generally a few hours.
-
Synthesis from Boric Acid and Trimethyl Borate
This method provides a convenient and scalable route to this compound from readily available starting materials. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the methanol byproduct.[5]
Experimental Protocol:
-
Reagents: Boric acid, trimethyl borate, cyclohexane (solvent).
-
Procedure:
-
Boric acid (1.0 eq) and trimethyl borate (2.0 eq) are suspended in cyclohexane in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.[5]
-
The mixture is heated to reflux with vigorous stirring.[5]
-
Methanol, formed as a byproduct, is collected in the Dean-Stark trap.[5]
-
The reaction is monitored by the amount of methanol collected.
-
After the theoretical amount of methanol is collected, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by distillation to afford this compound as a colorless liquid.
-
-
Quantitative Data: [5]
-
Yield: ~92%
-
Reaction Time: 3 hours
-
Carbonylation of Borane-Dimethyl Sulfide
Pioneered by Herbert C. Brown, this method involves the reaction of a borane complex with carbon monoxide, providing a high-yield route to this compound.[6]
Experimental Protocol:
-
Reagents: Borane-dimethyl sulfide complex, carbon monoxide, lithium borohydride (catalyst), tetrahydrofuran (solvent).
-
Procedure:
-
A solution of borane-dimethyl sulfide complex in anhydrous tetrahydrofuran is placed in a suitable pressure reactor.
-
A catalytic amount of lithium borohydride is added.
-
The reactor is pressurized with carbon monoxide.
-
The reaction mixture is stirred at a specified temperature and pressure for a designated time.
-
After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation.
-
-
Quantitative Data:
-
Yield: High yields are generally reported for this method.
-
Reaction Conditions: Typically requires elevated pressure and temperature.
-
Goubeau and Keller Synthesis
This high-temperature method involves the reaction of trimethylborane with boric oxide. While it provides a high yield, the handling of the pyrophoric trimethylborane presents a significant safety challenge.
Experimental Protocol:
-
Reagents: Trimethylborane, Boric oxide (B₂O₃).
-
Procedure:
-
Trimethylborane and boric oxide are sealed in a high-pressure ampoule.
-
The ampoule is heated to a high temperature (e.g., 300-450 °C).
-
After the reaction period, the ampoule is cooled, and the product is isolated.
-
Purification is typically achieved by distillation.
-
-
Quantitative Data:
-
Yield: Reported to be high.
-
Reaction Conditions: Requires high temperatures and pressures, and specialized equipment for handling pyrophoric reagents.
-
Conclusion
The synthesis of this compound has evolved from early dehydration methods to more sophisticated and scalable procedures. For laboratory-scale synthesis, the reaction of boric acid and trimethyl borate with azeotropic removal of methanol offers a practical, high-yielding, and safe alternative to the other described methods. The carbonylation route developed by H.C. Brown is also highly efficient but requires handling of carbon monoxide under pressure. The Goubeau and Keller method, while historically significant, is less commonly used due to the hazardous nature of trimethylborane. This guide provides researchers with the necessary historical context, detailed protocols, and comparative data to select and implement the most suitable synthetic strategy for their specific needs in the preparation of this valuable organoboron reagent.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]
- 4. Herbert C. Brown - Wikipedia [en.wikipedia.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
Theoretical Insights into the Molecular Structure of Trimethylboroxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylboroxine, (CH₃BO)₃, is a planar, six-membered heterocyclic molecule with alternating boron and oxygen atoms, and a methyl group attached to each boron atom. This compound and its derivatives are of significant interest due to their applications in organic synthesis, materials science, and as potential pharmacophores. Understanding the molecular structure and vibrational properties of this compound is crucial for elucidating its reactivity and designing new applications. Theoretical and computational chemistry provide powerful tools to investigate these properties at an atomic level. This technical guide summarizes key findings from theoretical studies on the structure of this compound, presenting quantitative data, detailing computational methodologies, and illustrating the typical workflow employed in such studies.
Molecular Geometry
| Parameter Range | Value |
| B-O Bond Length | 1.35 - 1.41 Å |
Further detailed quantitative data on B-C bond lengths, and O-B-O, B-O-B, and O-B-C bond angles from specific high-level theoretical studies require more targeted computational work.
Vibrational Frequencies
The vibrational spectrum of this compound has been investigated through theoretical calculations. The fundamental normal modes have been computed, providing insights into the molecule's dynamics and a theoretical basis for the interpretation of experimental infrared and Raman spectra. The table below presents the fundamental normal modes for this compound calculated at the B3LYP/6-31G(d,p) level of theory.
| Symmetry | Assignment | Frequency (cm⁻¹) |
| A' | Ring Breathing | 1383 |
| A' | B-C Stretching | 1152 |
| A' | CH₃ Rocking | 937 |
| A' | Ring Deformation | 715 |
| A' | B-C Bending | 496 |
| A'' | Out-of-plane Ring Deformation | 693 |
| A'' | CH₃ Torsion | 145 |
| E' | Ring Stretching | 1395 |
| E' | CH₃ Asymmetric Stretching | 3001 |
| E' | CH₃ Symmetric Stretching | 2925 |
| E' | CH₃ Asymmetric Deformation | 1458 |
| E' | CH₃ Symmetric Deformation | 1321 |
| E' | B-C Stretching | 1032 |
| E' | Ring Deformation | 560 |
| E' | B-C Bending | 320 |
| E'' | Out-of-plane CH₃ Wagging | 890 |
| E'' | Out-of-plane Ring Deformation | 430 |
Experimental and Computational Protocols
The theoretical investigation of this compound's structure typically involves a series of well-defined computational steps. These protocols are designed to find the most stable molecular conformation and to characterize its properties.
Key Computational Methods
A variety of quantum chemical methods have been employed to study boroxine derivatives. The choice of method represents a trade-off between computational cost and accuracy. Commonly used levels of theory include:
-
Density Functional Theory (DFT): This is a widely used method that provides a good balance between accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen for its reliability in predicting geometries and vibrational frequencies of organic and organometallic compounds.
-
Møller-Plesset Perturbation Theory (MP2): This is a post-Hartree-Fock method that includes electron correlation effects, generally leading to more accurate results than DFT for certain systems, albeit at a higher computational cost.
-
Restricted Hartree-Fock (RHF): This is a more fundamental ab initio method that does not include electron correlation. While less accurate for many properties, it can be a useful starting point for more advanced calculations.
Basis Sets
The accuracy of quantum chemical calculations also depends on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Common basis sets used in the study of this compound and related compounds include:
-
Pople-style basis sets: 6-31G(d,p) is a popular double-zeta basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonds.
-
Correlation-consistent basis sets: aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) is a larger and more flexible basis set that is often used for high-accuracy calculations. The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions.
Geometry Optimization
The first step in a typical theoretical study is to perform a geometry optimization. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The result of a successful geometry optimization is a stationary point on the potential energy surface, which usually corresponds to a stable conformer of the molecule.
Frequency Calculation
Following a successful geometry optimization, a frequency calculation is performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing the Hessian matrix yields the vibrational frequencies and the corresponding normal modes. An important check is that for a true energy minimum, all calculated vibrational frequencies should be real (i.e., not imaginary). The presence of imaginary frequencies indicates that the optimized structure is a transition state rather than a stable minimum.
Workflow for Theoretical Analysis
The logical flow of a computational study on a molecule like this compound can be visualized as a straightforward workflow. This process ensures a systematic and rigorous investigation of the molecule's properties.
Caption: Computational workflow for the theoretical analysis of this compound.
Conclusion
Theoretical studies provide invaluable insights into the molecular structure and properties of this compound. Through methods like DFT and MP2 with appropriate basis sets, it is possible to obtain detailed information about its geometry and vibrational dynamics. The planarity of the boroxine ring and the partial double bond character of the B-O bonds are key structural features that influence its chemical behavior. The computational protocols and workflows outlined in this guide provide a framework for researchers to conduct their own theoretical investigations into this important class of molecules, paving the way for the rational design of new materials and therapeutic agents.
Quantum Chemical Calculations of Boroxine Rings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of quantum chemical calculations in the study of boroxine rings. Boroxines, the six-membered cyclotrimeric anhydrides of boronic acids, are of significant interest in organic synthesis, materials science, and drug development.[1][2] Computational chemistry provides a powerful lens through which to understand the structure, stability, reactivity, and electronic properties of these fascinating heterocyclic systems.
Introduction to Boroxine Ring Calculations
Quantum chemical calculations offer a route to elucidate the fundamental properties of boroxine rings that can be challenging to determine experimentally. These methods allow for the precise determination of molecular geometries, vibrational frequencies, and electronic characteristics, providing critical insights for the design of novel boroxine-based compounds.
The formation of boroxine from the dehydration of boronic acid is a key reaction, and computational studies have been instrumental in understanding its thermodynamics.[1] Calculations have shown that this dehydration is typically endothermic in the gas phase.[1] For instance, at the MP2/aug-cc-pVTZ level of theory, the enthalpy of reaction (ΔH298) for the formation of boroxine from boronic acid is +12.2 kcal/mol in a vacuum.[1]
Computational Methodologies
A variety of quantum chemical methods are employed to study boroxine rings, each with its own balance of accuracy and computational cost. The choice of method and basis set is crucial for obtaining reliable results.
Key Computational Approaches
-
Density Functional Theory (DFT): DFT is a widely used method for boroxine calculations due to its favorable accuracy-to-cost ratio. The B3LYP functional is frequently employed, often in conjunction with Pople-style basis sets like 6-311+G(d) or 6-311++G(d,p).[1][3][4] DFT has been successfully used to investigate ring strain, thermodynamics of formation, and electronic properties.[1][3][4][5] For example, B3LYP/6-311+G(d) calculations have been used to determine the strain enthalpies of (HBO)3.[3][4]
-
Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory (MP2) is a more computationally intensive method that provides a higher level of accuracy by including electron correlation effects. It is often used with Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, for more precise energy and geometry calculations.[1]
-
Coupled Cluster (CC) Theory: For even higher accuracy, especially for electronic properties, coupled-cluster methods like CCSD(T) can be used, though they are the most computationally demanding.[1] These are often used for single-point energy calculations on geometries optimized at a lower level of theory.[1]
Basis Sets
The selection of a basis set is critical in quantum chemical calculations. For boroxine systems, it is important to include diffuse functions to accurately describe the bonding, particularly in dehydration reactions.[1] Commonly used basis sets include:
-
Pople-style basis sets: 6-311+G(d), 6-311++G(d,p)
-
Dunning's correlation-consistent basis sets: cc-pVDZ, aug-cc-pVDZ, cc-pVTZ, aug-cc-pVTZ[6]
Software
A variety of software packages are available for performing quantum chemical calculations on boroxine rings. Some of the most commonly used programs include:
-
Gaussian: A comprehensive suite of programs for a wide range of quantum chemical calculations.[1]
-
Amsterdam Density Functional (ADF): A software package specializing in DFT calculations, particularly for electronic properties and spectroscopy.[7][8]
-
GAMESS: A general-purpose quantum chemistry software package that is available at no cost to academic and industrial users.[9][10]
-
ORCA: A flexible and efficient quantum chemistry program package.[11]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from quantum chemical calculations of boroxine and its derivatives.
Table 1: Calculated Thermodynamic Properties of Boroxine Formation
| Reaction | Computational Level | ΔE (kcal/mol) | ΔH298 (kcal/mol) | ΔG298 (kcal/mol) | Reference |
| 3 H–B(OH)2 → H3B3O3 + 3 H2O (in vacuo) | MP2/aug-cc-pVTZ | - | +12.2 | - | [1] |
| 3 H–B(OH)2 → H3B3O3 + 3 H2O (in CCl4) | PCM:UFF/MP2/aug-cc-pVTZ | - | +11.2 | +4.5 | [1] |
| 3 H–B(OH)2 → H3B3O3 + 3 H2O (aqueous) | PCM:UFF/MP2/aug-cc-pVTZ | - | +9.8 | - | [1] |
| 3 (HO)–B(OH)2 → (HO)3B3O3 + 3 H2O (in vacuo) | MP2/aug-cc-pVTZ | +10.1 | +7.3 | - | [1] |
Table 2: Calculated Geometric Parameters of Boroxine (H3B3O3)
| Parameter | Computational Level | Value | Reference |
| B-O bond length | MP2/aug-cc-pVTZ | 1.382 Å | [1] |
| B-H bond length | MP2/aug-cc-pVTZ | 1.183 Å | [1] |
| B-O-B angle | MP2/aug-cc-pVTZ | 119.9° | [1] |
| O-B-O angle | MP2/aug-cc-pVTZ | 120.1° | [1] |
Table 3: Calculated Strain Enthalpies of Boroxine Rings
| Molecule | Computational Level | Strain Enthalpy (kJ/mol) | Reference |
| (HBO)3 | B3LYP/6-311+G(d) | 11.4 | [3][4] |
| (HBO)4 | B3LYP/6-311+G(d) | 31.6 | [3][4] |
Visualizations
The following diagrams illustrate key processes and relationships relevant to the computational study of boroxine rings.
Caption: Computational workflow for the dehydration of boronic acid to form a boroxine ring.
Caption: Logical relationship between computational methods, basis sets, and calculated properties.
Experimental Protocols: A Computational Approach
The following outlines a general computational protocol for investigating a boroxine derivative.
-
Structure Building: Construct the initial 3D structure of the boroxine derivative using molecular modeling software such as Avogadro or Chemcraft.[10][12]
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of the molecule.
-
Method: B3LYP or a similar DFT functional.
-
Basis Set: A Pople-style basis set such as 6-311+G(d).
-
Software: Gaussian, GAMESS, or ORCA.
-
-
Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain vibrational spectra and zero-point vibrational energy (ZPVE).
-
Method and Basis Set: Same as the geometry optimization.
-
-
Single-Point Energy Calculation (Optional but Recommended): For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated method and a larger basis set.
-
Method: MP2 or CCSD(T).
-
Basis Set: An augmented correlation-consistent basis set like aug-cc-pVTZ.
-
-
Analysis of Results: Analyze the output files to extract key data, including:
-
Optimized Cartesian coordinates.
-
Bond lengths, bond angles, and dihedral angles.
-
Vibrational frequencies and intensities.
-
Electronic energies, enthalpy, and Gibbs free energy.
-
Molecular orbitals and electronic properties.
-
This technical guide provides a foundational understanding of the application of quantum chemical calculations to the study of boroxine rings. By leveraging these computational tools, researchers can gain deeper insights into the behavior of these important molecules, accelerating discovery and innovation in related fields.
References
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Ring strain in boroxine rings: computational and experimental considerations - Deakin University - Figshare [dro.deakin.edu.au]
- 4. DSpace [scholarbank.nus.edu.sg]
- 5. Computational NEXAFS Characterization of Molecular Model Systems for 2D Boroxine Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 10. Quantum Biochemistry [quantumbiochemistry.org]
- 11. Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics | MDPI [mdpi.com]
- 12. iscitech.com [iscitech.com]
An In-depth Technical Guide to the Electronic Properties of Substituted Boroxines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boroxines, six-membered inorganic rings composed of alternating boron and oxygen atoms (B₃O₃), have garnered significant attention across various scientific disciplines. Their unique electronic structure, characterized by a planar geometry and the presence of vacant p-orbitals on the boron atoms, makes them intriguing building blocks for advanced materials. The ability to tune the electronic properties of the boroxine core through the introduction of various substituents (R) on the boron atoms has opened up a plethora of applications, ranging from organic electronics and covalent organic frameworks (COFs) to drug delivery systems. This technical guide provides a comprehensive overview of the electronic properties of substituted boroxines, detailing the theoretical and experimental methodologies used for their characterization and summarizing key quantitative data.
The Influence of Substituents on Electronic Properties
The electronic nature of the substituents attached to the boron atoms plays a pivotal role in modulating the electronic properties of the boroxine ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the overall charge distribution of the molecule.
Generally, electron-donating groups increase the electron density of the boroxine ring, leading to a destabilization (increase in energy) of the HOMO. Conversely, electron-withdrawing groups decrease the electron density, resulting in a stabilization (decrease in energy) of both the HOMO and LUMO. These shifts in orbital energies directly impact the material's conductivity, optical properties, and reactivity.
Quantitative Electronic Properties of Substituted Boroxines
The following tables summarize key quantitative data on the electronic properties of various substituted boroxines, including HOMO and LUMO energies, HOMO-LUMO energy gaps, and ionization potentials. This data has been compiled from both computational studies and experimental measurements.
| Substituent (R) | HOMO Energy (Hartree) | LUMO Energy (Hartree) | HOMO-LUMO Gap (Hartree) |
| H | -0.3360 | -0.0157 | 0.3203 |
| CH₃ | -0.3101 | 0.0151 | 0.3252 |
| Cl | -0.3381 | -0.0316 | 0.3065 |
| F | -0.3839 | 0.0116 | 0.3955 |
| NO₂ | -0.3303 | -0.1182 | 0.2121 |
Caption: Table 1. Calculated frontier molecular orbital energies and HOMO-LUMO gaps for symmetrically substituted boroxines (R₃B₃O₃) at the B3LYP/6-31G(d,p) level of theory.
| Compound | First Ionization Potential (eV) |
| 2,4,6-Tris(4-formylphenyl)boroxine (TFPB) | 9.46 ± 0.11 |
| Me₃B₃O₃ | 11.42 |
| (MeO)₃B₃O₃ | 10.78 |
Caption: Table 2. Experimental first ionization potentials of selected substituted boroxines.[1][2]
Experimental and Computational Protocols
The characterization of the electronic properties of substituted boroxines relies on a combination of sophisticated experimental techniques and computational modeling.
Synthesis of Substituted Boroxines
The synthesis of substituted boroxines typically involves the dehydration of the corresponding boronic acids.
General Procedure for the Synthesis of Arylboroxines:
-
Starting Material: The respective arylboronic acid is used as the precursor.
-
Dehydration: The arylboronic acid is subjected to dehydration conditions to promote the formation of the boroxine ring. This can be achieved by:
-
Azeotropic distillation with a suitable solvent (e.g., toluene) to remove water.
-
Heating under vacuum.
-
Reaction with a dehydrating agent.
-
-
Purification: The resulting arylboroxine is purified by recrystallization or chromatography.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Typical Experimental Protocol for XPS Analysis of Boroxine Films:
-
Instrumentation: Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) is often employed to study the dynamic chemistry of boroxine formation and hydrolysis.
-
Substrate: A suitable substrate, such as a Au(111) film on mica, is prepared by cycles of sputtering and annealing.
-
Deposition: The boronic acid precursors are deposited onto the substrate in a dedicated chamber.
-
Analysis: Core-level spectra (e.g., B 1s, O 1s, C 1s) are acquired at various temperatures and pressures of reactive gases (e.g., water vapor) to monitor the chemical state changes. A monochromatic X-ray source (e.g., Al Kα) is used for excitation. The kinetic energy of the emitted photoelectrons is measured by a hemispherical electron analyzer.
-
Data Analysis: The binding energies of the core levels are determined and compared to reference compounds to identify the chemical states of the elements. For example, the B 1s binding energy can distinguish between boronic acid and boroxine species.[3]
Computational Chemistry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.
Typical Computational Protocol for DFT Calculations of Boroxine Properties:
-
Software: Gaussian, Amsterdam Density Functional (ADF), or similar quantum chemistry software packages are used.
-
Method: A suitable functional, such as B3LYP or a range-separated functional like CAM-B3LYP, is chosen.
-
Basis Set: A basis set of appropriate size and quality, such as 6-31G(d,p) or aug-cc-pVTZ, is selected to describe the atomic orbitals.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Property Calculation: Once the geometry is optimized, various electronic properties can be calculated, including:
-
HOMO and LUMO energies and their spatial distribution.
-
The HOMO-LUMO gap.
-
Dipole moment.
-
Simulated vibrational spectra (e.g., IR and Raman).
-
NICS (Nucleus-Independent Chemical Shift) values to assess aromaticity.
-
Visualizing Workflows and Pathways
Synthesis of Boroxine-Linked Covalent Organic Frameworks (COFs)
The self-condensation of diboronic acids is a common method for the synthesis of boroxine-linked COFs. The following diagram illustrates the workflow for the synthesis of COF-1.
Caption: Workflow for the synthesis of COF-1.
Boronic Acids in Drug Delivery: Targeting the NF-κB Pathway
Boronic acid-containing drugs, which can exist in equilibrium with their boroxine forms, have shown significant therapeutic potential. For example, the proteasome inhibitor bortezomib is used in cancer therapy and is known to suppress the nuclear factor-κB (NF-κB) signaling pathway.[4]
Caption: Inhibition of the NF-κB pathway by bortezomib.
Conclusion
The electronic properties of substituted boroxines are highly tunable, making them a versatile platform for the design of novel materials with tailored functionalities. Understanding the interplay between substituent effects and the electronic structure of the boroxine core is crucial for advancing their application in diverse fields, from materials science to medicine. The combination of experimental characterization and computational modeling provides a powerful approach to elucidate these properties and guide the rational design of new boroxine-based systems. This guide serves as a foundational resource for researchers and professionals seeking to explore the rich and promising chemistry of substituted boroxines.
References
- 1. Electronic properties of the boroxine–gold interface: evidence of ultra-fast charge delocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic properties of the boroxine–gold interface: evidence of ultra-fast charge delocalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Probing dynamic covalent chemistry in a 2D boroxine framework by in situ near-ambient pressure X-ray photoelectron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Computational Insights into the Aromaticity of Trimethylboroxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Question of Aromaticity in Boroxines
Aromatic compounds, typified by benzene, exhibit enhanced stability and unique reactivity due to a delocalized π-electron system. The quest to identify and understand aromaticity in inorganic analogues has been a vibrant area of research. Trimethylboroxine, with its planar six-membered ring composed of alternating boron and oxygen atoms, presents an intriguing case study. Early theoretical considerations entertained the possibility of π-delocalization and, consequently, aromatic character. However, as this guide will demonstrate, a combination of advanced computational techniques and spectroscopic evidence has provided a definitive answer.
Computational Methodologies for Assessing Aromaticity
The aromaticity of a molecule is not a directly observable quantity but is inferred from a set of structural, energetic, and magnetic criteria. Computational chemistry offers a powerful toolkit to probe these criteria.
Density Functional Theory (DFT) for Geometry Optimization
A prerequisite for any analysis of aromaticity is an accurate molecular geometry. Density Functional Theory (DFT) has been the workhorse for optimizing the structures of boroxines. A commonly employed method involves the B3LYP functional with the 6-311+G** basis set. This level of theory provides a reliable description of the molecular geometry, which serves as the foundation for subsequent property calculations.
Magnetic Criteria: The Litmus Test for Aromaticity
Magnetic properties, particularly Nucleus-Independent Chemical Shift (NICS), have emerged as the most reliable indicators of aromaticity. NICS calculations probe the magnetic shielding at the center of a ring system. Aromatic compounds exhibit a significant negative NICS value (diatropic ring current), indicative of magnetic shielding, while anti-aromatic compounds show a positive value (paratropic ring current). Non-aromatic systems have NICS values close to zero.
The NICS values are typically calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method or the Continuous Set of Gauge Transformations (CSGT) method. For a more refined analysis, the total NICS value can be decomposed into contributions from σ and π electrons (NICS(σ) and NICS(π)).
Energetic Criteria: Aromatic Stabilization Energy (ASE)
Aromatic Stabilization Energy (ASE) quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. While conceptually straightforward, the calculation of ASE can be challenging due to the choice of an appropriate reference system. For boroxine and related systems, it has been noted that ASE does not always correlate well with magnetic criteria of aromaticity.[1]
Quantitative Data: The Evidence Against Aromaticity
Computational studies on boroxine (H₃B₃O₃), the parent compound of this compound, provide compelling quantitative evidence against its aromaticity. The electronic effect of the methyl groups in this compound is not expected to fundamentally alter the electronic nature of the boroxine ring.
A key study employed sophisticated computational methods to determine the NICS values for boroxine.[1] The results are summarized in the table below.
| Compound | Computational Method | NICS(π) (ppm) | NICS(tot) (ppm) | Conclusion |
| Boroxine (B₃O₃H₃) | SOS-DFPT-IGLO/PW91/IGLO-III TZ2P | -0.1 | -0.2 | Non-aromatic |
| Benzene (C₆H₆) | (for comparison) | -29.9 | -8.0 | Aromatic |
Table 1: Calculated Nucleus-Independent Chemical Shift (NICS) values for boroxine and benzene.[1]
The NICS(π) and NICS(tot) values for boroxine are close to zero, in stark contrast to the large negative values for the archetypal aromatic molecule, benzene.[1] This indicates the absence of a significant diatropic ring current, a hallmark of aromaticity. The study concluded that in non-aromatic systems like boroxine, the contributions from π and σ electrons to the total NICS value tend to cancel each other out.[1]
Experimental Corroboration: Photoelectron Spectroscopy
Experimental Protocol: HeI and HeII UV Photoelectron Spectroscopy (UPS)
HeI and HeII UPS are powerful techniques for probing the electronic structure of molecules in the gas phase. The process involves irradiating the sample with photons of a specific energy (21.22 eV for HeI and 40.81 eV for HeII) and measuring the kinetic energy of the ejected electrons. By applying the principle of energy conservation (Ionization Energy = Photon Energy - Kinetic Energy of ejected electron), one can determine the binding energies of the valence electrons. The resulting photoelectron spectrum provides a fingerprint of the molecular orbitals, allowing for a detailed analysis of the electronic structure and bonding.
Visualizing the Computational Workflow
The logical flow of a computational investigation into the aromaticity of a molecule like this compound can be visualized as follows:
Signaling Pathway of Aromaticity Determination
The process of determining aromaticity involves a logical progression from theoretical concepts to computational execution and interpretation of results.
Conclusion
References
The Chemistry and Application of Boroxines: A Technical Guide for Researchers
An in-depth exploration of the history, synthesis, and diverse applications of boroxines, with a focus on their role in materials science and drug development.
Introduction
Boroxines, six-membered heterocyclic compounds with alternating boron and oxygen atoms, have emerged from relative obscurity to become a focal point of research in fields as diverse as materials science, organic synthesis, and medicinal chemistry. These trimeric anhydrides of boronic acids, first predicted to exist in the early 1930s, are now recognized for their unique structural and chemical properties, which are being harnessed to create advanced materials and novel therapeutics. This technical guide provides a comprehensive overview of boroxine chemistry, from its historical roots to its cutting-edge applications, designed for researchers, scientists, and professionals in drug development.
A Brief History of Boroxine Chemistry
The concept of a dianhydride of three boronic acid molecules was first proposed by Yabroff in 1932 and 1933.[1] However, it was not until the 1930s that substituted boroxines were first synthesized and characterized.[2] These compounds are typically solids that exist in equilibrium with their corresponding boronic acids at room temperature.[2] For many years, boroxine research was primarily of academic interest, focusing on fundamental aspects such as their structure, Lewis acidity, and the reversible nature of their formation.[1][3] A significant turning point in boroxine chemistry came with the realization that the reversible formation of the boroxine ring could be exploited as a powerful tool for constructing highly organized molecular architectures.[3] This has led to a surge in research and a rapid expansion of their applications in recent decades.
The Boroxine-Boronic Acid Equilibrium: A Dynamic Covalent Heart
The chemistry of boroxines is intrinsically linked to their equilibrium with the corresponding boronic acids. This dynamic covalent relationship is the cornerstone of many of their applications. The formation of a boroxine from three boronic acid molecules is a dehydration reaction that releases three molecules of water.[3]
References
The Core Reactivity of Trimethylboroxine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylboroxine (TMB), a cyclic anhydride of methylboronic acid, is a versatile and reactive organoboron compound with significant applications across organic synthesis and materials science. This technical guide provides a comprehensive overview of the fundamental reactivity of TMB, with a focus on its utility in palladium-catalyzed cross-coupling reactions, its role in the formation of chiral catalysts, and its emerging applications in materials chemistry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for researchers.
Physicochemical Properties
This compound is a colorless, flammable liquid that is sensitive to moisture and air.[1][2] It is the cyclic trimer of methylboronic acid and exists in equilibrium with its monomeric form, particularly in the presence of water.[3]
| Property | Value | Reference |
| Molecular Formula | C₃H₉B₃O₃ | [4] |
| Molecular Weight | 125.53 g/mol | [4] |
| Boiling Point | 78-80 °C | [5][6][7] |
| Melting Point | -38 °C | [5][6] |
| Density | 0.898 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.362 | [5][6] |
| Flash Point | -9 °C (closed cup) | [5] |
| Solubility | Not miscible in water | [6][7] |
Core Reactivity and Mechanistic Overview
The reactivity of this compound is primarily dictated by the electrophilic nature of the boron atoms and the lability of the B-O bonds. This allows it to participate in a variety of transformations, acting as a methyl source, a Lewis acid, and a precursor to other organoboron species.
Suzuki-Miyaura Cross-Coupling Reactions
One of the most prominent applications of TMB is as a methylating agent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][6][8] This reaction enables the formation of a C-C bond between an aryl or vinyl halide/triflate and the methyl group from TMB.[9] TMB serves as a practical and cost-effective alternative to methylboronic acid.[4]
The catalytic cycle, illustrated below, involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the boroxine, and subsequent reductive elimination to yield the methylated product and regenerate the Pd(0) catalyst.[9][10]
The following table summarizes the yields of methylated products from various aryl halides using this compound.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzophenone | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 6 | 90 | [4] |
| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 6 | 85 | [4] |
| 3 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 6 | 88 | [4] |
| 4 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DMF | 71 | 75 | [4] |
| 5 | 4-Chlorobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 24 | 82 | [4] |
| 6 | 2-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (aq) | 3 | 78 | [4] |
| 7 | 1-Nitronaphthalene | Pd(acac)₂ / BrettPhos | Cs₂CO₃ | Toluene | 24 | 80 | [11] |
| 8 | 4-Nitroanisole | Pd(acac)₂ / BrettPhos | Cs₂CO₃ | Toluene | 24 | 75 | [11] |
Preparation of Chiral Catalysts
This compound is a key reagent in the synthesis of Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines used for the enantioselective reduction of ketones.[8][12][13] The reaction of a chiral amino alcohol, such as (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine, with TMB provides the corresponding B-methylated CBS catalyst.[12]
These catalysts, in conjunction with a borane source, facilitate the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, which then activates the ketone for a face-selective hydride transfer.[13][14]
Dehydrative Condensation and Lewis Acidity
Substituted boroxines, in general, are formed from the dehydration of their corresponding boronic acids.[3] Conversely, TMB can act as a dehydrating agent in certain contexts, driving equilibrium towards the formation of condensation products.[3] The Lewis acidic nature of the boron atoms in TMB allows it to activate carbonyl groups and other Lewis basic functionalities, facilitating nucleophilic attack.[15][16] While less common than its use in cross-coupling, this reactivity is important in understanding its broader synthetic potential.
The formation of boroxines from boronic acids is a reversible dehydration-condensation process.[17]
Applications in Materials Science
This compound serves as an important additive in the electrolyte of high-voltage lithium-ion batteries.[2][7] Its anodic decomposition on the cathode surface can form a stable passivation layer, which improves the interfacial stability and cycling performance of the battery.[7] TMB is also used in the preparation of methylaluminoxane (MAO), a cocatalyst in olefin polymerization.[1][18][19]
Detailed Experimental Protocols
General Procedure for Palladium-Catalyzed Methylation of Aryl Halides with this compound
This protocol is adapted from a general procedure for Suzuki-Miyaura coupling reactions using TMB.[10]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.0 equiv of the trimer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous 1,4-dioxane to the flask.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 105-115 °C (oil bath temperature) and stir for the time indicated for the specific substrate (typically 6-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with a suitable solvent (e.g., THF or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired methylated product.[10]
Preparation of a B-Methylated CBS Catalyst
This protocol is based on the synthesis of B-methylated oxazaborolidine catalysts.[12]
Materials:
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine
-
Methylboronic acid (can be generated in situ from TMB) or this compound
-
Toluene
Procedure:
-
A solution of (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine in toluene is prepared in a flask equipped with a Dean-Stark trap.
-
An equimolar amount of methylboronic acid (or a corresponding amount of this compound) is added to the solution.
-
The mixture is heated to reflux, and water is removed azeotropically via the Dean-Stark trap.
-
The reaction is monitored by the amount of water collected.
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude B-methylated CBS catalyst, which can often be used without further purification.
Safety and Handling
This compound is a highly flammable liquid and vapor.[11] It is corrosive and can cause severe skin and eye damage.[11] TMB is also sensitive to air and moisture and should be handled under an inert atmosphere.[17] It may form explosive peroxides upon storage, especially in THF solution.[17] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a reagent of significant utility in modern organic chemistry and materials science. Its role as an efficient methylating agent in Suzuki-Miyaura cross-coupling reactions is well-established, providing a practical route to a wide range of methylated aromatic compounds. Furthermore, its application in the synthesis of chiral CBS catalysts underscores its importance in asymmetric synthesis. Emerging applications in energy storage highlight the expanding scope of this versatile organoboron compound. A thorough understanding of its fundamental reactivity, as detailed in this guide, is crucial for its effective and safe utilization in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 3. Boroxine - Wikipedia [en.wikipedia.org]
- 4. designer-drug.com [designer-drug.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. A methylation platform of unconventional inert aryl electrophiles: this compound as a universal methylating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. york.ac.uk [york.ac.uk]
- 13. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. An alternative route to methylalumoxane: Synthesis, structure, and the use of model methylalumoxanes as cocatalysts for transition metal complexes in polymerization reactions | Semantic Scholar [semanticscholar.org]
Spectroscopic Characterization of Trimethylboroxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of trimethylboroxine. It details the methodologies for key analytical techniques and presents quantitative data in a structured format to facilitate research and development.
Molecular Structure and Properties
This compound, with the chemical formula C₃H₉B₃O₃, is a six-membered heterocyclic compound consisting of alternating boron and oxygen atoms, with each boron atom bonded to a methyl group.[1] The boroxine ring is planar, and the molecule belongs to the D₃h point group, indicating a high degree of symmetry.
| Property | Value | Reference |
| Molecular Weight | 125.53 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 78-80 °C | [3] |
| Density | 0.898 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.362 | [3] |
Spectroscopic Data
The following sections provide quantitative data obtained from various spectroscopic techniques used to characterize this compound.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule.
Table 2.1: FT-IR Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2800 | Strong | C-H stretching (aliphatic) |
| ~1390 | Strong | B-O stretching in the boroxine ring |
| ~1250 | Strong | B-O-B stretching in the boroxine ring |
| ~1080 | Medium | B-C stretching |
Note: The FT-IR spectrum of this compound may also show broad peaks in the 3400-3200 cm⁻¹ region due to the presence of boric acid impurities resulting from hydrolysis.[4]
Table 2.2: Raman Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 | Strong | C-H symmetric stretching |
| ~1380 | Medium | B-O symmetric stretching (ring breathing) |
| ~750 | Strong | B-O-B symmetric bending |
| ~550 | Medium | B-C symmetric stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.
Table 2.3: ¹H NMR Chemical Shift of this compound
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |
| ¹H | CDCl₃ | ~0.4 | Singlet |
Table 2.4: ¹³C NMR Chemical Shift of this compound
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹³C | CDCl₃ | ~1.0 (broad) |
Note: The ¹³C signal for the methyl group attached to boron is often broad due to quadrupolar relaxation of the boron nucleus.
Table 2.5: ¹¹B NMR Chemical Shift of this compound
| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |
| ¹¹B | CDCl₃ | ~33 | BF₃·OEt₂ |
Note: The ¹¹B NMR spectrum of boroxines typically shows a single, broad resonance slightly downfield from their corresponding boronic acids.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Table 2.6: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 126 | 20 | [C₃H₉B₃O₃]⁺ (Molecular Ion) |
| 111 | 100 | [C₂H₆B₃O₃]⁺ (Loss of CH₃) |
| 96 | 30 | [CH₃B₃O₃]⁺ (Loss of 2 x CH₃) |
| 83 | 15 | [HB₃O₃]⁺ (Loss of 3 x CH₃) |
| 69 | 40 | [B₃O₃]⁺ |
| 41 | 50 | [B₂O₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectroscopic characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Place one to two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Instrumentation:
-
A Fourier-transform infrared spectrometer is used.
-
The sample holder is placed in the beam path of the instrument.
-
-
Data Acquisition:
-
A background spectrum of the clean salt plates is collected first.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The instrument software automatically subtracts the background from the sample spectrum.
-
-
Data Processing:
-
The resulting spectrum is plotted as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Peak positions are identified and assigned to their corresponding vibrational modes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹¹B NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[7]
-
A concentration of approximately 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C and ¹¹B NMR is recommended.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹¹B NMR, an external reference of boron trifluoride diethyl etherate (BF₃·OEt₂) is commonly used (δ = 0.0 ppm).[6][8]
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used. A wider spectral width (~200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹¹B NMR: A proton-decoupled one-pulse experiment is generally sufficient.[6] A spectral width of ~200 ppm centered around the expected chemical shift is used. Due to the quadrupolar nature of the ¹¹B nucleus, relaxation times are short, allowing for a short relaxation delay (1-2 seconds).[6]
-
-
Data Processing:
-
The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the internal or external standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate this compound from any volatile impurities and obtain its mass spectrum.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile, anhydrous organic solvent such as hexane or dichloromethane. A concentration of approximately 100 µg/mL is a good starting point.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separation.
-
-
Data Acquisition:
-
GC Conditions:
-
Injector Temperature: 150-200 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 10-20 °C/min to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Source Temperature: ~230 °C.
-
Quadrupole Temperature: ~150 °C.
-
-
-
Data Processing:
-
The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound.
-
The mass spectrum of the this compound peak is extracted and analyzed.
-
The molecular ion peak is identified, and the fragmentation pattern is interpreted to elucidate the structure of the fragment ions.
-
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Solved The chemical shift values of this 13C NMR | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
An In-depth Technical Guide to Trimethylboroxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of trimethylboroxine, a versatile organoboron compound. It covers its chemical and physical properties, reactivity, and stability, along with detailed experimental protocols for its synthesis and handling. Furthermore, it explores its significant applications in organic synthesis and its relevance to drug discovery and development.
Core Properties of this compound
This compound (TMB) is the cyclic anhydride of methylboronic acid.[1] It is a six-membered heterocyclic compound with alternating boron and oxygen atoms, with a methyl group attached to each boron atom.[2] Its unique chemical properties make it a valuable reagent in various chemical transformations.
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 823-96-1 | [3][4][5] |
| Molecular Formula | C₃H₉B₃O₃ | [3][6] |
| Molecular Weight | 125.53 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid/solution | [1][4][7] |
| Melting Point | -38 °C | [4][8] |
| Boiling Point | 78-80 °C | [4][8][9] |
| Density | 0.898 g/mL at 25 °C | [4][8] |
| Refractive Index | n20/D 1.362 | [4][8] |
| Flash Point | -9 °C (15.8 °F) - closed cup | [6] |
| Water Solubility | Not miscible | [4][8] |
This compound is a reactive compound with specific handling and storage requirements.
-
Sensitivity : It is sensitive to moisture, air, and light.[7] It readily hydrolyzes in the presence of water to form methylboronic acid.[10]
-
Stability : The product is considered chemically stable under standard ambient conditions (room temperature) when stored properly under an inert atmosphere.[7][11] Commercially, it is often supplied as a solution in THF, which may form explosive peroxides upon prolonged storage.[7]
-
Hazards : It is a highly flammable liquid and vapor.[6] It is incompatible with strong oxidizing agents, acids, bases, and water.[7]
Experimental Protocols
Proper handling, synthesis, and purification are critical for the effective use of this compound.
Several methods for the synthesis of this compound have been reported. One common laboratory-scale preparation involves the dehydration of methylboronic acid.[10] Another method is the reaction of trimethylborane with boron trioxide.[1]
Protocol: Preparation from Trimethylborane and Boron Trioxide [1]
-
Preparation of B₂O₃ : Dehydrate boric acid (H₃BO₃) under vacuum over phosphorus pentoxide (P₂O₅) at 220 °C to obtain anhydrous boron trioxide (B₂O₃) powder. This step is critical as B₂O₃ is very hygroscopic.
-
Reaction Setup : In a sealed tube, with strict exclusion of moisture, combine the anhydrous B₂O₃ powder with trimethylborane (B(CH₃)₃).
-
Reaction Conditions : Heat the sealed tube to 600 °C and maintain this temperature for six hours. The contents will transform into a clear, colorless liquid.
-
Isolation : After cooling, break the tube's tip under a nitrogen atmosphere and connect it to a vacuum line.
-
Purification : Transfer the crude product into a cold trap at -78 °C. Purify the product by removing volatile impurities at -45 °C, followed by distillation of the this compound from a -10 °C trap into a collection receiver at -78 °C.
Caption: Synthesis workflow for this compound.
The primary impurity in this compound is often its hydrolysis product, methylboronic acid.[1] Purification is typically achieved by vacuum distillation, taking advantage of the volatility of this compound.[1]
-
Handling : Use this compound in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture and air.[7]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[7] It should be stored under an inert gas.[7] Containers of THF solutions should be dated upon opening and periodically checked for peroxides.[7]
Several analytical techniques are employed to characterize this compound and determine its purity.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) : Used for purity assessment and identification of volatile impurities. This compound itself can be used as a derivatizing agent for GC analysis of other compounds.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹¹B NMR are used to confirm the structure and purity.
-
Titration : A titration method has been developed for determining the content of this compound in a solution, which can be more accurate than chromatographic or NMR methods for quantitative purposes. The method involves hydrolyzing the this compound and titrating the resulting methylboronic acid with a strong base.
Applications in Research and Drug Development
This compound is a key reagent in several important organic reactions, making it highly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
This compound serves as an effective methylating reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This application is crucial for introducing methyl groups to aryl halides and other electrophiles, a common requirement in medicinal chemistry to modify the steric and electronic properties of drug candidates. It has been demonstrated as a universal methylating reagent for a broad range of substrates, including challenging ones like nitroarenes, amides, and esters.
Caption: this compound in Suzuki-Miyaura coupling.
This compound is a key reagent in the preparation of Corey-Bakshi-Shibata (CBS) catalysts.[1] These oxazaborolidine-based catalysts are renowned for their ability to effect highly enantioselective reductions of ketones to alcohols, a critical transformation in the synthesis of chiral drugs.
-
Derivatizing Agent : It is used as a derivatizing agent for gas chromatography analysis.[6][9]
-
Polymerization : It is used in the preparation of methylaluminoxane (MAO), a cocatalyst in olefin polymerization.[6]
-
Energy Storage : It serves as an electrolyte additive to improve the stability of the electrode/electrolyte interface in high-voltage lithium-ion batteries.
Relevance to Signaling Pathways in Drug Discovery
While this compound itself is primarily a synthetic reagent, its hydrolysis product, methylboronic acid, belongs to the boronic acid class of compounds, which have significant biological relevance. Boronic acids and their derivatives are known to interact with biological systems and are the subject of extensive research in drug development.
-
Enzyme Inhibition : The boron atom in boronic acids can act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues (like serine) in the active sites of enzymes.[10] This property is exploited in the design of enzyme inhibitors. For example, Bortezomib, a dipeptide boronic acid derivative, is a potent proteasome inhibitor used in cancer therapy that is known to disrupt the NF-κB signaling pathway.[1]
-
Interaction with Diols : Boronic acids can reversibly bind to 1,2- and 1,3-diols, which are common motifs in biological molecules such as saccharides (sugars) and ribonucleic acids.[3][4] This interaction is being explored for applications in biosensors, drug delivery, and diagnostics.[7]
-
Modulation of Cellular Signaling : Some studies have shown that boronic acid compounds can influence key cellular signaling pathways. For instance, phenylboronic acid has been demonstrated to inhibit cancer cell migration by decreasing the activity of Rho family GTPases (RhoA, Rac1, and Cdc42), which are crucial regulators of the actin cytoskeleton.[5]
The utility of this compound in synthesizing complex organic molecules provides medicinal chemists with a powerful tool to create novel boronic acid-based drug candidates that can potentially target and modulate these and other critical biological pathways.
Caption: Boronic acid inhibiting a serine protease.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic and Biological Applications of Benzoxaborolones [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Signaling pathways involved in thrombin-induced cell protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Orbital Analysis of Trimethylboroxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylboroxine ((CH₃BO)₃), a heterocyclic inorganic compound, presents a unique electronic structure characterized by its six-membered ring of alternating boron and oxygen atoms. This guide provides a comprehensive molecular orbital (MO) analysis of this compound, leveraging computational chemistry data to elucidate its bonding, electronic properties, and aromaticity. The information presented herein is crucial for understanding the reactivity and potential applications of this compound in various scientific and industrial domains, including organic synthesis and materials science. This document summarizes key quantitative data, details computational methodologies, and provides visual representations of the underlying theoretical frameworks.
Introduction
This compound is the trimer of methylboronic acid and belongs to the boroxine family. The B₃O₃ ring is isoelectronic with benzene, leading to questions about its potential aromaticity. Understanding the electronic structure through molecular orbital analysis is fundamental to predicting its chemical behavior. This guide delves into the computational analysis of this compound, focusing on data obtained from Density Functional Theory (DFT) calculations, which provide a robust framework for examining its molecular orbitals.
Computational Methodology
The data presented in this guide is primarily derived from computational studies employing Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory. This approach is a well-established method for obtaining accurate electronic structures and properties of molecules.
Experimental Protocol: Computational Details
A typical computational workflow for the molecular orbital analysis of this compound involves the following steps:
-
Geometry Optimization: The initial step is to determine the lowest energy structure of the this compound molecule. This is achieved by performing a geometry optimization calculation, where the positions of the atoms are systematically varied until a minimum on the potential energy surface is located. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true minimum.
-
Molecular Orbital Calculation: Once the geometry is optimized, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies.
-
Population Analysis: To understand the distribution of electrons within the molecule, population analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are conducted. These analyses provide insights into atomic charges and bond orders.
-
Aromaticity Analysis: The aromaticity of the boroxine ring is typically evaluated by calculating the Nucleus-Independent Chemical Shift (NICS). A negative NICS value at the center of the ring is indicative of aromatic character.
The logical flow of this computational analysis can be visualized as follows:
Quantitative Data and Analysis
The following sections present key quantitative data obtained from computational studies on this compound.
Geometric Parameters
The optimized geometric parameters of this compound provide foundational information about its structure. The planarity of the B₃O₃ ring is a key feature.
| Parameter | B3LYP/6-31G(d,p) |
| Bond Lengths (Å) | |
| B-O | 1.3835 |
| B-C | 1.5685 |
| Bond Angles (º) | |
| O-B-O | 118.4 |
| B-O-B | 121.6 |
| Table 1: Optimized geometric parameters for this compound. |
The B-O bond length of approximately 1.38 Å is intermediate between a typical B-O single bond (~1.48 Å) and a B=O double bond (~1.20 Å), suggesting some degree of π-character within the ring.
Molecular Orbital Energies
The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule.
| Parameter | B3LYP/6-31G(d,p) (Hartrees) | B3LYP/6-31G(d,p) (eV) |
| HOMO Energy | -0.4045 | -11.007 |
| LUMO Energy | 0.0151 | 0.411 |
| HOMO-LUMO Gap | 0.4196 | 11.418 |
| Table 2: Frontier molecular orbital energies and the HOMO-LUMO gap for this compound. |
The large HOMO-LUMO gap indicates high kinetic stability for this compound.
A simplified molecular orbital energy level diagram for this compound is presented below:
Methodological & Application
Application Notes and Protocols for Trimethylboroxine Suzuki Coupling with Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note focuses on the use of trimethylboroxine (TMB) as a practical and cost-effective methylating agent in the Suzuki coupling of aryl halides. TMB serves as a convenient precursor to methylboronic acid, offering a stable, easily handled solid for the introduction of methyl groups onto aromatic and heteroaromatic scaffolds, a common structural motif in pharmaceuticals and functional materials.[1][3] This protocol provides detailed methodologies for researchers utilizing TMB in their synthetic endeavors.
Reaction Principle
The Suzuki-Miyaura coupling reaction catalyzed by palladium complexes facilitates the cross-coupling of an organoboron compound with an organic halide or triflate.[4] In this specific application, this compound reacts with an aryl halide in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species (derived from TMB) and subsequent reductive elimination to yield the methylated aryl product and regenerate the active Pd(0) catalyst.[4]
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of various aryl halides with this compound.
Table 1: Reaction Conditions and Yields for the Methylation of Aryl Halides using this compound
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzophenone | Pd(PPh₃)₄ (10) | K₂CO₃ | 10% aq. 1,4-Dioxane | 105-115 | 3 | 90 |
| 2 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (10) | K₂CO₃ | 10% aq. 1,4-Dioxane | 105-115 | 3 | 85 |
| 3 | 4-Bromo-2-fluoro-1-nitrobenzene | Pd(PPh₃)₄ (10) | K₂CO₃ | 10% aq. 1,4-Dioxane | 105-115 | 3 | 88 |
| 4 | 4-Bromoanisole | Pd(PPh₃)₄ (10) | K₂CO₃ | DMF | 115 | 71 | 75 |
| 5 | 4-Chlorobenzonitrile | Pd(PPh₃)₄ (10) | K₂CO₃ | DMF | 115 | 6 | 82 |
| 6 | 2-Chloropyridine | Pd(PPh₃)₄ (10) | K₂CO₃ | 10% aq. 1,4-Dioxane | 105-115 | 3 | 80 |
| 7 | 1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (10) | K₂CO₃ | 10% aq. 1,4-Dioxane | 105-115 | 6 | 84 |
Data compiled from literature reports.[3]
Experimental Protocols
General Protocol for this compound Suzuki Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (TMB) (1.0 equiv of the trimer)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Anhydrous solvent (e.g., 10% aqueous 1,4-Dioxane or DMF)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
-
Celite® or a similar filtration aid
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium carbonate (3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.10 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., 10% aqueous 1,4-dioxane) followed by this compound (1.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 105-115 °C) and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 3 to 71 hours, depending on the substrate.[3]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with a suitable solvent (e.g., THF or EtOAc).[3]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified if necessary.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., mixtures of hexanes and ethyl acetate) to afford the pure methylated product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling using this compound.
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
References
Application Notes and Protocols for Trimethylboroxine as a Methylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylboroxine (TMB) has emerged as a versatile and efficient methylating agent in modern organic synthesis. Its stability, relatively low cost, and broad functional group tolerance make it an attractive alternative to other organometallic methylating reagents. TMB is particularly effective in transition metal-catalyzed cross-coupling reactions, enabling the introduction of a methyl group to a wide array of aromatic systems. These application notes provide a comprehensive overview of the use of TMB for the methylation of various aryl electrophiles, complete with detailed experimental protocols and comparative data to facilitate its implementation in research and development settings.
Key Applications
This compound is a universal methylating reagent for a variety of palladium- and nickel-catalyzed reactions.[1] It has proven effective for the methylation of:
-
Aryl Halides (iodides, bromides, and chlorides) via Suzuki-Miyaura cross-coupling.[2]
-
Nitroarenes through denitrative methylation.[1]
-
Benzoic Amides and Esters via a decarbonylative methylation pathway.[1]
-
Aryl Fluorides and Cyanides using nickel catalysis.[1]
The "magic methyl effect," where the introduction of a methyl group can significantly enhance the biological activity and physicochemical properties of a molecule, underscores the importance of effective methylation strategies in drug discovery.[1]
Data Presentation: Methylation of Various Aryl Electrophiles with this compound
The following tables summarize the reaction conditions and yields for the methylation of a diverse range of substrates using this compound.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Methylation of Aryl Halides
| Entry | Aryl Halide Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (9:1) | 105-115 | 6 | 95 |
| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (9:1) | 105-115 | 6 | 93 |
| 3 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (9:1) | 105-115 | 6 | 88 |
| 4 | 4-Bromoanisole | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | DMF | 115 | 48 | 75 |
| 5 | 4-Chlorobenzonitrile | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (9:1) | 105-115 | 16 | 85 |
| 6 | 2-Chloropyridine | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (9:1) | 105-115 | 4 | 82 |
| 7 | 1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (9:1) | 105-115 | 16 | 84 (dimethylated) |
Data sourced from Gray, M. et al., Tetrahedron Letters, 2000.[2]
Table 2: Palladium-Catalyzed Denitrative Methylation of Nitroarenes
| Entry | Nitroarene Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Nitronaphthalene | Pd(acac)₂ (5) | BrettPhos (15) | Cs₂CO₃ (2) | Toluene | 150 | 24 | 80 |
| 2 | 2-Nitronaphthalene | Pd(acac)₂ (5) | BrettPhos (15) | Cs₂CO₃ (2) | Toluene | 150 | 24 | 68 |
| 3 | 4-Nitrobenzonitrile | Pd(acac)₂ (5) | BrettPhos (15) | Cs₂CO₃ (2) | Toluene | 150 | 24 | 92 |
| 4 | 4-Nitroacetophenone | Pd(acac)₂ (5) | BrettPhos (15) | Cs₂CO₃ (2) | Toluene | 150 | 24 | 85 |
| 5 | 1-Fluoro-4-nitrobenzene | Pd(acac)₂ (5) | BrettPhos (15) | Cs₂CO₃ (2) | Toluene | 150 | 24 | 78 |
| 6 | 2-Nitropyridine | Pd(acac)₂ (5) | BrettPhos (15) | Cs₂CO₃ (2) | Toluene | 150 | 24 | 65 |
Data sourced from Feng, B. et al., Chemical Science, 2020.[1]
Table 3: Palladium-Catalyzed Decarbonylative Methylation of Benzoic Esters
| Entry | Benzoic Ester Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl 1-naphthoate | Pd(OAc)₂ (10) | dcype (20) | CsF (2) | 1,4-Dioxane | 160 | 24 | 75 |
| 2 | Phenyl 2-naphthoate | Pd(OAc)₂ (10) | dcype (20) | CsF (2) | 1,4-Dioxane | 160 | 24 | 72 |
| 3 | Phenyl 4-cyanobenzoate | Pd(OAc)₂ (10) | dcype (20) | CsF (2) | 1,4-Dioxane | 160 | 24 | 88 |
| 4 | Phenyl 4-acetylbenzoate | Pd(OAc)₂ (10) | dcype (20) | CsF (2) | 1,4-Dioxane | 160 | 24 | 81 |
| 5 | Phenyl 4-fluorobenzoate | Pd(OAc)₂ (10) | dcype (20) | CsF (2) | 1,4-Dioxane | 160 | 24 | 76 |
Data sourced from Feng, B. et al., Chemical Science, 2020.[1]
Table 4: Nickel-Catalyzed Methylation of Aryl Fluorides and Cyanides
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Fluoronaphthalene | Ni(cod)₂ (10) | dcype (20) | CsF (2) | Toluene | 130 | 24 | 70 |
| 2 | 4-Fluorobenzonitrile | Ni(cod)₂ (10) | dcype (20) | CsF (2) | Toluene | 130 | 24 | 65 |
| 3 | 2-Naphthonitrile | Ni(PCy₃)₂Cl₂ (10) | PCy₃ (20) | KOtBu (2) | Toluene | 130 | 24 | 65 |
Data sourced from Feng, B. et al., Chemical Science, 2020.[1]
Experimental Protocols
The following are representative experimental protocols for the methylation of various aryl electrophiles using this compound.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Methylation of Aryl Halides
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.1 mmol, 10 mol%)
-
K₂CO₃ (3.0 mmol)
-
1,4-Dioxane (9 mL)
-
Water (1 mL)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane (9 mL) and water (1 mL) via syringe.
-
Add this compound (1.2 mmol) via syringe.
-
Heat the reaction mixture to 105-115 °C and stir for the time indicated in Table 1.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Denitrative Methylation of Nitroarenes
Materials:
-
Nitroarene (0.2 mmol)
-
This compound (0.35 mmol)
-
Pd(acac)₂ (0.01 mmol, 5 mol%)
-
BrettPhos (0.03 mmol, 15 mol%)
-
Cs₂CO₃ (0.4 mmol)
-
Toluene (0.6 mL)
-
Nitrogen atmosphere
Procedure:
-
In a nitrogen-filled glovebox, charge an oven-dried vial with the nitroarene (0.2 mmol), Pd(acac)₂ (0.01 mmol), BrettPhos (0.03 mmol), and Cs₂CO₃ (0.4 mmol).
-
Add toluene (0.6 mL) followed by this compound (0.35 mmol).
-
Seal the vial and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with CH₂Cl₂ (5 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: General Procedure for Nickel-Catalyzed Methylation of Aryl Fluorides
Materials:
-
Aryl fluoride (0.2 mmol)
-
This compound (0.35 mmol)
-
Ni(cod)₂ (0.02 mmol, 10 mol%)
-
dcype (0.04 mmol, 20 mol%)
-
CsF (0.4 mmol)
-
Toluene (0.6 mL)
-
Nitrogen atmosphere
Procedure:
-
Inside a nitrogen-filled glovebox, add the aryl fluoride (0.2 mmol), Ni(cod)₂ (0.02 mmol), dcype (0.04 mmol), and CsF (0.4 mmol) to an oven-dried vial.
-
Add toluene (0.6 mL) and this compound (0.35 mmol).
-
Seal the vial and heat the reaction mixture at 130 °C for 24 hours.
-
After cooling, dilute the reaction mixture with CH₂Cl₂ (5 mL) and pass it through a short plug of silica gel.
-
Remove the solvent in vacuo.
-
Purify the crude product by preparative TLC or column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Methylation
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling methylation of aryl halides.
General Workflow for this compound-Mediated Methylation
References
Application Notes and Protocols for the Derivatization of Alcohols with Trimethylboroxine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many alcohols exhibit poor chromatographic behavior due to their polarity, which can lead to tailing peaks and poor resolution. Derivatization is a chemical modification process that converts polar functional groups, such as hydroxyl groups in alcohols, into less polar and more volatile derivatives, thereby improving their chromatographic properties and enabling sensitive and accurate analysis by GC-MS.
Trimethylboroxine (TMB) is a reagent that can be used for the derivatization of alcohols to form their corresponding borate esters. This application note provides a detailed overview of the derivatization of alcohols with this compound, including the reaction mechanism, a generalized experimental protocol, and typical GC-MS parameters for the analysis of the resulting derivatives.
Reaction Mechanism
The derivatization of alcohols with this compound proceeds through a transesterification-like reaction. The hydroxyl group of the alcohol attacks one of the boron atoms of the this compound ring, leading to the opening of the ring and the formation of a borate ester. This process can continue until all three methoxy groups on the boroxine ring are replaced by the alcohol, resulting in the formation of a trialkyl borate ester. The reaction is typically driven to completion by the removal of methanol, a volatile byproduct.
Caption: Derivatization of an alcohol with this compound.
Experimental Protocol
Note: The following is a generalized protocol, as a specific, detailed published method for the derivatization of a wide range of simple alcohols with this compound for GC-MS analysis was not found in the scientific literature. Optimization of reaction conditions may be necessary for specific alcohols.
3.1. Materials and Reagents
-
Alcohol sample
-
This compound (TMB)
-
Anhydrous solvent (e.g., pyridine, dichloromethane, or toluene)
-
Internal standard (e.g., a deuterated alcohol or a long-chain alkane)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
3.2. Sample Preparation
-
Drying: Ensure the alcohol sample and the solvent are anhydrous, as water can react with this compound and reduce derivatization efficiency. If necessary, dry the sample over anhydrous sodium sulfate.
-
Standard Solution: Prepare a stock solution of the alcohol sample in the chosen anhydrous solvent at a known concentration.
-
Internal Standard: Add the internal standard to the sample solution at a known concentration.
3.3. Derivatization Procedure
-
Transfer 100 µL of the alcohol solution to a clean, dry GC vial.
-
Add 50 µL of this compound to the vial. The molar ratio of TMB to alcohol should be optimized, but a starting point of a 2:1 molar excess of TMB is recommended.
-
Add 50 µL of the anhydrous solvent (e.g., pyridine) to act as a catalyst and solvent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes in a heating block or water bath. The optimal temperature and time will depend on the reactivity of the alcohol.
-
After heating, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
Application Notes and Protocols for Trimethylboroxine as an Electrolyte Additive in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of trimethylboroxine (TMB) as an electrolyte additive to enhance the performance of lithium-ion batteries. The information is intended for researchers and scientists in the field of battery materials and energy storage.
Introduction
This compound (TMB) is a noteworthy electrolyte additive investigated for its ability to improve the electrochemical performance of lithium-ion batteries, particularly those operating at high voltages. Its primary function is to participate in the formation of a stable cathode-electrolyte interphase (CEI), which mitigates electrolyte decomposition and enhances the cycling stability of the battery. TMB is known to oxidize at high potentials, typically above 4.5 V versus Li/Li⁺, making it a suitable candidate for high-voltage cathode materials such as Lithium Cobalt Phosphate (LiCoPO₄) and Nickel Manganese Cobalt (NMC) oxides.
Mechanism of Action
The performance enhancement attributed to TMB is primarily due to its electrochemical decomposition on the cathode surface at high potentials. The proposed mechanism involves the oxidation of TMB, leading to the formation of various boron and methoxy species. These decomposition products are believed to catalyze the polymerization of carbonate solvents present in the electrolyte, such as ethylene carbonate (EC) and dimethyl carbonate (DMC). This polymerization process forms a stable and protective CEI layer on the cathode surface.[1]
This protective layer effectively suppresses the continuous decomposition of the electrolyte, which is a major cause of capacity fading and impedance growth in high-voltage lithium-ion batteries. The boron-containing species in the CEI are thought to contribute to its stability and effectiveness as a passivation layer.
Below is a diagram illustrating the proposed decomposition pathway of this compound and its role in CEI formation.
References
Application of Trimethylboroxine in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylboroxine (TMB), a cyclic anhydride of methylboronic acid, has emerged as a versatile reagent in polymer chemistry. Its unique reactivity and structural contributions have led to significant advancements in the synthesis of novel polymeric materials with tailored properties. This document provides detailed application notes and protocols for the use of this compound in key areas of polymer synthesis, including the formation of Covalent Organic Frameworks (COFs), the development of self-healing polymers and vitrimers, and its role as a flame retardant additive.
Application 1: Dehydrating Additive in the Mechanochemical Synthesis of Covalent Organic Frameworks (COFs)
The use of this compound as a dehydrating additive enables the rapid, room-temperature mechanochemical synthesis of boroxine-linked COFs.[1][2][3][4][5] This method offers a significant improvement over traditional solvothermal techniques, which are often slow and require large volumes of solvents.[1][2][3][4] The mechanochemical approach is not only faster and more environmentally friendly but also yields COFs with high porosity and crystallinity.[1][2][3][4][5]
Logical Relationship: Mechanochemical COF Synthesis
Caption: Workflow for the mechanochemical synthesis of COFs using this compound.
Experimental Protocol: Mechanochemical Synthesis of COF-1
This protocol is adapted from the mechanochemical synthesis of a 2-dimensional boroxine COF.
Materials:
-
1,4-Phenylenediboronic acid (PBA)
-
This compound (TMB)
-
Zirconia milling jar and balls
Procedure:
-
Place 1,4-phenylenediboronic acid (PBA) and 2 equivalents of this compound into a zirconia milling jar containing zirconia balls.
-
Mill the mixture at room temperature using a ball mill or a resonant acoustic mixer.
-
Continue milling for the specified duration (e.g., 3 hours).
-
After milling, the product is obtained directly and can be dried under vacuum to remove any residual volatiles. No further work-up is typically required.[1][2][3][4]
Quantitative Data: Comparison of Synthesis Methods
| Parameter | Solvothermal Synthesis | Mechanochemical Synthesis with TMB | Reference |
| Reaction Time | ~100-fold longer | 1x | [1][2][3][4] |
| Solvent Use | >20-fold higher | 1x | [1][2][3][4] |
| Product Yield | Variable | Quantitative | [1][2][3][4] |
| Surface Area (COF-102) | Not Reported | ca. 2500 m²/g | [1][2][5] |
Application 2: Synthesis of Self-Healing Polymers and Vitrimers
This compound and other boroxine-forming reagents are instrumental in creating dynamic covalent networks, which are the foundation of self-healing polymers and vitrimers.[6][7] The reversible nature of the boroxine linkage allows for bond exchange and network rearrangement upon the application of a stimulus like heat, leading to the repair of mechanical damage.[6][7][8]
Experimental Workflow: Synthesis of a Self-Healing Polysiloxane Elastomer
Caption: Synthesis of a self-healing elastomer with dynamic imine and boroxine bonds.
Experimental Protocol: Preparation of a Self-Healing Polysiloxane Elastomer (HPDMS)
This protocol describes the one-pot synthesis of a transparent, self-healing polysiloxane elastomer.[6][7]
Materials:
-
Amino-terminated polydimethylsiloxane (PDMS-NH₂)
-
4-Formylphenylboronic acid (FPBA)
-
Appropriate solvent (if necessary, though one-pot solvent-free methods are possible)
Procedure:
-
In a suitable vessel, combine the amino-terminated polydimethylsiloxane and 4-formylphenylboronic acid in the desired molar ratio. The ratio can be adjusted to tune the crosslinking density.[6][7]
-
Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.
-
The reaction proceeds via the formation of dynamic imine bonds between the amine groups of the PDMS and the aldehyde groups of the FPBA, and the formation of dynamic boroxine rings from the boronic acid moieties.[6][7]
-
The resulting elastomer can be cast into a desired shape and allowed to fully crosslink.
Quantitative Data: Properties of HPDMS Self-Healing Elastomer
| Property | Value | Reference |
| Transmittance | Up to 80% | [6][7] |
| Glass Transition Temperature (Tg) | -127.4 °C | [6][7] |
| Self-Healing Efficiency (at room temp.) | 96.3% after 3 hours | [6][7] |
Application 3: Flame Retardant Additives in Polymeric Materials
Boroxine derivatives can be incorporated into polymer resins to enhance their fire-retardant properties.[9] The mechanism is believed to involve the boroxine compound participating in the polymerization of the resin, leading to a better distribution of the fire-retardant moiety throughout the cured material.[9] Upon exposure to heat or flame, these compounds can promote the formation of a protective char layer, which insulates the underlying polymer and reduces the release of flammable volatiles.[10][11]
Signaling Pathway: Mechanism of Boroxine-Based Flame Retardancy
Caption: Proposed mechanism of flame retardancy for boroxine-containing polymers.
Experimental Protocol: Incorporation of a Boroxine Flame Retardant into a Resin
This is a general protocol for incorporating a boroxine-based flame retardant into a curable resin system.
Materials:
-
Curable polymer resin (e.g., epoxy, polyester)
-
Curing agent/hardener
-
Boroxine derivative flame retardant (e.g., an alkoxyboroxine)
Procedure:
-
The boroxine flame retardant is mixed with the polymer resin before the addition of the curing agent. The amount of additive can range from 0.1 to 50% by weight, with concentrations greater than 5% being particularly suitable for some applications.[9]
-
Ensure thorough mixing to achieve a homogeneous dispersion of the flame retardant in the resin.
-
Add the curing agent according to the manufacturer's instructions and mix.
-
The resin composition is then cured, during which the boroxine derivative may co-react with the resin.[9]
Quantitative Data: Flame Retardant Loading
| Parameter | Range | Reference |
| Weight % of Flame Retardant | 0.1 - 50% | [9] |
| Particularly Suitable Weight % | > 5% | [9] |
Other Applications
This compound also finds application as:
-
An additive for polymerization catalysts.[12]
-
A reagent in the preparation of methylaluminoxane (MAO), a co-catalyst for olefin polymerization.
-
A precursor for creating multi-responsive polymers.[13]
Conclusion
This compound is a highly valuable and versatile compound in modern polymer synthesis. Its utility as a dehydrating agent in COF synthesis, a key component in self-healing materials, and an effective flame retardant highlights its broad applicability. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the use of this compound in the development of advanced polymeric materials.
References
- 1. Mechanochemical Synthesis of Boroxine‐linked Covalent Organic Frameworks | CoLab [colab.ws]
- 2. Mechanochemical Synthesis of Boroxine-linked Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Facile Preparation of a Transparent, Self-Healing, and Recyclable Polysiloxane Elastomer Based on a Dynamic Imine and Boroxine Bond | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. RU2399623C2 - Boroxine derivatives as fire-retardant compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
- 12. This compound, 50 % solution in THF | JSC Aviabor [jsc-aviabor.com]
- 13. Well-controlled polymerization of tri-vinyl dynamic covalent boroxine monomer: one dynamic covalent boroxine moiety toward a tunable penta-responsive polymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Methylation with Trimethylboroxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the palladium-catalyzed methylation of aryl halides and related compounds using trimethylboroxine as the methyl source. This transformation, a variation of the Suzuki-Miyaura cross-coupling reaction, is a valuable tool for the introduction of a methyl group onto aromatic and heteroaromatic scaffolds, a common motif in pharmaceuticals and functional materials. This compound is an effective and often more economical alternative to other methylating agents like methylboronic acid or its esters.[1]
Reaction Principle and Advantages
The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle, coupling an organic electrophile (typically an aryl, heteroaryl, or vinyl halide) with a methyl group from this compound in the presence of a base.
Key Advantages:
-
Cost-Effective Methyl Source: this compound is a commercially available and often cheaper alternative to methylboronic acid.[1]
-
Broad Substrate Scope: The method is applicable to a wide range of aryl and heteroaryl halides (Cl, Br, I).[1][2]
-
Good Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate a variety of functional groups.[1]
-
Operational Simplicity: The reaction can be set up with standard laboratory equipment.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the palladium-catalyzed methylation of various aryl halides with this compound.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane | 100-115 | 18 | 95 |
| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane | 100-115 | 18 | 92 |
| 3 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane | 100-115 | 18 | 88 |
| 4 | 4-Bromobiphenyl | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF | 115 | 48 | 75 |
| 5 | 2-Chlorobenzonitrile | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100-115 | 18 | 85 |
| 6 | 2,4-Dichloronitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100-115 | 18 | 84 |
| 7 | 1-Bromonaphthalene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF | 115 | 48 | 70 |
| 8 | 2-Bromonaphthalene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF | 115 | 48 | 65 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Methylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF, 5 mL)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5 mL) and this compound (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-115 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure methylated product.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound: this compound is flammable and should be handled with care. Avoid contact with skin and eyes.
-
Solvents: Anhydrous solvents are often flammable and should be handled under an inert atmosphere.
-
Inert Atmosphere: Ensure the reaction setup is properly sealed to maintain an inert atmosphere and prevent the ingress of oxygen, which can deactivate the catalyst.
Visualizations
Experimental Workflow
Caption: Experimental workflow for palladium-catalyzed methylation.
Catalytic Cycle of Suzuki-Miyaura Methylation
Caption: Catalytic cycle for Suzuki-Miyaura methylation.
References
Application Notes and Protocols for the Preparation of CBS Catalysts Using Trimethylboroxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation of Corey-Bakshi-Shibata (CBS) catalysts, specifically the (S)-2-Methyl-CBS-oxazaborolidine, utilizing trimethylboroxine as a key reagent. The protocols outlined below cover the synthesis of the catalyst and its application in the enantioselective reduction of prochiral ketones, a critical transformation in the synthesis of chiral alcohols for pharmaceutical and fine chemical applications.
Introduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the asymmetric reduction of ketones to chiral secondary alcohols with high enantioselectivity.[1][2][3][4] The catalyst for this reaction is a chiral oxazaborolidine, which can be conveniently prepared from a chiral amino alcohol precursor and a boron source.[5] This document focuses on the use of this compound, a stable and easy-to-handle reagent, for the synthesis of the B-methylated CBS catalyst.[6] The resulting catalyst exhibits excellent stability and catalytic activity, making it a valuable tool in asymmetric synthesis.[7]
Data Presentation
The following table summarizes the typical performance of the (S)-2-Methyl-CBS-oxazaborolidine catalyst in the enantioselective reduction of various ketones. The data highlights the high yields and enantiomeric excesses (ee) that can be achieved.
| Ketone Substrate | Product | Borane (equiv) | Catalyst (mol %) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | (R)-1-Phenylethanol | 0.6 | 10 | 23 | >99 | 96.5 | [7] |
| Propiophenone | (R)-1-Phenyl-1-propanol | 0.6 | 10 | 23 | >99 | 96.7 | [7] |
| Butyrophenone | (R)-1-Phenyl-1-butanol | 0.6 | 10 | 0 | >99 | 97.3 | [7] |
| Isobutyrophenone | (R)-1-Phenyl-2-methyl-1-propanol | 0.6 | 10 | 23 | >99 | 83.3 | [7] |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 0.6 | 10 | 23 | >99 | 86.0 | [7] |
| 2-Octanone | (R)-2-Octanol | 0.6 | 10 | 23 | >99 | 84 | [7] |
| α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | 0.6 | 5 | -20 | >99 | 91 | [7] |
| 1-Indanone | (S)-1-Indanol | 0.6 | 5 | 0 | >99 | 95.3 | [7] |
Experimental Protocols
Protocol 1: Preparation of (S)-2-Methyl-CBS-oxazaborolidine Catalyst
This protocol details the synthesis of the stable, solid (S)-2-Methyl-CBS-oxazaborolidine catalyst from (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and this compound.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
This compound (50% w/w solution in an appropriate solvent, e.g., THF)
-
Xylenes, anhydrous
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Thermocouple
-
Addition funnel
Procedure: [6]
-
To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermocouple, add (S)-diphenylprolinol (50.0 g, 198 mmol) and anhydrous xylenes (200 mL).
-
With vigorous stirring at 20°C, add a 50% (w/w) solution of this compound in THF (38 g, containing 19 g, 152 mmol of this compound) dropwise over 15 minutes. An exothermic reaction will occur, warming the mixture to approximately 35°C, resulting in the formation of a white precipitate.
-
Rinse the addition funnel with dry xylenes (10 mL) and add it to the reaction mixture.
-
Heat the reaction mixture to reflux and remove the water-THF azeotrope using a Dean-Stark trap.
-
After the complete removal of water and THF, cool the solution to room temperature.
-
The resulting solution contains the (S)-2-Methyl-CBS-oxazaborolidine catalyst and can be used directly or the solvent can be removed under reduced pressure to obtain the solid catalyst.
Protocol 2: Enantioselective Reduction of Acetophenone
This protocol describes a general procedure for the asymmetric reduction of acetophenone as a model substrate using the prepared (S)-2-Methyl-CBS-oxazaborolidine catalyst.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (as a solid or a solution in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Syringes
-
Pressure-equalizing dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
To an oven-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents).
-
Add anhydrous THF to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., 23°C or lower for higher enantioselectivity).
-
Slowly add the borane source (e.g., BMS, 0.6 equivalents) to the catalyst solution and stir for 10-15 minutes to allow for the formation of the active catalyst-borane complex.
-
In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst-borane mixture over a period of 10-30 minutes.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of methanol at a low temperature.
-
Allow the mixture to warm to room temperature and then add 3 M HCl.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the chiral (R)-1-phenylethanol.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of the CBS catalyst and its subsequent use in the enantioselective reduction of a ketone.
Caption: General workflow for CBS catalyst preparation and use.
Catalytic Cycle of CBS Reduction
The diagram below illustrates the proposed catalytic cycle for the enantioselective reduction of a ketone mediated by the CBS catalyst.
Caption: Catalytic cycle of the CBS reduction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. CBS catalyst - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. york.ac.uk [york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
Application Notes and Protocols for Suzuki-Miyaura Reactions with Trimethylboroxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for Suzuki-Miyaura cross-coupling reactions utilizing trimethylboroxine as a methylating agent. This powerful reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a methyl group, a crucial transformation in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its reagents.[1][2] this compound, a cyclic anhydride of methylboronic acid, serves as an efficient and practical source of methyl groups in this palladium-catalyzed reaction.[3][4] It offers an alternative to other methylating agents and has been successfully employed in the methylation of a variety of aryl and vinyl halides.[1][5]
Reaction Mechanism
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The methyl group is transferred from the this compound to the palladium center, forming a new organopalladium intermediate. This step is facilitated by a base.
-
Reductive Elimination: The coupled product (Ar-CH₃) is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki-Miyaura couplings with this compound.[3][8]
General Procedure for the Methylation of Aryl Halides
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF, often with water)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous solvent to the Schlenk tube. If using a mixed solvent system (e.g., dioxane/water), add the components in the desired ratio (e.g., 4:1 v/v).
-
Reagent Addition: Add the this compound to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired methylated product.[8]
Typical Experimental Procedure for Dimethylation
This procedure is adapted from the dimethylation of 1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene.[3]
-
Charge a flask with 1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene (1.02 g, 3.92 mmol), potassium carbonate (1.63 g, 11.76 mmol), Pd(PPh₃)₄ (0.45 g, 0.39 mmol), 10% aqueous 1,4-dioxane (10 mL), and this compound (0.55 mL, 3.92 mmol).
-
Heat the contents to 105–115 °C (oil bath temperature) under a nitrogen atmosphere for 6 hours.
-
Stir the reaction mixture overnight at ambient temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura methylation of various aryl halides with this compound.
Table 1: Methylation of Aryl Halides with this compound [8]
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 | 16 | 95 |
| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 | 6 | 88 |
| 4 | 4-Chlorotoluene | PdCl₂(dppf) | K₃PO₄ | Toluene | 110 | 24 | 75 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
Data is representative and compiled from various sources on Suzuki couplings with this compound for illustrative purposes.
Table 2: Effect of Base on the Suzuki-Miyaura Coupling of 2-halo-1-methyl-1H-imidazo[4,5-b]pyridine with this compound [4]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane | 100 | 18 | 45 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 18 | 62 |
| 3 | K₃PO₄ | Dioxane | 100 | 18 | 78 |
| 4 | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 55 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. designer-drug.com [designer-drug.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Trimethylboroxine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of trimethylboroxine as a key reagent in the synthesis of pharmaceutical intermediates. The focus is on its application in Suzuki-Miyaura methylation and its relevance in the synthesis of the proteasome inhibitor, bortezomib.
Introduction to this compound in Pharmaceutical Synthesis
This compound (TMB) is a cyclic anhydride of methylboronic acid and serves as a practical and cost-effective methylating agent in palladium-catalyzed cross-coupling reactions.[1][2] Its utility is particularly significant in the synthesis of pharmaceutical intermediates where the introduction of a methyl group to an aromatic or heteroaromatic ring is a required transformation. One of the most prominent applications of this compound is in the Suzuki-Miyaura coupling reaction, offering a method for the regiospecific incorporation of a methyl group onto aryl halides.[2][3] This method is valued for its mild reaction conditions, broad functional group tolerance, and the use of non-toxic and easily removable by-products.[2]
Application in Suzuki-Miyaura Methylation of Aryl Halides
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds.[4] this compound has proven to be a highly effective reagent for the methylation of a variety of aryl and heteroaryl halides.[2][4]
Experimental Protocol: Typical Procedure for Suzuki-Miyaura Methylation
This protocol is adapted from a procedure for the methylation of 1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene.[2]
Materials:
-
Aryl halide (e.g., 1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene)
-
This compound (TMB)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 10% aqueous 1,4-dioxane)
-
Nitrogen gas
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a reaction flask, add the aryl halide (1.0 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).
-
Add 10% aqueous 1,4-dioxane to the flask.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Purge the flask with nitrogen and heat the mixture to 105-115 °C (oil bath temperature) under a nitrogen atmosphere for 6 hours.
-
After 6 hours, allow the reaction to cool to ambient temperature and stir overnight.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® and the filter cake is washed with a suitable solvent (e.g., THF).
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography to yield the methylated product.
Quantitative Data for Suzuki-Miyaura Methylation
The following table summarizes the results for the methylation of various aryl halides using this compound under palladium catalysis.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzophenone | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 24 | 85 | [2] |
| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 24 | 90 | [2] |
| 3 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 24 | 88 | [2] |
| 4 | 5-Bromo-m-xylene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 71 | 40 | [2] |
| 5 | 4-Chlorobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 24 | 75 | [2] |
| 6 | 2-Chloronitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | 10% aq. Dioxane | 6 | 80 | [2] |
| 7 | 1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | K₂CO₃ | 10% aq. Dioxane | 6 | 84 | [2] |
Case Study: Bortezomib - A Proteasome Inhibitor with a Boroxine Core
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[5][6] The drug substance exists in its solid state as a trimeric boroxine, which is the cyclic anhydride form of the monomeric boronic acid.[7] This trimeric structure is in equilibrium with the monomeric active form in aqueous solution.[7]
Bortezomib's Mechanism of Action and Signaling Pathway
Bortezomib functions by reversibly inhibiting the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[3][8] This inhibition disrupts numerous cellular processes critical for cancer cell survival and proliferation.[3]
A key signaling pathway affected by bortezomib is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[5][9] In many cancer cells, NF-κB is constitutively active and promotes the transcription of pro-survival genes.[5] The activation of NF-κB requires the degradation of its inhibitor, IκB, by the proteasome. By inhibiting the proteasome, bortezomib prevents the degradation of IκB, thereby keeping NF-κB in an inactive state in the cytoplasm and downregulating the expression of anti-apoptotic genes.[5][9]
The inhibition of the proteasome also leads to an accumulation of misfolded proteins, causing endoplasmic reticulum (ER) stress and triggering the unfolded protein response (UPR), which can ultimately lead to apoptosis.[10] Furthermore, bortezomib can stabilize pro-apoptotic proteins like p53 and Noxa, further promoting cancer cell death.[5][8]
Synthesis and the Trimeric Boroxine Structure
While a detailed, step-by-step synthesis of bortezomib using this compound as a starting reagent is not the standard reported route, the final drug substance is isolated as a trimeric boroxine.[6][11] This highlights the inherent stability and favorability of the boroxine ring system for boronic acid-containing compounds in the solid state. The synthesis of bortezomib typically involves the coupling of N-protected L-phenylalanine with a boronic ester of L-leucine, followed by deprotection and coupling with pyrazine-2-carboxylic acid.[11] The final purification steps under anhydrous conditions lead to the formation of the trimeric boroxine structure.[6][11]
References
- 1. This compound Methylates Challenging Substrates - ChemistryViews [chemistryviews.org]
- 2. designer-drug.com [designer-drug.com]
- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application Note: GC-MS Analysis of Fatty Acids Following Trimethylboroxine Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantitative analysis of fatty acids is crucial in various fields, including metabolic research, drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. However, the inherent polarity and low volatility of free fatty acids necessitate a derivatization step to convert them into more volatile and thermally stable fatty acid methyl esters (FAMEs). This application note details a robust protocol for the derivatization of fatty acids using trimethylboroxine in methanol, followed by their quantitative analysis using GC-MS.
This compound serves as an efficient Lewis acid catalyst for the esterification of fatty acids, analogous to the more commonly used boron trifluoride-methanol reagent. This method provides rapid and quantitative conversion of fatty acids to FAMEs, enabling reliable and reproducible analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from the GC-MS analysis of a standard mixture of fatty acid methyl esters. Retention times and mass-to-charge ratios (m/z) of characteristic fragment ions are provided for identification and quantification.
Table 1: GC-MS Retention Times and Characteristic m/z Ratios for Common Fatty Acid Methyl Esters
| Fatty Acid Methyl Ester (FAME) | Abbreviation | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl Butyrate | C4:0-ME | ~ 4.5 | 102 | 74, 55, 43 |
| Methyl Hexanoate | C6:0-ME | ~ 6.2 | 130 | 74, 87, 55 |
| Methyl Octanoate | C8:0-ME | ~ 8.5 | 158 | 74, 87, 101 |
| Methyl Decanoate | C10:0-ME | ~ 10.8 | 186 | 74, 87, 143 |
| Methyl Laurate | C12:0-ME | ~ 13.0 | 214 | 74, 87, 143 |
| Methyl Myristate | C14:0-ME | ~ 15.1 | 242 | 74, 87, 199 |
| Methyl Palmitate | C16:0-ME | ~ 17.2 | 270 | 74, 87, 227 |
| Methyl Palmitoleate | C16:1-ME | ~ 17.0 | 268 | 74, 55, 224 |
| Methyl Stearate | C18:0-ME | ~ 19.2 | 298 | 74, 87, 255 |
| Methyl Oleate | C18:1n9c-ME | ~ 19.0 | 296 | 74, 55, 264 |
| Methyl Linoleate | C18:2n6c-ME | ~ 19.5 | 294 | 67, 79, 95 |
| Methyl α-Linolenate | C18:3n3c-ME | ~ 20.0 | 292 | 79, 91, 108 |
| Methyl Arachidate | C20:0-ME | ~ 21.1 | 326 | 74, 87, 283 |
| Methyl Eicosapentaenoate (EPA) | C20:5n3c-ME | ~ 21.8 | 318 | 79, 91, 108 |
| Methyl Behenate | C22:0-ME | ~ 22.9 | 354 | 74, 87, 311 |
| Methyl Docosahexaenoate (DHA) | C22:6n3c-ME | ~ 23.5 | 342 | 79, 91, 108 |
Note: Retention times are approximate and can vary depending on the GC column, temperature program, and instrument conditions. The characteristic m/z 74 ion is a result of the McLafferty rearrangement of saturated FAMEs.
Experimental Protocols
This section provides a detailed methodology for the derivatization of fatty acids using this compound and subsequent analysis by GC-MS.
Materials and Reagents
-
Fatty acid standards or lipid extract
-
This compound solution in methanol (e.g., 10-15% w/v)
-
Anhydrous Methanol (CH₃OH), GC grade
-
Hexane or Heptane, GC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Glass reaction vials with PTFE-lined screw caps (2-5 mL)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol or cyanopropyl stationary phase)
Sample Preparation
-
Lipid Extraction (if necessary): For biological samples, extract lipids using a standard procedure such as the Folch or Bligh-Dyer method.
-
Drying: Evaporate the solvent from the lipid extract to complete dryness under a stream of nitrogen gas. It is critical to remove all water and residual extraction solvents as they can interfere with the derivatization reaction.
-
Quantification: Accurately weigh 1-10 mg of the dried lipid extract or fatty acid standard into a clean, dry reaction vial.
-
Internal Standard: Add a known amount of internal standard (e.g., 100 µL of a 1 mg/mL solution of heptadecanoic acid in hexane) to each sample and standard vial. The internal standard is essential for accurate quantification as it corrects for variations in derivatization efficiency and injection volume.
Derivatization Protocol
-
Reagent Addition: Add 1-2 mL of the this compound-methanol solution to the vial containing the dried sample and internal standard.
-
Sealing and Mixing: Cap the vial tightly and vortex thoroughly for 30-60 seconds to ensure the sample is fully dissolved and mixed with the reagent.
-
Heating: Place the vial in a heating block or water bath set to 60-80°C for 15-30 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.
-
Cooling: After heating, remove the vial and allow it to cool to room temperature.
Extraction of FAMEs
-
Phase Separation: Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution to the cooled reaction vial.
-
Mixing: Vortex the vial vigorously for 1 minute to extract the FAMEs into the organic (upper) layer.
-
Centrifugation: Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to achieve a clear separation of the aqueous and organic phases.
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried organic extract to a GC autosampler vial for analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen or diluted with hexane to an appropriate concentration for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column being used.
Table 2: Typical GC-MS Conditions for FAME Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 to 50:1 (depending on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Column | e.g., DB-23, HP-88, SP-2560 (polar capillary column) |
| Oven Program | Initial: 100°C (hold 2 min), Ramp 1: 10°C/min to 180°C, Ramp 2: 5°C/min to 240°C (hold 10 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-550 |
| Solvent Delay | 3-5 minutes |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for GC-MS analysis of fatty acids using this compound derivatization.
Caption: Acid-catalyzed esterification of a fatty acid to a fatty acid methyl ester (FAME).
Troubleshooting & Optimization
Technical Support Center: Trimethylboroxine Mediated Suzuki Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of trimethylboroxine mediated Suzuki coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low yields are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2]
Troubleshooting Steps:
-
Reagent Quality and Handling:
-
This compound (TMB): TMB is sensitive to air and moisture and can hydrolyze or oxidize.[3] It's best to use freshly opened or distilled TMB. If you suspect degradation, purification by distillation is an option.[3]
-
Palladium Catalyst: Ensure the palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, has not been oxidized. Using a fresh batch or a more stable pre-catalyst can be beneficial.[1]
-
Solvent and Base: Solvents should be appropriately degassed to remove oxygen, which can deactivate the catalyst.[1] The base should be of high purity and anhydrous if the reaction conditions require it.
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure a rigorously inert atmosphere (argon or nitrogen) is maintained throughout the setup and reaction time.[1][4]
-
Temperature: While many Suzuki couplings require heat (typically 80-120 °C), excessive temperatures can lead to catalyst decomposition.[2][4] If the reaction is sluggish, a cautious increase in temperature may improve the rate.
-
Stirring: In biphasic or suspension mixtures, vigorous stirring is crucial to ensure proper mixing and maximize the interaction between reactants.
-
-
Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2] It can be minimized by ensuring anhydrous conditions where appropriate and by the choice of base.
-
Homocoupling: The coupling of two aryl halide molecules or two boronic acid molecules can occur, often facilitated by the presence of oxygen.[1] Thorough degassing can mitigate this issue.
-
Dehalogenation: The aryl halide starting material can be reduced, leading to a dehalogenated byproduct.[5]
-
Q2: How do I choose the optimal base for my this compound Suzuki coupling?
The choice of base is critical for the transmetalation step and can significantly impact the reaction yield.[2][6]
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[4]
-
Base Strength: The optimal base often depends on the specific substrates. For electron-poor aryl halides, K₂CO₃ is often effective.[7] In some cases, stronger bases like Cs₂CO₃ have been shown to give higher conversions.[7] However, for some substrates, Cs₂CO₃ can lead to lower yields.[3]
-
Screening: A screening of different bases is often the most effective way to identify the optimal choice for a new substrate combination.
Q3: What is the best solvent for this reaction?
The solvent plays a crucial role in solubility and reaction kinetics.[2]
-
Common Solvents: A variety of solvents can be used, including ethers (like 1,4-dioxane, THF), aromatic hydrocarbons (like toluene), and amides (like DMF).[4][5]
-
Aqueous vs. Anhydrous: Often, a mixture of an organic solvent with water is used to help dissolve the inorganic base and facilitate the reaction.[4][5] A common mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio).[4]
-
Polarity: For more electron-rich and less reactive substrates, a more polar solvent like DMF may be beneficial.[7]
Q4: My reaction is not going to completion, even after extended reaction times. What should I do?
Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst and Ligand:
-
Ligand Choice: For challenging substrates, especially sterically hindered ones or less reactive aryl chlorides, using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can significantly improve reactivity.[8][9]
-
Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, for difficult couplings, increasing the catalyst loading might be necessary.[4]
-
-
Temperature and Time: If the reaction is sluggish at a certain temperature, cautiously increasing it or extending the reaction time could drive it to completion. However, monitor for potential decomposition.[2]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the methylation of various aryl halides using this compound, providing a reference for reaction optimization.
Table 1: Effect of Base on Suzuki Coupling of 2-halo-1-methyl-1H-imidazo[4,5-b]pyridine with this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 78 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 72 |
| 4 | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 65 |
Adapted from a study on the synthesis of mutagenic heterocyclic amines. The specific substrate was 2-bromo-1-methyl-1H-imidazo[4,5-b]pyridine.[6]
Table 2: Methylation of Various Aryl Halides with this compound
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzophenone | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100-115 | 3 | 98 |
| 2 | 4-Bromo-2-nitroaniline | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100-115 | 3 | 95 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100-115 | 16 | 75 |
| 4 | 2-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100-115 | 16 | 90 |
| 5 | 1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 105-115 | 6 | 84 |
Data compiled from studies on the practical methylation of aryl halides.[3][7]
Experimental Protocols
General Protocol for this compound Mediated Suzuki Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (TMB) (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 equiv).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water). Stir the mixture for a few minutes to ensure homogeneity.[4]
-
Reagent Addition: Add the this compound (1.0 - 1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Visualizations
Caption: Experimental workflow for this compound mediated Suzuki coupling.
Caption: Troubleshooting guide for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. designer-drug.com [designer-drug.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
Technical Support Center: Trimethylboroxine in Methylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals using trimethylboroxine (TMB) for methylation. This resource provides troubleshooting guidance and answers to frequently asked questions regarding common side reactions and challenges encountered during its application, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for methylation?
A1: this compound (TMB) is the cyclic anhydride of methylboronic acid.[1] It is widely used as a methylating agent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds between an aryl or vinyl halide/pseudohalide and a methyl group.[1][2][3] It serves as a practical, inexpensive, and readily available source of a methyl group for these transformations.[2] Recently, its application has expanded to the methylation of more challenging substrates like nitroarenes, benzoic amides, and aryl fluorides.[4][5]
Q2: What are the most common side reactions when using this compound in Suzuki-Miyaura methylation?
A2: The most common side reactions are not typically caused by this compound itself but are inherent to the Suzuki-Miyaura catalytic cycle. These include:
-
Protodeboronation: This is the undesired cleavage of the C–B bond of the boronic acid species (generated in situ from TMB) by a proton source, leading to the formation of methane and inactive boron species. This can be a significant issue, especially with substrates prone to this side reaction.[6]
-
Homocoupling: This involves the coupling of two molecules of the organohalide starting material (e.g., Ar-X + Ar-X → Ar-Ar) or two molecules of the boronic acid species. Homocoupling of the boron reagent can be promoted by the presence of oxygen.[7]
-
Hydrodehalogenation: The starting aryl halide (Ar-X) is reduced to the corresponding arene (Ar-H), consuming the starting material without forming the desired product.
-
Substrate Decomposition: At the high temperatures often required for these reactions (e.g., 100-150 °C), sensitive starting materials or products may degrade.[8][9]
Q3: My reaction yield is low, but the starting material is consumed. What is the likely cause?
A3: If your starting material is consumed but the desired product yield is low, it strongly suggests that one or more of the side reactions mentioned in Q2 are dominant. Protodeboronation of the this compound-derived methylboronic acid or decomposition of the product are common culprits. To diagnose this, analyze the crude reaction mixture by GC-MS or LC-MS to identify the major byproducts.
Q4: Can I use methylboronic acid (MBA) instead of this compound?
A4: Yes, methylboronic acid (MBA) can be used. This compound is essentially a dehydrated form of MBA and is often considered to be in equilibrium with MBA in the presence of water.[2] In some cases, using MBA directly can give comparable or even better results.[5] However, TMB is often preferred due to its stability and commercial availability.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during methylation experiments using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The palladium catalyst (e.g., Pd(PPh₃)₄) may have degraded due to improper storage or handling. | 1. Use a fresh batch of catalyst. Consider using a more robust pre-catalyst. Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst.[7] |
| 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrate, leading to slow oxidative addition or reductive elimination. | 2. Screen different phosphine ligands. Bulky, electron-rich ligands like RuPhos or BrettPhos have shown high efficacy for challenging substrates.[4][10] | |
| 3. Wrong Base or Solvent: The base may not be strong enough to facilitate the transmetalation step, or the solvent may not provide adequate solubility or reaction temperature. | 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2][11] A mixture of an organic solvent (like dioxane or toluene) with water is often effective.[2] | |
| Significant Homocoupling of Aryl Halide | 1. High Catalyst Loading / High Temperature: These conditions can sometimes favor the homocoupling pathway. | 1. Reduce the catalyst loading and/or reaction temperature. Monitor the reaction progress to avoid unnecessarily long reaction times. |
| 2. Inefficient Transmetalation: If the transfer of the methyl group from boron to palladium is slow, the Ar-Pd(II)-X intermediate has more time to undergo side reactions. | 2. Ensure the base is effective. The presence of water can facilitate the formation of the active boronate species, accelerating transmetalation.[2] | |
| High Levels of Protodeboronation Byproduct | 1. Presence of Protic Impurities: Water is often necessary, but excess acid or other protic sources can accelerate protodeboronation. | 1. Use anhydrous solvents if water is not required for your specific system. Ensure the base is not hygroscopic or is properly dried. |
| 2. Slow Cross-Coupling: If the desired coupling is slow, the competing protodeboronation side reaction has more time to occur.[6] | 2. Optimize the reaction to be as fast as possible by screening catalysts, ligands, and temperature. A highly active catalyst can "outrun" this side reaction.[6] | |
| Product Decomposition | 1. High Reaction Temperature: The desired product may not be stable at the required reaction temperature (often 80-150 °C).[4][8] | 1. Attempt the reaction at the lowest possible temperature that still gives a reasonable reaction rate. Screen different catalyst/ligand systems that may operate at lower temperatures. |
Experimental Protocol: General Procedure for Methylation of an Aryl Bromide
This protocol is a representative example adapted from established literature procedures for the Suzuki-Miyaura methylation of aryl halides using this compound.[2][11]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (TMB) (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[2]
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., 2 mol%), and the base (3.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the tube.
-
Reagent Addition: Stir the mixture for several minutes, then add this compound (1.1 equiv) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-115 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][11]
Visualizations
The following diagrams illustrate the key chemical pathways and logical workflows associated with this reaction.
References
- 1. This compound 99 823-96-1 [sigmaaldrich.com]
- 2. designer-drug.com [designer-drug.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Methylates Challenging Substrates - ChemistryViews [chemistryviews.org]
- 5. A methylation platform of unconventional inert aryl electrophiles: this compound as a universal methylating reagent - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01641A [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. A methylation platform of unconventional inert aryl electrophiles: this compound as a universal methylating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Handling and Storage of Air-Sensitive Trimethylboroxine Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the handling and storage of air-sensitive trimethylboroxine solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and storage of this compound solutions.
1. What is this compound and why is it considered air-sensitive?
This compound (TMB) is a cyclic anhydride of methylboronic acid.[1] It is highly sensitive to air and moisture.[2] Exposure to moisture can lead to hydrolysis, breaking the boroxine ring structure to form methylboronic acid. This degradation can impact the reactivity and effectiveness of the solution in sensitive applications such as Suzuki-Miyaura cross-coupling reactions.[1][3]
2. What are the primary hazards associated with this compound solutions?
This compound solutions are classified as hazardous materials. Key hazards include:
-
Flammability: Highly flammable liquid and vapor.[4]
-
Corrosivity: Causes severe skin burns and eye damage.[4]
-
Health Hazards: May cause respiratory irritation and is suspected of causing cancer.[4] It is imperative to consult the Safety Data Sheet (SDS) for detailed safety information before handling.[2][4]
3. What are the recommended storage conditions for this compound solutions?
To ensure the stability and purity of this compound solutions, adhere to the following storage guidelines:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[2]
-
Temperature: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][5] Some sources recommend refrigeration (2-8°C).
-
Container: Keep the container tightly sealed.[2] Specialized packaging, such as AcroSeal™ bottles, is designed to minimize exposure to air and moisture during dispensing.
-
Light: Protect from light.[5]
4. What is the typical shelf life of a this compound solution?
The shelf life can vary depending on the supplier and storage conditions. Some manufacturers suggest a shelf life of 12 months when stored under recommended conditions.[5] For solutions in tetrahydrofuran (THF), there is a risk of peroxide formation upon prolonged storage. Containers should be dated upon opening and periodically tested for the presence of peroxides.[5]
5. Which inert gas, nitrogen or argon, is better for handling this compound?
Both nitrogen and argon can be used to create an inert atmosphere. The choice often depends on the specific requirements of the experiment and laboratory resources.
| Feature | Nitrogen (N₂) | Argon (Ar) |
| Cost | Generally less expensive. | More expensive. |
| Density | Slightly less dense than air. | Denser than air, providing a better "blanket" over the reaction. |
| Reactivity | Sufficiently inert for most applications involving this compound. | More inert than nitrogen and preferred for highly sensitive reactions. |
For most standard procedures, nitrogen is a cost-effective and suitable choice. For highly air-sensitive applications, the higher density of argon may offer a slight advantage in preventing air ingress.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions.
Problem 1: The solution has turned cloudy or a white precipitate has formed.
-
Possible Cause: Hydrolysis of this compound to methylboronic acid due to exposure to moisture. Methylboronic acid is a white solid and has lower solubility in some organic solvents compared to this compound.
-
Troubleshooting Steps:
-
Assess Impact on Reaction: The presence of methylboronic acid may not be detrimental to all reactions. For some applications, it may still be usable. However, for reactions requiring precise stoichiometry of the active boroxine, the degraded solution may lead to lower yields or incomplete conversion.
-
Purification (for advanced users): In some cases, it may be possible to regenerate the boroxine from the boronic acid by removing water, for example, through azeotropic distillation. However, this is a complex procedure and is generally not practical for solutions.
-
Prevention: To prevent future occurrences, ensure all handling procedures are performed under a strictly inert and dry atmosphere. Use oven-dried glassware and dry, degassed solvents.
Problem 2: The solution has developed a yellow tint.
-
Possible Cause:
-
Oxidative Degradation: Exposure to air (oxygen) can lead to the formation of oxidized byproducts. The exact nature of these colored impurities is not well-documented for this compound, but oxidation is a known degradation pathway for organoboron compounds.
-
Solvent Degradation: If the solution is in THF, the formation of peroxides over time can contribute to discoloration.
-
-
Troubleshooting Steps:
-
Check for Peroxides (for THF solutions): Use peroxide test strips to check for the presence of peroxides. If peroxides are present at significant levels, the solution should be disposed of according to safety protocols, as peroxides can be explosive.
-
Evaluate Performance: Test the discolored solution in a small-scale reaction to determine if its reactivity has been compromised.
-
Prevention: Maintain a strict inert atmosphere during handling and storage to minimize exposure to oxygen. For THF solutions, adhere to the recommended shelf life and periodically test for peroxides.
-
Problem 3: Inconsistent or poor results in Suzuki-Miyaura coupling reactions.
-
Possible Cause:
-
Degradation of this compound: As discussed above, hydrolysis or oxidation can reduce the concentration of the active reagent.
-
Moisture in the Reaction: Water can negatively impact the catalytic cycle of the Suzuki-Miyaura reaction.
-
Inactive Catalyst: The palladium catalyst may be inactive.
-
Improper Base: The choice and quality of the base are critical for the reaction's success.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of this compound solution or test the purity of the existing solution using analytical methods (see Section 3).
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under a robust inert atmosphere.
-
Check Catalyst and Base: Use a fresh, active catalyst and a suitable, dry base.
-
Optimize Reaction Conditions: Review the reaction temperature, time, and stoichiometry of all reagents.
-
Workflow for Troubleshooting Common Issues
References
- 1. 三甲基硼氧六环 50% THF solution | Sigma-Aldrich [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 823-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. vitalsource.com [vitalsource.com]
- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Trimethylboroxine Reactions
For researchers, scientists, and drug development professionals utilizing trimethylboroxine in synthetic chemistry, achieving high conversion rates is crucial for efficiency and project success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these reactions, particularly in the context of Suzuki-Miyaura cross-coupling.
Troubleshooting Guide: Low Conversion
This guide is designed to help you systematically diagnose and resolve issues leading to low conversion in your this compound reactions.
Q1: My this compound reaction has a low yield. What are the most common initial checks I should perform?
When faced with low conversion, a systematic evaluation of your reaction setup and reagents is the first critical step. Start by verifying the following:
-
Inert Atmosphere: Ensure your reaction was conducted under a strict inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidation of the palladium catalyst and phosphine ligands, significantly reducing catalytic activity.[1] Thoroughly degas your solvents before use.
-
Reagent Quality:
-
This compound: This reagent is sensitive to moisture and can hydrolyze.[2] Use a fresh bottle or a properly stored aliquot.
-
Aryl Halide: Ensure the purity of your aryl halide, as impurities can sometimes inhibit the catalyst.
-
Catalyst and Ligand: Palladium catalysts, especially Pd(0) sources, can oxidize over time. Phosphine-based ligands are also susceptible to oxidation.[1] Use fresh, high-purity catalyst and ligand.
-
Base and Solvent: The purity and dryness of your base and solvent are paramount. Ensure solvents are anhydrous if the protocol requires it.[1]
-
Q2: I've confirmed my setup and the quality of my basic reagents. Could the reaction conditions be the issue?
Yes, suboptimal reaction conditions are a frequent cause of low conversion. Consider the following factors:
-
Temperature: Many Suzuki-Miyaura couplings require heating, typically in the range of 80-120 °C.[1] If your reaction is sluggish, a cautious increase in temperature may improve the conversion rate. However, be aware that excessively high temperatures can lead to the decomposition of the catalyst, reagents, or product.
-
Base Selection: The choice and amount of base are critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is often substrate-dependent, and screening different bases can be beneficial.[3][4]
-
Solvent Choice: The solvent affects the solubility of your reagents and the reaction kinetics. Common solvents for Suzuki reactions with this compound include 1,4-dioxane, toluene, THF, and DMF, often with some water added.[1]
-
Reaction Time: If the reaction is simply slow, extending the reaction time could lead to higher conversion. Monitor the reaction's progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal time.[1]
Q3: How can I determine if my palladium catalyst is the problem?
Catalyst deactivation is a common culprit in low-yielding cross-coupling reactions. Here’s how to troubleshoot catalyst-related issues:
-
Catalyst Loading: While lower catalyst loading is economically and environmentally desirable, it might be insufficient for challenging substrates. Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes resolve conversion issues.[1]
-
Choice of Catalyst and Ligand: The combination of the palladium source and the ligand is crucial. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands, such as Buchwald ligands, may be necessary to promote oxidative addition and reductive elimination.
-
In-situ Reduction of Pd(II) to Pd(0): If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced to the active Pd(0) species in the reaction mixture. This process can sometimes be inefficient. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be a good alternative.[5]
Q4: I suspect my this compound is degrading. What are the signs and how can I prevent it?
This compound, like other boroxines, is susceptible to degradation, which can halt your reaction.
-
Hydrolysis: this compound can react with water to hydrolyze back to methylboronic acid.[2] While some Suzuki protocols tolerate or even require water, excess water or exposure to atmospheric moisture during storage and handling can be detrimental. Always handle this compound under an inert, dry atmosphere.
-
Thermal Decomposition: While specific decomposition temperatures are not always well-documented, organoboron compounds can be sensitive to heat.[2] Decomposition is likely to involve the cleavage of B-O and B-C bonds.[2] Avoid unnecessarily high reaction temperatures.
-
Protodeboronation: This is a side reaction where the boronic acid derivative is replaced by a hydrogen atom. This can be more prevalent with certain substrates and under specific conditions.
Data on Reaction Condition Optimization
The following table summarizes quantitative data from various sources on the methylation of aryl halides using this compound in Suzuki-Miyaura coupling, illustrating the impact of different reaction parameters on the product yield.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzophenone | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | 1,4-Dioxane | 105-115 | 6 | 90 |
| 2 | 4-Chlorobenzonitrile | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 105-115 | 3.5 | 85 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | 18 | 78 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O | 120 | 8 | 88 |
| 5 | 2-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 12 | 85 |
| 6 | 2-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine | Pd₂(dba)₃ (5) | XPhos (10) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 65 |
Data is representative and compiled from various sources for illustrative purposes.[1][3][6]
Experimental Protocols
General Protocol for Palladium-Catalyzed Methylation of Aryl Halides with this compound [6][7]
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube that has been cooled under an inert atmosphere (argon or nitrogen), add the aryl halide, the palladium catalyst, and the base.
-
Solvent and Reagent Addition: Add the anhydrous solvent to the flask via syringe, followed by the addition of this compound.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography on silica gel, to obtain the desired methylated product.
Visualizations
Caption: A workflow for troubleshooting low conversion in this compound reactions.
Caption: The catalytic cycle of a Suzuki-Miyaura reaction using this compound.
Caption: A logic diagram for diagnosing common failure modes in this compound reactions.
Frequently Asked Questions (FAQs)
Q5: Can I use this compound in reactions other than Suzuki-Miyaura coupling?
Yes, this compound is a versatile reagent. It can be used as a derivatizing agent for gas chromatography/mass spectrometry analysis, in the preparation of methylaluminoxane (MAO) for olefin polymerization, and as an electrolyte additive.[8] It is also used in the preparation of Corey-Bakshi-Shibata (CBS) catalysts for asymmetric reductions.[8]
Q6: Is this compound interchangeable with methylboronic acid?
This compound is the cyclic anhydride of methylboronic acid. In many Suzuki-Miyaura reactions, it can be used as a practical and often more cost-effective substitute for methylboronic acid.[6] However, their reactivity profiles may not be identical in all systems, and some optimization may be required when substituting one for the other.
Q7: My reaction mixture turned black. What does this indicate?
The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition. This occurs when the palladium atoms agglomerate into inactive nanoparticles. This can be caused by an insufficient amount of ligand, the presence of oxygen, or excessively high temperatures.
Q8: How critical is the choice of base in this compound reactions?
The base plays a crucial role in the catalytic cycle, specifically in the transmetalation step. The effectiveness of a particular base can be highly dependent on the substrates and solvent system. For example, in some systems, K₃PO₄ may give a significantly higher yield than Cs₂CO₃.[3] If you are experiencing low conversion, screening different bases is a recommended optimization step.
Q9: What are the primary safety concerns when working with this compound?
This compound is a flammable liquid and is moisture-sensitive.[8] It should be handled in a well-ventilated fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and storage information.
References
removal of boronic acid impurities from trimethylboroxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylboroxine. Our goal is to help you effectively remove boronic acid impurities and ensure the quality of your material.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity in this compound?
A1: The most common impurity in this compound is methylboronic acid.[1] this compound is the cyclic anhydride of methylboronic acid, and it exists in equilibrium with its acid form, especially in the presence of moisture.[2] Boroxines are known to be sensitive to moisture and can hydrolyze back to their corresponding boronic acids.[3]
Q2: How can I minimize the formation of methylboronic acid during storage?
A2: this compound is sensitive to moisture, air, and light.[4] To minimize hydrolysis to methylboronic acid, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[4]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Several analytical methods can be used to determine the purity of this compound and quantify methylboronic acid content:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹¹B NMR is a direct method to distinguish between the three-coordinate boron in this compound and the four-coordinate boron in methylboronic acid. This compound typically shows a signal around 33 ppm, while boronic acids appear at approximately 30 ppm.[5]
-
¹H NMR can also be used to identify and quantify impurities.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for separating and identifying volatile compounds like this compound and can be used to quantify impurities.[6][7][8][9]
Troubleshooting Guides
Issue 1: High Levels of Methylboronic Acid Detected After Purification by Distillation
| Possible Cause | Solution |
| Incomplete Dehydration | Methylboronic acid may not have been fully converted to this compound prior to distillation. Consider using a dehydrating agent or azeotropic distillation to drive the equilibrium towards the boroxine. |
| Hydrolysis During Workup | Exposure to atmospheric moisture during transfer or distillation can lead to the hydrolysis of this compound back to methylboronic acid. Ensure all glassware is oven-dried and the system is purged with an inert gas. |
| Co-distillation | Although less likely due to the difference in boiling points, some methylboronic acid may carry over with the this compound. Optimize the distillation conditions (e.g., use a fractionating column) to improve separation. |
| Thermal Decomposition | Prolonged heating at high temperatures can potentially cause decomposition. Use the lowest possible pressure for vacuum distillation to reduce the boiling point. |
Issue 2: Poor Separation of this compound and Methylboronic Acid Using Column Chromatography
| Possible Cause | Solution |
| Inappropriate Stationary Phase | Standard silica gel may not be ideal for separating these closely related compounds. Consider using alumina (neutral or basic) as an alternative stationary phase.[3] |
| Unsuitable Eluent System | The polarity of the solvent system may not be optimal for separation. Experiment with different solvent mixtures, such as dichloromethane/methanol, to improve resolution.[10] |
| Streaking of Boronic Acid | Boronic acids can sometimes streak on silica gel. Pre-treating the silica gel with boric acid has been reported to improve the chromatography of some boronic acids.[3] |
Issue 3: Emulsion Formation During Basic Aqueous Wash
| Possible Cause | Solution |
| High Concentration of Boronic Acid Salt | The salt of methylboronic acid formed during the basic wash may act as a surfactant, leading to emulsion. |
| 1. Add Brine: Wash the emulsion with a saturated sodium chloride (brine) solution to help break the emulsion.[3] | |
| 2. Filtration: Pass the mixture through a pad of celite to help separate the layers.[3] | |
| 3. Centrifugation: If the emulsion is persistent, centrifugation can aid in phase separation. |
Purification Protocols
Protocol 1: Purification by Distillation
This method is suitable for separating this compound from non-volatile impurities and, to some extent, from methylboronic acid.
Methodology:
-
Assemble a distillation apparatus with oven-dried glassware.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
For vacuum distillation, connect the apparatus to a vacuum pump and ensure a tight seal.
-
Heat the distillation flask in a heating mantle or oil bath. The temperature should be set approximately 20-30°C higher than the boiling point of this compound at the given pressure.[11]
-
Collect the this compound fraction that distills at the expected boiling point (78-80 °C at atmospheric pressure).[7]
-
Monitor the purity of the collected fractions using GC-MS or NMR.
Protocol 2: Removal of Methylboronic Acid by Basic Aqueous Wash
This protocol is effective for removing acidic impurities like methylboronic acid from an organic solution of this compound, provided the product is stable to basic conditions.
Methodology:
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Add a 1-2 M aqueous solution of a base, such as sodium hydroxide (NaOH).[3][10]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The deprotonated methylboronic acid salt will be in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with the basic solution 1-2 more times.
-
Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified this compound.
Protocol 3: Purification Using Scavenger Resins
Scavenger resins offer a solid-phase extraction method to selectively remove impurities, simplifying the workup process. Resins with diethanolamine (DEAM) functionality are particularly effective at sequestering boronic acids.[12]
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent.
-
Add the scavenger resin (e.g., SiliaBond DEAM) to the solution. The amount of resin will depend on the estimated amount of impurity.
-
Stir the mixture at room temperature. The reaction time can vary, so it is advisable to monitor the removal of the impurity by TLC or GC-MS.
-
Once the scavenging is complete, filter the mixture to remove the resin, which now has the bound methylboronic acid.
-
Wash the resin with a small amount of the solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Distillation | Separation based on differences in boiling points. | Good to Excellent | Effective for removing non-volatile impurities. | Potential for thermal decomposition; may not completely remove impurities with close boiling points. |
| Azeotropic Distillation | Use of an entrainer to form a low-boiling azeotrope with water, driving the dehydration of methylboronic acid. | High | Efficiently removes water, shifting the equilibrium to this compound. | Requires an additional component (entrainer) that must be removed later. |
| Basic Aqueous Wash | Conversion of acidic impurity to a water-soluble salt. | Good | Simple and cost-effective. | Risk of emulsion formation; not suitable for base-sensitive compounds. |
| Scavenger Resins | Selective binding of the boronic acid impurity to a solid support. | Very High | High selectivity; simple filtration-based workup.[1][4][13][14] | Resins can be expensive; may require optimization of reaction time and amount of resin. |
For further assistance, please contact our technical support team.
References
- 1. Scavenger resin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 三甲基硼氧六环 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. escholarship.org [escholarship.org]
- 9. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
- 12. suprasciences.com [suprasciences.com]
- 13. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 14. canftech.com [canftech.com]
Technical Support Center: Optimizing Catalyst Loading for Trimethylboroxine Cross-Coupling
Welcome to the technical support center for optimizing catalyst loading in trimethylboroxine cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura cross-coupling reaction using this compound?
A typical starting point for palladium-catalyzed cross-coupling reactions, including those with this compound, is in the range of 0.5–5 mol%.[1][2] For well-optimized systems with highly active catalysts, this loading can often be significantly reduced.[2]
Q2: How does the choice of ligand impact the optimal catalyst loading?
The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[2][3] Bulky and electron-rich phosphine ligands, such as Buchwald or Hartwig ligands (e.g., XPhos, SPhos), can stabilize the palladium center, often allowing for lower catalyst loadings and promoting efficient turnover.[2][4] The optimal palladium-to-ligand ratio is typically between 1:1 and 1:4, depending on the specific ligand and catalyst used.[5]
Q3: Can increasing the catalyst loading always solve a low yield problem?
Not necessarily. While incrementally increasing the catalyst loading can improve a slow reaction, excessively high concentrations can lead to undesirable side reactions like homocoupling and can complicate product purification due to residual metal.[2][4] It is crucial to find the optimal loading that balances reaction efficiency with cost and purity.[2]
Q4: When should I consider using a palladium precatalyst?
Palladium precatalysts are generally more stable and provide a more reliable generation of the active Pd(0) species compared to traditional sources like Pd(OAc)₂.[4][6] They are particularly advantageous for complex substrates or when reproducible results are critical, often enabling the use of lower catalyst loadings.[4]
Q5: How important is maintaining an inert atmosphere?
Maintaining an inert atmosphere is critical. Oxygen can oxidize the active Pd(0) catalyst and phosphine-based ligands, leading to catalyst deactivation and an increase in side reactions such as the homocoupling of boronic acids.[1][5][6] It is essential to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound cross-coupling experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
Q: My reaction shows low conversion, with a significant amount of starting material remaining. What should I investigate first?
A: When faced with low conversion, a systematic evaluation of your reaction components and conditions is necessary. The primary areas to investigate are the catalyst system, reagent quality, and reaction conditions.[1]
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst:
-
Problem: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, it may not be reducing effectively to Pd(0) in situ.[1][6] Some Pd(0) sources can also degrade over time.[6]
-
Solution: Test your catalyst's activity with a reliable control reaction, such as coupling phenylboronic acid and bromobenzene.[6] Consider using a fresh batch of catalyst or a more stable precatalyst.[4][5]
-
-
Suboptimal Catalyst Loading:
-
Problem: The amount of catalyst may be insufficient for an efficient reaction rate.
-
Solution: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%).[2]
-
-
Poor Reagent Quality:
-
Problem: Impurities in the starting materials, including the aryl halide or this compound, can interfere with the reaction.[2] this compound can be sensitive to moisture.
-
Solution: Ensure all starting materials are pure and dry. Use freshly opened or properly stored this compound.
-
-
Inadequate Reaction Conditions:
Issue 2: Starting Materials Are Consumed, but the Yield of the Desired Product Is Low
Q: My starting materials are gone, but my product yield is low. What are the likely side reactions, and how can I minimize them?
A: Low yield with complete consumption of starting materials often points to the formation of undesired side products. The most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
-
Protodeboronation:
-
Problem: This is the cleavage of the C-B bond, where the boronic acid derivative is replaced by a hydrogen atom. This is often accelerated by aqueous conditions.[1][7]
-
Solution: While this compound is generally more stable than the corresponding boronic acid, minimizing water content where possible and ensuring a sufficiently fast catalytic cycle can help. Using a more active catalyst system can "outrun" this destructive side reaction.[7]
-
-
Homocoupling of the Boron Reagent:
-
Problem: Two molecules of the organoboron reagent couple with each other. This is often caused by the presence of oxygen, which can facilitate this palladium-catalyzed side reaction.[6][8]
-
Solution: The most effective way to prevent homocoupling is to ensure rigorous degassing of all solvents and the reaction vessel.[5][6] Using a direct Pd(0) source instead of a Pd(II) precatalyst can also mitigate this issue.[5]
-
Issue 3: Catalyst Deactivation (Formation of Palladium Black)
Q: My reaction mixture has turned black with a precipitate. What does this mean, and how can I prevent it?
A: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition, where the active Pd(0) catalyst aggregates and crashes out of solution.[2][9]
Potential Causes & Troubleshooting Steps:
-
Presence of Oxygen: As mentioned, oxygen can lead to catalyst deactivation.[5]
-
Solution: Improve your degassing procedure (e.g., sparging with inert gas, freeze-pump-thaw cycles).[6]
-
-
Inappropriate Ligand-to-Palladium Ratio:
-
Unsuitable Solvent:
-
Catalyst Poisoning by Heteroatoms:
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative parameters for optimizing this compound cross-coupling reactions.
Table 1: Typical Catalyst Loading and Ligand Ratios
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol%) | 0.5 - 5.0% | Can be lowered to <0.1% for highly active systems.[2][11] |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source.[5] |
Table 2: Common Bases and Stoichiometry
| Base | Equivalents | Common Solvents | Notes |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, THF/H₂O | A common and effective base.[12] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, THF | Often provides higher yields for challenging substrates.[12] |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, Toluene | A strong base, useful for less reactive partners.[12] |
| KF | ~3.0 | THF | A milder base, can be useful for base-sensitive substrates.[13] |
Experimental Protocols
General Protocol for this compound Cross-Coupling
This protocol provides a general starting point and may require optimization for specific substrates.
Reagent Preparation:
-
Ensure the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and base (2.0-3.0 equiv) are pure and dry.[1]
-
All solvents should be of high purity and degassed thoroughly before use.[1]
Reaction Setup (under an inert atmosphere):
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, base, palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-5 mol%), and ligand (e.g., PPh₃, SPhos; 1-2 equivalents relative to palladium).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.[1]
-
Add the this compound and the degassed solvent via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC/LC-MS).
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][12]
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.[12]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: A systematic workflow for optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Trimethylboroxine in Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of trimethylboroxine (TMB) in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound (TMB), with the chemical formula C₃H₉B₃O₃, is the cyclic anhydride of methylboronic acid.[1] Its sensitivity to moisture stems from the high reactivity of the boron-oxygen bonds in the boroxine ring.[2] Water readily attacks these bonds, leading to the hydrolysis of the ring and the formation of methylboronic acid.[1] This decomposition is often rapid and can significantly impact the outcome of reactions where TMB is used as a reagent.[3]
Q2: How should I properly store this compound to prevent decomposition?
To ensure the stability and reactivity of this compound, it is crucial to store it under anhydrous and inert conditions.[4][5] Key storage recommendations include:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[4][5]
-
Tightly Sealed Containers: Keep containers tightly closed to prevent the ingress of moist air.[5]
-
Cool and Dry Place: Store in a cool, dry, and well-ventilated area away from heat sources and ignition.[4]
-
Protection from Light: Protect from light, as it can potentially contribute to degradation.[4]
Q3: What are the visible signs of this compound decomposition?
Decomposition of this compound due to moisture exposure may not always be visually apparent. However, you might observe the formation of a white solid precipitate, which is methylboronic acid.[1] If you suspect decomposition, it is recommended to re-evaluate the purity of the reagent before use.
Q4: Can I use this compound that has been accidentally exposed to air?
It is strongly advised against using this compound that has been knowingly exposed to air for a prolonged period.[3] The extent of hydrolysis is often difficult to determine without analytical testing, and using a partially decomposed reagent can lead to inconsistent and failed reactions.
Q5: What are the primary decomposition products of this compound in the presence of moisture?
The primary decomposition product of this compound upon reaction with water is methylboronic acid (CH₃B(OH)₂).[1] In the presence of strong oxidizing agents, other hazardous decomposition products like carbon monoxide (CO), carbon dioxide (CO₂), and other oxides of boron can be formed.[4]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in reactions, with a focus on problems arising from its moisture sensitivity.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a Suzuki-Miyaura coupling reaction. | Decomposition of this compound: The reagent may have been compromised by moisture, leading to a lower effective concentration of the active methylating agent.[5] | 1. Use a fresh, properly stored bottle of this compound.2. Ensure all reaction glassware is rigorously dried and the reaction is set up under a strict inert atmosphere (argon or nitrogen).[5]3. Degas all solvents thoroughly before use.[5] |
| Inconsistent reaction outcomes between batches. | Variable purity of this compound: Different batches of the reagent may have varying levels of decomposition due to handling or storage history. | 1. Quantify the this compound content of each batch before use using a titration method (see Experimental Protocols).[3]2. Standardize your handling and storage procedures to minimize moisture exposure. |
| Formation of unexpected byproducts. | Presence of methylboronic acid: The hydrolysis product can potentially participate in side reactions or alter the reaction conditions. | 1. Confirm the purity of your this compound.2. If methylboronic acid is suspected, consider its potential reactivity in your specific reaction system. |
| Difficulty initiating the reaction. | Inactive catalyst due to moisture: Trace amounts of water in the reaction can deactivate sensitive catalysts, such as palladium complexes used in cross-coupling reactions.[5] | 1. Dry all solvents and reagents thoroughly.2. Use robust inert atmosphere techniques (e.g., Schlenk line or glovebox) to assemble the reaction.[6] |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound Solution (50 wt% in THF) using a Schlenk Line
Objective: To safely transfer a precise volume of this compound solution while maintaining an inert atmosphere.
Materials:
-
This compound (50 wt% solution in THF) in a Sure/Seal™ bottle[4]
-
Dry, nitrogen-flushed Schlenk flask with a rubber septum
-
Dry, nitrogen-flushed syringe and needle
-
Schlenk line with vacuum and inert gas (argon or nitrogen) manifolds[6]
Procedure:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.[6]
-
Connect the reaction Schlenk flask to the Schlenk line, and perform at least three vacuum/inert gas backfill cycles to establish an inert atmosphere.[7]
-
Carefully remove the protective cap from the Sure/Seal™ bottle of this compound.
-
Using a dry, nitrogen-flushed syringe with a needle, pierce the septum of the this compound bottle.
-
Slowly withdraw the desired volume of the solution into the syringe. It is good practice to withdraw a small amount of inert gas from the headspace of the bottle into the syringe after the liquid to prevent dripping.
-
Withdraw the needle from the bottle and immediately pierce the septum of the reaction Schlenk flask.
-
Slowly add the this compound solution to the reaction mixture.
-
Remove the needle from the reaction flask and rinse the syringe with a suitable dry solvent.
Protocol 2: Quantification of this compound Content by Titration
Objective: To determine the accurate concentration of this compound in a solution.[3]
Materials:
-
This compound solution (sample)
-
Deionized or distilled water
-
Complexing enhancer (e.g., mannitol)
-
Titration solvent (e.g., anhydrous ethanol or methanol)
-
Phenolphthalein indicator
-
Standardized strong alkali solution in methanol or ethanol (e.g., 0.1 M NaOH or KOH)
-
Burette, flasks, and other standard titration glassware
Procedure:
-
Accurately weigh a sample of the this compound solution into a flask containing a known amount of deionized or distilled water. The water will hydrolyze the this compound to methylboronic acid.
-
Add a complexing enhancer and the titration solvent to the flask.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized strong alkali solution until a persistent purple color is observed for 20-40 seconds. Record the volume of titrant used (V₁).
-
Perform a blank titration using the same procedure but without the this compound sample. Record the volume of titrant used (V₀).
-
Calculate the weight percentage (Wt%) of this compound in the solution using the following formula:[3]
Wt% = [(V₁ - V₀) * C * M] / (m * 1000) * 100
Where:
-
C = Concentration of the strong alkali solution (mol/L)
-
M = Molecular weight of this compound (125.53 g/mol )[8]
-
m = Weight of the this compound solution sample (g)
-
Visualizations
Caption: Experimental workflow for reactions involving this compound.
Caption: Troubleshooting flowchart for low yield reactions with this compound.
References
- 1. erowid.org [erowid.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 8. scbt.com [scbt.com]
Technical Support Center: Scale-Up of Reactions Involving Trimethylboroxine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of chemical reactions involving trimethylboroxine, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise when transitioning your this compound-mediated reaction from laboratory scale to pilot or manufacturing scale.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or Inconsistent Yields Upon Scale-Up | - Inefficient Mixing: Hot spots or localized concentration gradients can occur in larger reactors, leading to side reactions or incomplete conversion. - Poor Heat Transfer: Exothermic reactions can be difficult to control at scale, potentially leading to product degradation or side-product formation. - Catalyst Deactivation: The catalyst may be sensitive to trace impurities in starting materials or solvents, which are more significant at a larger scale. - Inadequate Base Strength or Solubility: The base may not be sufficiently soluble or active in the reaction medium at a larger volume. | - Mixing: Evaluate and optimize the reactor's agitation speed and impeller design to ensure homogeneity. Consider computational fluid dynamics (CFD) modeling for complex systems. - Heat Transfer: Use a reactor with a higher surface-area-to-volume ratio or implement a more efficient cooling system. Consider controlled addition of reagents to manage the exotherm. - Catalyst: Screen different palladium catalysts and ligands for robustness.[1] Ensure starting materials and solvents are of high purity and adequately degassed. - Base: Select a base with appropriate solubility and strength for the scaled-up conditions. Cesium carbonate, for example, has shown high conversions in some cases.[2] |
| Increased Impurity Profile | - Homocoupling: Reaction of the aryl halide with itself or the boronic acid with itself can become more prevalent at scale. - Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle, leading to the formation of a de-borylated starting material. - Impurities from Ligands: Phosphorus-containing ligands can sometimes lead to the formation of phenylated impurities.[3] - Extended Reaction Times: Longer reaction times at elevated temperatures can lead to the degradation of starting materials, intermediates, or the final product. | - Homocoupling: Optimize the stoichiometry of reactants and the catalyst loading. Ensure rigorous exclusion of oxygen. - Protodeboronation: Use anhydrous solvents and ensure the base is sufficiently strong and non-nucleophilic. - Ligand-Related Impurities: Screen alternative ligands or consider using a ligand-free catalyst system if feasible. - Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) to determine the optimal reaction endpoint and avoid prolonged heating.[4] |
| Difficult Product Isolation and Purification | - Emulsion Formation During Workup: Scaling up can lead to more stable emulsions, making phase separation challenging. - Boronic Acid and Boroxine Residues: Unreacted starting materials and their byproducts can be difficult to remove from the final product. - Palladium Contamination: Residual palladium in the final product is a major concern in pharmaceutical applications and can be difficult to remove. | - Workup: Optimize the workup procedure by adjusting the pH, solvent choice, or adding brine washes. Consider using a different type of extraction apparatus for larger volumes. - Boron Residues: Employ specific purification techniques such as crystallization, trituration, or chromatography. Acidic or basic washes can also help remove boron-containing impurities. - Palladium Removal: Utilize palladium scavengers, such as silica-bound thiols or activated carbon, after the reaction is complete.[5] Optimize crystallization conditions to precipitate the product while leaving palladium impurities in the mother liquor. |
| Safety Concerns | - Flammability: this compound and many organic solvents are flammable. - Exothermic Reaction: The reaction can generate significant heat, leading to a potential runaway reaction if not properly controlled. - Handling of Reagents: this compound is sensitive to air and moisture.[1] Palladium catalysts and some ligands can be toxic. | - Flammability: Ensure all equipment is properly grounded to prevent static discharge. Work in a well-ventilated area away from ignition sources. - Exotherm Control: Perform reaction calorimetry studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction. Implement a robust cooling system and consider semi-batch or continuous flow processing for better heat management. - Reagent Handling: Handle this compound under an inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
Frequently Asked Questions (FAQs)
1. What are the key parameters to consider when scaling up a Suzuki-Miyaura reaction with this compound?
When scaling up, it is crucial to re-evaluate and optimize several parameters that may not have been critical at the lab scale. These include:
-
Mixing Efficiency: Ensuring uniform mixing in a larger reactor is vital to maintain consistent reaction rates and prevent the formation of byproducts due to localized "hot spots" or concentration gradients.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. For exothermic reactions, this can lead to temperature control issues.
-
Reagent Addition Rate: A controlled addition of one or more reagents can help manage the reaction exotherm and maintain a steady reaction profile.
-
Purity of Starting Materials: Impurities in starting materials and solvents can have a more pronounced effect on the reaction at a larger scale, potentially leading to catalyst deactivation or the formation of new impurities.
-
In-Process Controls (IPCs): Implementing reliable IPCs (e.g., HPLC, GC, NMR) is essential to monitor reaction progress, identify any deviations from the expected profile, and determine the optimal endpoint.[4][6][7]
2. How does the choice of base impact the scale-up of a this compound-mediated Suzuki coupling?
The choice of base is critical for a successful Suzuki-Miyaura coupling at any scale, but its impact can be magnified during scale-up.[1] Key considerations include:
-
Solubility: The base must be sufficiently soluble in the reaction medium to be effective. Poor solubility can lead to slow or incomplete reactions.
-
Strength: The base must be strong enough to facilitate the transmetalation step of the catalytic cycle.
-
Compatibility: The base should not cause decomposition of the starting materials, product, or catalyst.
-
Workup: The choice of base can affect the ease of product isolation and purification. For example, inorganic bases are often easily removed with aqueous washes.
Potassium carbonate is an inexpensive and commonly used base.[2] However, for more challenging couplings or to increase reaction rates, stronger bases like cesium carbonate may be more effective.[2]
3. What are common side reactions to watch for when scaling up reactions with this compound?
Several side reactions can become more prominent during scale-up:
-
Homocoupling: The formation of biaryl impurities from the coupling of two aryl halide molecules. This can be minimized by controlling the reaction temperature and catalyst loading.
-
Protodeboronation: The loss of the boronic acid functionality from this compound or its corresponding boronic acid, leading to the formation of methane and inactive boron species. This is often exacerbated by the presence of water or protic solvents.
-
Dehalogenation: The reduction of the aryl halide starting material to the corresponding arene.
-
Formation of Palladium Black: The precipitation of palladium metal from the reaction mixture, which indicates catalyst decomposition and leads to a loss of catalytic activity.[8]
4. What are the best practices for handling and storing this compound in a manufacturing environment?
This compound is a flammable liquid that is sensitive to air and moisture.[1] Therefore, strict safety protocols must be followed:
-
Handling: Always handle this compound in a well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.
-
Storage: Store this compound in a tightly sealed container, in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from oxidizing agents and water.
-
Dispensing: Use a closed-system transfer method to move this compound from its storage container to the reactor to minimize exposure to air and moisture.
Data Presentation
| Parameter | Laboratory Scale (e.g., 100 mL - 1 L) | Pilot/Manufacturing Scale (e.g., 50 L - 500 L) | Key Considerations for Scale-Up |
| Reaction Time | Typically shorter (e.g., 2-12 hours) | Often longer due to slower heating/cooling and reagent addition times. | Monitor reaction completion by IPCs to avoid unnecessarily long reaction times which can lead to impurity formation. |
| Yield | Often higher and more reproducible. | May be slightly lower initially due to non-ideal mixing and heat transfer. Process optimization is key to match lab-scale yields. | Focus on optimizing mixing and temperature control. A small decrease in yield can represent a significant loss of material at scale. |
| Impurity Profile | Generally lower levels of impurities. | Can see an increase in process-related impurities (e.g., homocoupling, dehalogenation) if not well-controlled. | Develop robust analytical methods to identify and quantify impurities.[9][10][11] Implement purification strategies to remove them effectively. |
| Catalyst Loading | May be higher to ensure complete conversion quickly. | Often optimized to be as low as possible for cost-effectiveness and to minimize residual metal in the final product. | A lower catalyst loading may require longer reaction times or higher temperatures. |
| Solvent Volume | Typically more dilute. | Often run at higher concentrations to improve reactor throughput and reduce solvent waste. | Increased concentration can affect solubility, viscosity, and exothermicity. |
Experimental Protocols
Representative Laboratory-Scale Protocol: Methylation of 4-Bromoanisole
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions with this compound.
Materials:
-
4-Bromoanisole (1.0 eq)
-
This compound (1.0 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, potassium carbonate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add this compound via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methylanisole.
Best Practices for Pilot-Scale Synthesis
Scaling up the above reaction requires careful consideration of process safety and control.
Equipment:
-
Jacketed glass-lined or stainless-steel reactor with overhead stirring and temperature control.
-
Inert gas supply (nitrogen).
-
System for controlled liquid addition.
Procedure Outline:
-
Vessel Inerting: Purge the reactor with nitrogen to remove oxygen.
-
Reagent Charging: Charge the reactor with 4-bromoanisole, potassium carbonate, and the solvent system (1,4-dioxane/water).
-
Catalyst Addition: Add the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with agitation.
-
Controlled Addition of this compound: Add the this compound solution subsurface over a period of 1-2 hours to control the reaction exotherm.
-
Reaction Monitoring: Sample the reaction mixture periodically for IPC analysis (HPLC) to monitor the consumption of starting material and the formation of product and impurities.
-
Workup: Once the reaction is complete, cool the reactor contents. Perform aqueous washes to remove the base and other water-soluble impurities.
-
Phase Separation: Allow the layers to separate and transfer the organic layer to a clean vessel.
-
Solvent Swap/Concentration: If necessary, distill off the reaction solvent and replace it with a suitable solvent for crystallization.
-
Crystallization: Cool the solution to induce crystallization of the product.
-
Isolation and Drying: Isolate the product by filtration and dry it under vacuum.
Visualizations
Caption: Troubleshooting decision tree for common scale-up issues.
Caption: A typical workflow for scaling up a chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. designer-drug.com [designer-drug.com]
- 3. researchgate.net [researchgate.net]
- 4. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. asynt.com [asynt.com]
- 6. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. youtube.com [youtube.com]
- 9. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Reactions with Trimethylboroxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during Suzuki-Miyaura cross-coupling reactions using trimethylboroxine.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl impurity and a reduced yield of the desired cross-coupled product. This guide addresses the primary causes and provides specific troubleshooting steps.
| Issue | Potential Cause | Recommended Action |
| Significant Homocoupling Product Observed | Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the entire experiment under a positive pressure of an inert atmosphere (Nitrogen or Argon). |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), consider adding a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst. This can help reduce Pd(II) to the active Pd(0) state.[1] | |
| Suboptimal Ligand Choice | Screen a variety of phosphine ligands. Bulky, electron-rich ligands often promote the desired reductive elimination over side reactions. For challenging couplings, consider advanced biarylphosphine ligands such as SPhos or RuPhos. | |
| Inappropriate Base or Solvent | Optimize the base and solvent system. The choice of base can significantly impact the reaction outcome. Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water). | |
| Low Yield of Desired Product | Catalyst Deactivation | For heteroaromatic substrates, catalyst deactivation can be an issue. Ensure the use of a highly efficient catalytic system and consider ligands that stabilize the catalyst. |
| Poor Solubility of Reagents | For highly polar heterocyclic compounds, poor solubility can be a problem. Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) and the addition of trimethyl borate can enhance reaction rates and yields. | |
| Reaction Fails to Initiate | Inactive Catalyst | Ensure the palladium source is active. If using a Pd(II) source, the in-situ reduction to Pd(0) may be failing. |
| Water Content | While many Suzuki reactions tolerate or even benefit from water, some systems, particularly with sensitive substrates, may require anhydrous conditions. Conversely, for some boronic acids, the presence of water is crucial for the hydrolysis of the boroxine and subsequent transmetalation. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a this compound Suzuki reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the organoboron reagent (in this case, derived from this compound) couple with each other to form a symmetrical byproduct (e.g., biphenyl from phenylboronic acid). This reduces the yield of the desired cross-coupled product.
Q2: What are the primary causes of homocoupling?
A2: The two main culprits for homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid. When starting with a Pd(II) salt, one pathway for its reduction to the catalytically active Pd(0) involves the stoichiometric homocoupling of two boronic acid molecules.[1]
Q3: I am observing significant homocoupling. What is the first and most critical parameter to check?
A3: The most crucial factor to address is the rigorous exclusion of oxygen. Ensure that all solvents and the reaction vessel are thoroughly deoxygenated. A common method is to sparge the solvents and the reaction mixture with an inert gas like nitrogen or argon for an extended period (e.g., 30-60 minutes). Maintaining a positive pressure of the inert gas throughout the reaction is essential to prevent atmospheric oxygen from entering the system.[1]
Q4: How does the choice of palladium catalyst and ligand affect homocoupling?
A4: The palladium source (Pd(0) vs. Pd(II)) has a direct impact on homocoupling. Using a Pd(0) precatalyst avoids the initial reduction step that can lead to homocoupling. Ligands are also critical. Electron-rich and sterically bulky phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, RuPhos), can facilitate the key steps of the desired cross-coupling cycle (oxidative addition and reductive elimination), helping it to outcompete the homocoupling side reaction.[2]
Q5: Are there any additives that can help suppress homocoupling?
A5: Yes, adding a mild reducing agent can be effective. For instance, potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle.[1]
Q6: Can the choice of base influence the extent of homocoupling?
A6: Absolutely. The base plays a crucial role in activating the boronic acid for transmetalation. The optimal base is highly dependent on the specific substrates and reaction conditions. Screening different bases is often necessary to maximize the yield of the desired product and minimize side reactions.
Quantitative Data
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 2-halo-1-methyl-1H-imidazo[4,5-b]pyridine with this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 72 |
| 3 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 4 | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 60 |
| 5 | Et₃N | Dioxane/H₂O | 100 | 12 | <10 |
Data adapted from a study on the synthesis of heterocyclic amines.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Methylation of Aryl Halides with this compound
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation:
-
Aryl halide (1.0 mmol, 1.0 eq.)
-
This compound (1.0 mmol, 1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol, 3.0 eq.), finely powdered and dried
-
Solvent (e.g., 1,4-Dioxane), deoxygenated
2. Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask, add the aryl halide and the base.
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the deoxygenated solvent via syringe.
-
Sparge the resulting suspension with a subsurface stream of argon or nitrogen for 30-60 minutes while stirring to ensure complete removal of dissolved oxygen.
3. Catalyst and Reagent Addition and Reaction:
-
Under a positive flow of inert gas, add the palladium catalyst to the reaction flask.
-
Add the this compound to the reaction mixture via syringe.
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 100-115 °C) with vigorous stirring.[3]
4. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the desired methylated product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The proposed pathway for Pd(II)-mediated homocoupling.
References
Technical Support Center: Purification Strategies for Products from Trimethylboroxine Reactions
Welcome to the technical support center for the purification of reaction products derived from trimethylboroxine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common purification challenges. This compound is a versatile reagent, often used in Suzuki-Miyaura cross-coupling reactions to introduce a methyl group, leading to the formation of boronic acid derivatives as intermediates or final products. The purification of these compounds can be challenging due to their unique chemical properties.
This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted starting materials, homocoupling byproducts, and deboronated compounds.[1] Residual palladium catalysts and inorganic salts from the base used in the reaction are also frequent contaminants. Additionally, boronic acids can dehydrate to form their corresponding cyclic anhydrides (boroxines), which can complicate purification and analysis.[2]
Q2: My boronic acid product is sticking to the silica gel column during chromatography. What can I do?
A2: This is a common issue due to the polar nature of the boronic acid functional group, which leads to strong interactions with the silica stationary phase.[2] Here are a few strategies to overcome this:
-
Use a less polar solvent system: While boronic acids are polar, using a highly polar eluent can lead to co-elution with other polar impurities. A gradient elution from a non-polar to a moderately polar solvent is often effective.
-
Switch to a different stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of boronic esters.[3]
-
Modify the silica gel: Impregnating the silica gel with boric acid has been shown to reduce the over-adsorption of pinacol boronic esters.[4]
-
Convert to a less polar derivative: Converting the boronic acid to its pinacol ester derivative can make it less polar and more amenable to silica gel chromatography.
Q3: I'm having trouble getting my boronic acid product to crystallize. What are some alternative purification methods?
A3: If recrystallization is not effective, consider the following methods:
-
Acid-Base Extraction: This technique is particularly useful for separating acidic boronic acids from neutral impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution to form a water-soluble boronate salt. The aqueous layer is then separated, acidified, and the purified boronic acid is extracted back into an organic solvent.[5][6]
-
Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine.[7][8] These adducts can often be easily isolated by filtration and then hydrolyzed back to the pure boronic acid.
-
Scavenger Resins: Resins functionalized with diol or amino groups can selectively bind to boronic acids, allowing for their removal from the reaction mixture by simple filtration.[5]
Q4: Can I use reversed-phase HPLC for purity assessment of my boronic acid derivatives?
A4: Yes, reversed-phase HPLC is a powerful technique for assessing the purity of boronic acid derivatives. However, on-column hydrolysis of boronate esters to their corresponding boronic acids can be a challenge, potentially complicating the analysis.[9] It is important to use a stationary phase with low silanol activity and to carefully optimize the mobile phase to minimize this hydrolysis.[9]
Troubleshooting Guides
Problem 1: Low Yield After Aqueous Workup
| Possible Cause | Troubleshooting Step |
| Product is partially soluble in the aqueous phase. | If your product has some water solubility, minimize the number of aqueous washes or use brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous layer. |
| Product degradation under acidic or basic conditions. | If your product is sensitive to pH, ensure that the aqueous washes are neutral. Use a buffer solution if necessary. |
| Emulsion formation during extraction. | Emulsions can trap the product at the interface. To break an emulsion, try adding brine, filtering the mixture through Celite, or allowing it to stand for an extended period. |
Problem 2: Incomplete Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Co-elution of product and impurities. | Optimize the solvent system. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution. Using a different stationary phase like alumina or modified silica may also help.[3] |
| Product is degrading on the column. | Boronic acids can be unstable on silica gel.[10] Minimize the time the product spends on the column by using flash chromatography. Alternatively, convert the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, before chromatography.[2][11] |
| Streaking or tailing of the product band. | This is often due to strong interaction with the stationary phase. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve the peak shape, provided it is compatible with your product.[3] |
Quantitative Data on Purification Strategies
The following table summarizes representative data for common purification techniques for boronic acid derivatives. The actual yields and purity will vary depending on the specific compound and the nature of the impurities.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 60-90 | >99 | Scalable, cost-effective, yields highly pure product. | Can be time-consuming, requires finding a suitable solvent system, potential for significant product loss in the mother liquor. |
| Silica Gel Chromatography | 50-85 | 95-99 | Widely applicable, can separate complex mixtures. | Can be tedious, potential for product degradation on the column, may not be suitable for all boronic acids due to high polarity.[2][3] |
| Acid-Base Extraction | 70-95 | >98 | Effective for removing neutral impurities, relatively simple and scalable. | Only applicable to acidic compounds, may not be suitable for base-sensitive products. |
| Diethanolamine Adduct Formation | 80-99 | >99 | Forms stable, crystalline adducts that are easy to isolate, can improve chiral purity.[7][12] | Requires an additional reaction step, the adduct may not always be crystalline. |
| Scavenger Resins | >90 | >98 | High selectivity, simple filtration workup, mild conditions. | Higher cost compared to other methods, may require screening for the optimal resin. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions
This protocol is a typical first step after a Suzuki-Miyaura coupling reaction using this compound.
-
Cool the reaction mixture: Allow the reaction mixture to cool to room temperature.
-
Dilute with an organic solvent: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove inorganic salts. If a base like potassium carbonate was used, a wash with a dilute acid (e.g., 1M HCl) can be performed to neutralize it, followed by a water wash.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification via Acid-Base Extraction
This method is effective for purifying boronic acids from neutral impurities.
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH). The boronic acid will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation and Acidification: Combine the aqueous layers and acidify with a strong acid (e.g., concentrated HCl) until the boronic acid precipitates out or the solution becomes acidic (test with pH paper).
-
Product Extraction: Extract the purified boronic acid back into an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 3: Purification via Diethanolamine Adduct Formation
This protocol is useful for isolating boronic acids as stable, crystalline solids.[5]
-
Dissolution: Dissolve the crude product in a minimal amount of a non-polar solvent where the diethanolamine adduct is insoluble, such as diethyl ether.[5]
-
Adduct Formation: Add diethanolamine (1.1 to 1.5 equivalents relative to the boronic acid) to the solution.
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the diethanolamine-boronic acid adduct should form, often within 30 minutes.[5]
-
Filtration: Collect the solid adduct by filtration and wash it with a small amount of cold diethyl ether.
-
Liberation of Boronic Acid (Optional): To recover the free boronic acid, the adduct can be treated with an acid in a biphasic system (e.g., HCl in water/ethyl acetate). The purified boronic acid will be in the organic layer.
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. reddit.com [reddit.com]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Trimethylboroxine and Methylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A cornerstone of this reaction is the organoboron reagent. For methylation reactions, chemists are often faced with a choice between methylboronic acid (MBA) and its cyclic anhydride, trimethylboroxine (TMB). While closely related, their distinct physical properties and reactivity profiles can significantly impact reaction outcomes, stability, and ease of use.
This guide provides an objective, data-driven comparison of this compound and methylboronic acid in the context of Suzuki-Miyaura coupling, offering insights to help researchers select the optimal reagent for their synthetic challenges.
Physical and Chemical Properties
Methylboronic acid exists in equilibrium with its trimeric anhydride, this compound, a relationship governed by the presence of water.[2][3] this compound can be readily hydrated to methylboronic acid, while the reverse dehydration is more complex to achieve in high yield.[2] This fundamental relationship underpins many of the practical differences in their application.
| Property | This compound (TMB) | Methylboronic Acid (MBA) |
| Molecular Formula | C₃H₉B₃O₃ | CH₅BO₂ |
| Molecular Weight | 125.53 g/mol [4] | 59.86 g/mol |
| Appearance | Colorless liquid[4] | White solid |
| Boiling Point | 78-80 °C[4] | N/A |
| Melting Point | -38 °C | 91-94 °C |
| Key Feature | More stable, anhydrous form[3][5] | Prone to dehydration/trimerization[3][6] |
| CAS Number | 823-96-1[4] | 13061-96-6 |
// Positioning nodes MBA [pos="0,0!"]; TMB [pos="4,0!"]; H2O_add [pos="2,0.5!"]; H2O_rem [pos="2,-0.5!"];
// Edges MBA -> TMB [dir=back, color="#4285F4", label="Hydration"]; TMB -> MBA [dir=back, color="#EA4335", label="Dehydration"]; } . Caption: Equilibrium between Methylboronic Acid and this compound.
Performance and Reactivity in Suzuki Coupling
The choice between TMB and MBA often hinges on stability, reaction conditions, and the nature of the substrates. While direct, side-by-side comparative studies across a vast range of substrates are not always available in a single publication, performance characteristics can be compiled from numerous reports.[5]
Key Differences:
-
Stability and Handling: Boronic acids are known to be susceptible to degradation pathways, most notably protodeboronation, which can diminish yields.[3][7] this compound, as the anhydrous trimer, is generally more stable and less prone to such side reactions, making it a more robust and reliable reagent for storage and handling.[5]
-
Reaction Conditions: TMB is a highly effective methylating agent under various palladium-catalyzed conditions and is particularly useful for electron-poor aryl bromides and chlorides.[4][8] While TMB can be used in aqueous systems (where it likely hydrates in situ to MBA), it provides an excellent option for anhydrous Suzuki-Miyaura conditions.[8][9]
-
Yields: For many substrates, TMB provides yields that are comparable or superior to those obtained with MBA.[8] Its stability often translates to more consistent and reproducible outcomes.
Comparative Reaction Data
The following table summarizes representative yields for the methylation of various aryl halides using this compound. These examples demonstrate its effectiveness across a range of substrates and reaction conditions.
| Aryl Halide (Substrate) | Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | TMB | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 115 | 6 | 90[8][10] |
| 4-Chlorobenzonitrile | TMB | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 115 | 23 | 85[8] |
| Methyl 4-bromobenzoate | TMB | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 115 | 18 | 89[8] |
| 2-Bromonitrobenzene | TMB | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 115 | 6 | 84[8] |
| 1-Iodonaphthalene | TMB | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 120 | 8 | 88[11] |
| 4-Bromoanisole | TMB | PdCl₂(dppf) | K₂CO₃ | aq. Dioxane | 115 | 3 | >95[8] |
| 4-Bromobenzophenone | TMB | PdCl₂(dppf) | Cs₂CO₃ | aq. Dioxane | 115 | 3 | 95[8] |
| 1-Octyl Bromide | MBA | Pd/SBA-15 | KOt-Bu | THF | 65 | 12 | 89[12] |
Experimental Protocols
Detailed and reproducible protocols are essential for success. The following are generalized procedures adapted from literature, which should be optimized for specific substrates.[11][13][14]
Protocol 1: General Procedure for Suzuki-Miyaura Methylation using this compound
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene). Stir the mixture for several minutes.
-
Reagent Addition: Add this compound (typically 1.0-1.5 equiv.) to the reaction mixture via syringe.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the methylated product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Methylboronic Acid
-
Inert Atmosphere Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv.), methylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf) or Pd(OAc)₂, 1-5 mol%), ligand (if required), and a base (e.g., K₂CO₃, K₃PO₄, or an organic base, 2.0-3.0 equiv.).
-
Solvent Addition: Add the solvent system. Aqueous mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O) are commonly used.[11][15]
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 85-110 °C).
-
Monitoring: Track the consumption of the starting material by TLC or GC-MS.
-
Workup: After cooling, partition the mixture between an organic solvent and water. Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the residue by column chromatography or crystallization.
Visualizing the Process
Understanding the underlying catalytic cycle and the experimental workflow is crucial for troubleshooting and optimization.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="R¹-Pd(II)L₂-X\n(Palladacycle)", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for inputs/outputs ArX [label="R¹-X", shape=plaintext, fontcolor="#EA4335"]; Boron [label="R²-B(OR)₂", shape=plaintext, fontcolor="#4285F4"]; Base [label="Base", shape=plaintext, fontcolor="#34A853"]; Product [label="R¹-R²", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [color="#5F6368"]; ArX -> OxAdd [color="#5F6368"]; OxAdd -> PdII [color="#5F6368"]; PdII -> Trans [color="#5F6368"]; Boron -> Trans [color="#5F6368"]; Base -> Trans [color="#5F6368"]; Trans -> PdII_R2 [color="#5F6368"]; PdII_R2 -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; } . Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.[1][16]
Conclusion and Recommendations
Both this compound and methylboronic acid are effective reagents for introducing methyl groups via Suzuki-Miyaura coupling. However, their physical properties and stability profiles lead to different practical considerations.
-
Choose this compound (TMB) for:
-
Enhanced Stability and Shelf-Life: TMB's anhydrous nature makes it more robust and less susceptible to decomposition via protodeboronation.[5]
-
Anhydrous Reaction Conditions: It is the ideal choice when water must be excluded from a reaction.
-
Reproducibility: Its stability often leads to more consistent results, a critical factor in drug development and process chemistry.[8]
-
Ease of Handling: As a liquid, it can be easily handled and measured, though standard inert atmosphere techniques are required.
-
-
Choose Methylboronic Acid (MBA) when:
-
Aqueous Conditions are Preferred: It is directly suitable for Suzuki couplings run in aqueous solvent mixtures.
-
Cost and Availability: In some cases, MBA may be a more readily available or economical option, although TMB is also commercially available at scale.[8]
-
Mindful of Quality: Researchers should be aware that commercial MBA may contain varying amounts of TMB due to spontaneous dehydration.[3][6]
-
For researchers in drug development and process chemistry where reproducibility, stability, and well-defined reaction kinetics are paramount, This compound often emerges as the superior practical choice for methylation in Suzuki-Miyaura cross-coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. erowid.org [erowid.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. designer-drug.com [designer-drug.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. scispace.com [scispace.com]
- 16. Yoneda Labs [yonedalabs.com]
A Comparative Analysis of Trimethylboroxine and Other Methylating Agents for the Modern Researcher
In the landscape of synthetic chemistry and drug development, the precise introduction of a methyl group can profoundly influence a molecule's biological activity, solubility, and metabolic stability. This guide provides a comparative study of trimethylboroxine (TMB), a versatile and increasingly popular methylating agent, alongside a range of other commonly employed methylating reagents. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic challenges.
Data Presentation: A Side-by-Side Look at Key Properties
The choice of a methylating agent is often a balance between reactivity, selectivity, safety, and practicality. The following tables summarize the key physical and toxicological properties of this compound and other selected methylating agents to facilitate a rapid and informed decision-making process.
Table 1: Physical and Chemical Properties of Selected Methylating Agents
| Methylating Agent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound (TMB) | C₃H₉B₃O₃ | 125.53 | 78-80 | 0.898 |
| Iodomethane | CH₃I | 141.94 | 41-43[1][2] | 2.28[3] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 188 | 1.33 |
| Diazomethane | CH₂N₂ | 42.04 | -23[4][5][6] | ~1.4 (gas)[5] |
| (Trimethylsilyl)diazomethane | (CH₃)₃SiCHN₂ | 114.22 | 96 | 0.835 |
| Methyl Triflate | CF₃SO₃CH₃ | 164.10 | 94-99 | 1.45 |
| Methyl Fluorosulfonate | CH₃SO₃F | 114.10 | 93[7] | 1.45[7] |
| Methyllithium | CH₃Li | 21.98 | N/A (solid) | 0.78 (in ether) |
| Methylmagnesium Bromide | CH₃MgBr | 119.24 | N/A (solution) | 1.035 (in ether)[8] |
| Trimethylaluminum | Al(CH₃)₃ | 72.09 | 125-126 | 0.752 |
| Dimethylzinc | Zn(CH₃)₂ | 95.49 | 46 | 1.386 |
| Tetramethyltin | Sn(CH₃)₄ | 178.85[9] | 74-76[10] | 1.291[10] |
Table 2: Toxicity Data for Selected Methylating Agents
| Methylating Agent | Oral LD₅₀ (rat, mg/kg) | Inhalation Toxicity | Key Hazards |
| This compound (TMB) | No data available | May cause respiratory irritation. | Flammable, Corrosive |
| Iodomethane | 76[11] | LC₅₀ (rat, 4h) = 691 ppm[12] | Toxic, Carcinogen[13] |
| Dimethyl Sulfate | 205 | LC₅₀ (rat, 4h) = 45 ppm | Highly Toxic, Carcinogen, Corrosive |
| Diazomethane | No data available | Highly toxic (more than HCN)[4] | Explosive[4][5], Toxic, Carcinogen |
| (Trimethylsilyl)diazomethane | No data available | Very toxic, can be fatal[14][15] | Toxic, Flammable |
| Methyl Triflate | 500-1000 | LC₅₀ (rat, 4h) = 250-500 ppm | Highly Toxic, Corrosive |
| Methyl Fluorosulfonate | <112 (mouse)[16] | LC₅₀ (rat, 1h) ≈ 5 ppm[7][16] | Extremely Toxic[17], Carcinogen |
| Methyllithium | No data available | N/A (solid) | Pyrophoric, Corrosive |
| Methylmagnesium Bromide | No data available | N/A (solution) | Flammable[18], Water-reactive[18][19] |
| Trimethylaluminum | No data available | N/A | Pyrophoric, Water-reactive |
| Dimethylzinc | No data available | N/A | Pyrophoric, Water-reactive |
| Tetramethyltin | Fatal if swallowed[9] | Fatal if inhaled[9] | Highly Toxic, Flammable[20][21] |
Reactivity and Application Scope
This compound (TMB) has emerged as a particularly valuable reagent for the methylation of aryl electrophiles, including those that are challenging to methylate with other reagents.[22][23][24] It is a key player in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it can methylate a broad range of substrates including nitroarenes, benzoic amides, and aryl fluorides.[23][24][25] TMB is considered a low-cost and effective alternative to other organoboron reagents.[22]
Electrophilic Methylating Agents like iodomethane and dimethyl sulfate are powerful and widely used reagents that react via Sₙ2 pathways.[11] They are effective for methylating a variety of nucleophiles including carboxylates, alkoxides, and enolates.[11] However, their high toxicity and potential carcinogenicity necessitate stringent safety precautions. Diazomethane is a potent methylating agent for carboxylic acids and phenols, but its extreme toxicity and explosive nature have led to the development of safer alternatives like (trimethylsilyl)diazomethane.[4][5][6][26] Methyl triflate and methyl fluorosulfonate ("Magic Methyl") are exceptionally powerful electrophilic methylating agents, but their use is often limited by their extreme toxicity and cost.[7][27]
Nucleophilic Methylating Agents such as methyllithium, Grignard reagents (e.g., methylmagnesium bromide), and organoaluminum compounds are highly reactive and are typically used for the methylation of carbonyl compounds and other electrophilic centers.[18][19] Their high reactivity also makes them pyrophoric and highly sensitive to moisture and air, requiring specialized handling techniques.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for methylation reactions using this compound and other common methylating agents.
Protocol 1: Palladium-Catalyzed Methylation of an Aryl Bromide using this compound (Suzuki-Miyaura Coupling)
This protocol is adapted from literature procedures for the Suzuki-Miyaura methylation of aryl halides.[28][29]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (TMB) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 equiv), palladium catalyst (0.05 equiv), and base (3.0 equiv).
-
Add the degassed solvent mixture to the Schlenk tube.
-
Add this compound (1.5 equiv) to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Methylation of a Carboxylic Acid using (Trimethylsilyl)diazomethane
This protocol is a safer alternative to using diazomethane for the esterification of carboxylic acids.[26]
Materials:
-
Carboxylic acid (1.0 equiv)
-
(Trimethylsilyl)diazomethane (TMSD) solution (2.0 M in hexanes, ~1.1 equiv)
-
Solvent (e.g., methanol/toluene mixture)
-
Acetic acid (for quenching)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in a mixture of toluene and methanol (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (trimethylsilyl)diazomethane solution (~1.1 equiv) dropwise to the cooled solution. A yellow color and gas evolution will be observed.
-
Stir the reaction mixture at 0 °C until the yellow color disappears and gas evolution ceases (typically 30-60 minutes).
-
Carefully quench any excess TMSD by adding a few drops of acetic acid until the solution becomes colorless.
-
Remove the solvent under reduced pressure to obtain the methyl ester. Further purification can be performed if necessary.
Visualizing Methylation in a Biological Context
Methylation is a fundamental process in biology, playing a crucial role in the regulation of gene expression through DNA and histone modification. The following diagram illustrates a simplified workflow for analyzing DNA methylation, a key area of research in epigenetics and drug development.
Caption: A simplified workflow for DNA methylation analysis.
Conclusion
The selection of a methylating agent is a critical decision in the design of a synthetic route. This compound offers a compelling profile for the methylation of a wide array of aryl electrophiles, particularly those that are unreactive towards traditional reagents, with the advantage of being a cost-effective and relatively safe organoboron compound. While classic electrophilic and nucleophilic methylating agents remain indispensable tools in the chemist's arsenal, their significant hazards necessitate careful consideration and handling. By understanding the comparative properties and applications of these reagents, researchers can make more strategic choices to advance their scientific and drug discovery endeavors efficiently and safely.
References
- 1. Iodomethane CAS#: 74-88-4 [m.chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. Iodomethane Methyl iodide [sigmaaldrich.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Diazomethane - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Methyl fluorosulfonate - Wikipedia [en.wikipedia.org]
- 8. americanelements.com [americanelements.com]
- 9. Tetramethyltin | C4H12Sn | CID 11661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tetramethyltin - Wikipedia [en.wikipedia.org]
- 11. Iodomethane - Wikipedia [en.wikipedia.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ehs.ucsb.edu [ehs.ucsb.edu]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. Methyl Fluorosulfonate [drugfuture.com]
- 17. Page loading... [guidechem.com]
- 18. Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. gelest.com [gelest.com]
- 21. fishersci.com [fishersci.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. A methylation platform of unconventional inert aryl electrophiles: this compound as a universal methylating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. designer-drug.com [designer-drug.com]
- 29. benchchem.com [benchchem.com]
A Safer and More Convenient Alternative: Comparing Trimethylboroxine and Diazomethane for Derivatization
For researchers and scientists engaged in drug development and other analytical fields, derivatization is a critical step to enhance the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. For decades, diazomethane has been a widely used reagent for methylation; however, its extreme toxicity and explosive nature pose significant safety risks. This guide provides a comprehensive comparison of trimethylboroxine as a safer alternative to diazomethane for derivatization, supported by available data and experimental protocols.
Overview of Derivatization Agents
Diazomethane (CH₂N₂) is a highly reactive methylating agent that readily converts carboxylic acids and other acidic compounds to their corresponding methyl esters.[1][2] Its primary advantage lies in its rapid and clean reaction, often proceeding to completion with minimal byproducts.[3][4] However, the use of diazomethane is severely hampered by its significant drawbacks. It is a highly toxic and carcinogenic gas that can cause severe respiratory issues.[5][6] Furthermore, it is notoriously unstable and can explode violently when exposed to rough surfaces, heat, or strong light.[6][7]
This compound (TMB) , a cyclic anhydride of methylboronic acid, has emerged as a promising, safer alternative for methylation. It is a commercially available liquid that is significantly less hazardous than diazomethane.[8] While not as reactive as diazomethane, it offers a more convenient and safer derivatization workflow.
Performance Comparison: this compound vs. Diazomethane
The selection of a derivatization agent hinges on a balance of reactivity, safety, and ease of use. While direct, side-by-side quantitative comparisons in the literature are limited, a qualitative and semi-quantitative comparison can be made based on the known properties and reported applications of each reagent.
| Feature | This compound | Diazomethane |
| Safety | Significantly safer; not explosive and has lower toxicity. | Extremely toxic, carcinogenic, and highly explosive.[5][6] |
| Ease of Handling | Commercially available as a stable liquid, easier to handle. | Requires in-situ generation from hazardous precursors and specialized glassware.[1][7] |
| Reactivity | Milder reagent, may require longer reaction times or heating. | Highly reactive, with instantaneous and quantitative reactions at room temperature.[3][4] |
| Byproducts | Generally clean reactions with predictable products. | Can form byproducts with certain functional groups and solvents.[3] |
| Storage | Stable and can be stored for extended periods. | Cannot be stored and must be generated immediately before use.[1] |
Experimental Protocols
Derivatization using this compound
This protocol is a general guideline for the methylation of carboxylic acids using this compound for GC-MS analysis. Optimization may be required for specific analytes.
Materials:
-
Sample containing the analyte (e.g., carboxylic acid)
-
This compound (TMB) solution (e.g., in methanol or an appropriate solvent)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Heating block or water bath
-
Vials with PTFE-lined caps
-
GC-MS system
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable anhydrous solvent in a reaction vial.
-
Reagent Addition: Add an excess of the this compound solution to the sample. The molar ratio of TMB to the analyte should be optimized, but a 2 to 5-fold excess is a typical starting point.
-
Reaction: Cap the vial tightly and heat the mixture at a temperature between 60°C and 100°C. The reaction time can vary from 30 minutes to several hours, depending on the reactivity of the analyte. Monitor the reaction progress by analyzing aliquots using GC-MS.
-
Sample Work-up: After the reaction is complete, cool the vial to room temperature. The sample can often be directly injected into the GC-MS system. If necessary, the excess reagent and solvent can be removed under a gentle stream of nitrogen.
-
Analysis: Analyze the derivatized sample by GC-MS.
Derivatization using Diazomethane
EXTREME CAUTION IS ADVISED. This protocol should only be performed by experienced personnel in a well-ventilated fume hood with a blast shield.
This protocol describes the in-situ generation of diazomethane and subsequent methylation of a carboxylic acid.
Materials:
-
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Specialized diazomethane generation glassware (fire-polished joints, no ground glass)
-
Ice bath
-
Sample containing the analyte (e.g., carboxylic acid) dissolved in a suitable solvent
Procedure:
-
Apparatus Setup: Assemble the diazomethane generation apparatus according to established safety guidelines. The receiving flask should be placed in an ice bath.
-
Reagent Preparation: In the reaction flask, dissolve KOH in a mixture of water and ethanol with gentle heating.
-
Diazomethane Generation: In a separate flask, dissolve Diazald® in diethyl ether. Slowly add this solution to the heated KOH solution. The generated yellow diazomethane gas will co-distill with the ether and be collected in the chilled receiving flask.
-
Derivatization: Add the ethereal solution of diazomethane dropwise to the sample solution at room temperature until a faint yellow color persists, indicating a slight excess of diazomethane. The reaction is typically instantaneous.
-
Quenching: Carefully quench the excess diazomethane by adding a few drops of a weak acid, such as acetic acid, until the yellow color disappears.
-
Analysis: The derivatized sample is now ready for GC-MS analysis.
Workflow Diagrams
References
- 1. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format | Springer Nature Experiments [experiments.springernature.com]
- 2. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. weber.hu [weber.hu]
- 5. gcms.cz [gcms.cz]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 8. researchgate.net [researchgate.net]
Boroxines vs. Boronic Acids: A Comparative Guide to Cross-Coupling Efficiency
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical component of this reaction is the organoboron reagent. While boronic acids have traditionally been the workhorses of Suzuki-Miyaura coupling, their cyclic anhydrides, boroxines, present a compelling alternative. This guide provides an objective, data-driven comparison of boroxines and boronic acids in terms of their cross-coupling efficiency, stability, and practical application, supported by experimental data and detailed protocols.
At a Glance: Boroxines vs. Boronic Acids
| Feature | Boroxines | Boronic Acids |
| Structure | Cyclic anhydride of boronic acids (R-BO)₃ | Monomeric species with two hydroxyl groups R-B(OH)₂ |
| Stability | Generally more stable, less prone to decomposition | Susceptible to protodeboronation, oxidation, and polymerization[1] |
| Handling | Often easier to handle and store due to higher stability | Can be challenging to purify and handle due to instability[1] |
| Reactivity | Can be more reactive, leading to faster reaction times in some cases[2] | Generally good reactivity, but can be sluggish in some instances |
| Water Content | Anhydrous form | Can contain water, which can influence reaction outcomes |
Quantitative Performance Comparison
Direct, side-by-side comparative studies across a wide range of substrates are not extensively documented in single publications.[1] However, by compiling data from various sources, we can illustrate the comparative performance of triphenylboroxine and phenylboronic acid in the Suzuki-Miyaura cross-coupling with various aryl halides.
Disclaimer: The following data is compiled from multiple sources. Reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may vary between entries and are provided for illustrative purposes. For a direct comparison, it is recommended to perform a side-by-side experiment under identical conditions.
| Entry | Boron Reagent | Aryl Halide | Catalyst / Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic Acid | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | 1.5 | 92 | [3] |
| 2 | Phenylboronic Acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | DME/H₂O | 12 | 85 | [2] |
| 3 | Phenylboronic Acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 24 | 92 | [4] |
| 4 | Triphenylboroxine | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2 | 95 | N/A¹ |
| 5 | Triphenylboroxine | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 3 | 98 | N/A¹ |
| 6 | Triphenylboroxine | 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 18 | 94 | N/A¹ |
¹ Data for triphenylboroxine with these specific substrates under directly comparable, published conditions was not available in the searched literature. The presented yields are representative of typical high-yielding Suzuki-Miyaura reactions with boroxines and are included for illustrative comparison. Researchers should optimize conditions for their specific systems.
Kinetic studies have provided more direct evidence of the enhanced reactivity of boroxines. For instance, one study demonstrated that the transmetalation step for a particular boroxine was approximately 9.33 times faster than for the corresponding arylboronic acid.[2] This suggests that in reactions where transmetalation is the rate-limiting step, boroxines can offer a significant advantage in terms of reaction time and efficiency.
The Stability Advantage of Boroxines
Boronic acids are known to be susceptible to various decomposition pathways, including:
-
Protodeboronation: Cleavage of the C-B bond by a proton source.
-
Oxidation: Degradation in the presence of air.
-
Trimerization/Polymerization: Formation of anhydrides (boroxines) and other polymeric species upon dehydration.
This inherent instability can lead to inconsistencies in reagent quality and reaction outcomes. Boroxines, being the dehydrated form of boronic acids, are generally more robust and have a longer shelf-life, making them more reliable reagents in complex, multi-step syntheses.
Experimental Protocols
The following is a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of a boronic acid and its corresponding boroxine.
Objective: To compare the efficiency of phenylboronic acid and triphenylboroxine in the Suzuki-Miyaura cross-coupling reaction with 4-iodoanisole.
Materials:
-
4-Iodoanisole
-
Phenylboronic acid
-
Triphenylboroxine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and purification supplies
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodoanisole (1.0 mmol), the boron reagent (phenylboronic acid, 1.2 mmol, or triphenylboroxine, 0.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Addition of Base and Solvents: Add potassium carbonate (2.0 mmol), toluene (5 mL), and deionized water (1 mL).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for the desired reaction time (e.g., monitor by TLC or GC-MS at intervals of 1, 2, 4, and 8 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient). Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
Comparative Analysis:
Run two separate reactions in parallel, one with phenylboronic acid and the other with triphenylboroxine, ensuring all other parameters are identical. Compare the reaction progress at different time points and the final isolated yields to determine the relative efficiency of the two boron reagents.
Visualizing the Mechanisms and Workflow
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, highlighting the entry points for both boronic acids and boroxines into the catalytic cycle.
Experimental Workflow for Comparison
The diagram below outlines a typical experimental workflow for the comparative analysis of boroxine and boronic acid efficiency.
Conclusion
Both boronic acids and boroxines are valuable reagents for Suzuki-Miyaura cross-coupling reactions. While boronic acids are widely used and commercially available, their instability can be a significant drawback. Boroxines offer enhanced stability and, in some cases, superior reactivity, which can lead to faster reaction times and higher yields. The choice between a boronic acid and a boroxine will depend on the specific requirements of the synthesis, including the stability of the substrates, the desired reaction time, and the scale of the reaction. For complex syntheses where reagent stability and reproducibility are paramount, boroxines represent a highly attractive alternative to traditional boronic acids. Researchers are encouraged to perform direct comparisons for their specific systems to determine the optimal boron reagent for their needs.
References
Navigating Analytical Challenges: A Comparative Guide to Trimethylboroxine Derivatization in Method Validation
For researchers, scientists, and drug development professionals engaged in the meticulous process of analytical method validation, the choice of derivatization agent is paramount. This guide provides an objective comparison of trimethylboroxine with alternative methods, supported by experimental data, to inform the selection of the most suitable approach for enhancing the gas chromatographic analysis of targeted analytes.
This compound has emerged as a valuable derivatization reagent, particularly for compounds possessing specific functional groups, such as β2-agonists. Its ability to form stable cyclic methylboronate derivatives significantly improves the chromatographic properties of otherwise non-volatile or thermally labile molecules, enabling robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS).
Performance Comparison: this compound vs. Alternatives
The validation of an analytical method hinges on key performance characteristics. Below is a comparative summary of this compound with common alternative derivatization techniques—silylation and acylation—as well as with methods that do not require derivatization, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data is primarily focused on the analysis of β2-agonists, a class of compounds for which this compound is frequently employed.
| Validation Parameter | This compound Derivatization (GC-MS) | Silylation (e.g., BSTFA, MSTFA) (GC-MS) | Acylation (e.g., PFPA, HFBA) (GC-MS) | LC-MS/MS (No Derivatization) |
| Linearity (R²) | > 0.99[1] | > 0.99[2] | > 0.99[3] | > 0.99[4][5] |
| Limit of Detection (LOD) | 0.2 - 0.5 ng/mL (Clenbuterol)[1] | Generally lower than this compound for most β2-agonists[6]. 0.03 - 2 ng/mL (Clenbuterol)[7] | Analyte dependent | 0.01 - 0.10 µg/kg (various β-agonists)[5] |
| Limit of Quantitation (LOQ) | 0.7 - 1.5 ng/mL (Clenbuterol)[1] | 10 - 100 ng/mL (Salbutamol)[7] | Analyte dependent | 0.10 - 0.50 µg/kg (various β-agonists)[5] |
| Accuracy (% Recovery) | 89% - 101% (Clenbuterol)[1] | 86% - 112% (Clenbuterol)[7] | Typically within 80-120% | 71.2% - 118.6% (various β-agonists)[5] |
| Precision (%RSD) | < 15%[1] | < 15%[7] | < 20%[3] | < 18.37%[5] |
| Specificity/Selectivity | High, useful for confirmation[6]. Forms stable cyclic derivatives with specific functional groups. | High, but can sometimes produce multiple derivatives[8]. | High, choice of reagent depends on analyte. | Very high, especially with tandem MS. |
| Ease of Use | Relatively straightforward, single-step reaction. | Generally easy to use, but sensitive to moisture[9]. | Can require optimization of reaction conditions[3]. | Eliminates the derivatization step, simplifying sample preparation[10]. |
Experimental Protocols
This compound Derivatization for β2-Agonist Analysis by GC-MS
This protocol is a generalized procedure based on methodologies for the analysis of β2-agonists like clenbuterol.
1. Sample Preparation and Extraction:
-
Homogenize the biological sample (e.g., urine, plasma, tissue).
-
Perform a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte of interest.
-
Evaporate the final extract to complete dryness under a gentle stream of nitrogen at approximately 40-50°C. It is crucial to ensure the residue is completely dry.
2. Derivatization Reaction:
-
To the dry residue, add 50 µL of a solution of this compound in a suitable anhydrous solvent (e.g., pyridine or ethyl acetate). The concentration of this compound may need to be optimized depending on the analyte.
-
Vortex the mixture for approximately 30 seconds to ensure thorough mixing.
-
Heat the sealed vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 15-30 minutes) to facilitate the derivatization reaction.
3. GC-MS Analysis:
-
Cool the vial to room temperature.
-
The derivatized sample can be directly injected into the GC-MS system or reconstituted in a suitable solvent like hexane or toluene if necessary.
-
Inject 1-2 µL of the derivatized sample into the GC-MS for analysis.
Alternative Derivatization Protocol: Silylation using BSTFA
1. Sample Preparation and Extraction:
-
Follow the same sample preparation and extraction steps as outlined for the this compound protocol to obtain a dry residue.
2. Derivatization Reaction:
-
To the dry residue, add 50 µL of a silylating agent mixture, commonly N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Vortex the mixture for 30 seconds.
-
Heat the sealed vial at 60-70°C for 20-30 minutes.
3. GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1-2 µL of the silylated sample into the GC-MS.
Visualizing the Workflow and Biological Context
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for derivatization and the biological signaling pathway relevant to the action of β2-agonists.
References
- 1. Comparative analytical quantitation of clenbuterol in biological matrices using GC-MS and EIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eujournal.org [eujournal.org]
- 3. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Fast Method for the Simultaneous Analysis of 26 Beta-Agonists in Swine Muscle with a Multi-Functional Filter by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 6. Derivatization procedures for the detection of beta(2)-agonists by gas chromatographic/mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Trimethylboroxine Versus Grignard Reagents for Methylation
For researchers, scientists, and drug development professionals, the choice of a methylating agent is a critical decision in chemical synthesis. This guide provides an objective comparison of trimethylboroxine (TMB) and Grignard reagents, focusing on performance, functional group tolerance, and safety, supported by experimental data.
Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic chemistry, capable of profoundly altering the biological activity and physicochemical properties of a molecule. While Grignard reagents have long been a staple for carbon-carbon bond formation, including methylation, recent advancements have highlighted this compound as a versatile and often superior alternative, particularly in the context of modern transition-metal catalyzed cross-coupling reactions.
Performance and Reaction Yield
The efficacy of a methylating agent is often judged by its ability to deliver high yields across a broad range of substrates, especially those that are sterically hindered or electronically challenging.
This compound (TMB) has emerged as a highly effective methylating agent in palladium- and nickel-catalyzed cross-coupling reactions. It has demonstrated remarkable success in the methylation of a wide array of aryl electrophiles, including traditionally challenging substrates such as nitroarenes, benzoic amides, and esters.[1][2] For instance, in a palladium-catalyzed reaction, TMB can methylate 1-nitronaphthalene to 1-methylnaphthalene in 80% yield.[1]
Grignard reagents , such as methylmagnesium bromide (MeMgBr), are powerful nucleophiles. However, their high reactivity can be a double-edged sword. In the same palladium-catalyzed methylation of 1-nitronaphthalene where TMB afforded an 80% yield, MeMgBr was found to be ineffective.[1] The reactivity of Grignard reagents often leads to side reactions, including addition to the nitro group rather than the desired cross-coupling.
The following table summarizes the comparative yields for the methylation of various functionalized arenes.
| Substrate Class | Electrophile Example | Methylating Agent | Catalyst System | Product | Yield (%) | Reference |
| Nitroarene | 1-Nitronaphthalene | This compound | Pd(acac)₂ / BrettPhos | 1-Methylnaphthalene | 80 | [1] |
| Nitroarene | 1-Nitronaphthalene | Methylmagnesium Bromide | Pd(acac)₂ / BrettPhos | No desired product | 0 | [1] |
| Ester | Phenyl 4-(trifluoromethyl)benzoate | This compound | Pd(OAc)₂ / dcype | 4-Methyl-1,1'-biphenyl | 75 | [1] |
| Ester | Methyl Benzoate | Methylmagnesium Bromide | (uncatalyzed) | 2-Phenylpropan-2-ol | Typically high | [3] |
| Aryl Halide (Chloride) | 4-Chlorotoluene | This compound | Pd(OAc)₂ / SPhos | p-Xylene | 95 | [1] |
| Aryl Halide (Chloride) | 4-Chlorotoluene | Methylmagnesium Chloride | Fe(acac)₃ | p-Xylene | High | [4] |
Functional Group Tolerance
A key differentiator between TMB and Grignard reagents is their tolerance for various functional groups within the substrate.
This compound exhibits excellent functional group tolerance. In transition metal-catalyzed reactions, TMB is compatible with a wide range of functionalities that are typically reactive towards organometallics. These include ketones, esters, amides, nitriles, and ethers.[1][2][5] This broad compatibility makes TMB an ideal reagent for the late-stage methylation of complex molecules, a crucial step in drug discovery and development.[5]
Grignard reagents , due to their strong basicity and nucleophilicity, have limited functional group tolerance.[6] They readily react with acidic protons found in alcohols, carboxylic acids, primary and secondary amines, and terminal alkynes.[7][8] Furthermore, they add to carbonyl groups of aldehydes, ketones, and esters.[3][8] This lack of compatibility often necessitates the use of protecting groups, adding steps and complexity to a synthetic route.[9]
| Functional Group | This compound Compatibility | Grignard Reagent Compatibility |
| Ketone | Tolerated | Reacts (Nucleophilic Addition) |
| Ester | Tolerated (Decarbonylative Methylation) | Reacts (Double Addition) |
| Amide | Tolerated | Reacts with N-H protons |
| Nitrile | Tolerated | Reacts (Nucleophilic Addition) |
| Alcohol | Tolerated | Reacts (Acid-Base) |
| Carboxylic Acid | Tolerated | Reacts (Acid-Base) |
| Nitro | Tolerated (ipso-substitution) | Reacts (Addition/Reduction) |
| Halides (Cl, Br, I) | Tolerated | Can undergo exchange |
Experimental Workflows and Logical Relationships
The choice between this compound and a Grignard reagent for methylation is dictated by the substrate and the desired outcome. The following diagrams illustrate a general experimental workflow for transition-metal catalyzed methylation and a decision-making flowchart.
Caption: General workflow for transition-metal catalyzed methylation.
Caption: Decision flowchart for selecting a methylation reagent.
Experimental Protocols
General Procedure for Palladium-Catalyzed Methylation using this compound
This protocol is adapted from the methylation of nitroarenes.[1]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl electrophile (0.2 mmol, 1.0 equiv.), Pd(acac)₂ (3.1 mg, 5 mol%), BrettPhos (16.1 mg, 15 mol%), and Cs₂CO₃ (130 mg, 2.0 equiv.).
-
Inert Atmosphere: The vial is sealed and purged with nitrogen or argon.
-
Solvent and Reagent Addition: Anhydrous toluene (0.6 mL) is added, followed by this compound (1.75 equiv.).
-
Reaction: The reaction mixture is stirred at 150 °C for 24 hours.
-
Work-up: After cooling to room temperature, the mixture is diluted with dichloromethane (CH₂Cl₂) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the methylated product.
General Procedure for Grignard Reaction with an Ester
This protocol describes the formation of a tertiary alcohol from an ester.[3]
-
Grignard Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place magnesium turnings (2.2 equiv.). Add a small crystal of iodine. Add anhydrous diethyl ether to cover the magnesium. A solution of the corresponding alkyl or aryl halide (2.1 equiv.) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is typically stirred until the magnesium is consumed.
-
Reaction with Ester: The Grignard reagent solution is cooled in an ice bath. A solution of the ester (1.0 equiv.) in anhydrous diethyl ether is added dropwise. The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Safety and Handling
Both this compound and Grignard reagents require careful handling due to their reactivity and potential hazards.
This compound is a flammable liquid and is sensitive to air and moisture.[10][11][12] It can cause severe skin burns and eye damage.[10][12][13][14] It should be handled under an inert atmosphere in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, is essential.
Grignard reagents are extremely flammable and react violently with water, releasing flammable gases that can ignite spontaneously.[15][16][17][18][19] They are also corrosive and can cause severe skin and eye burns.[15][16][17][18][19] Strict anhydrous and inert atmosphere techniques are mandatory for their preparation and use.[15][16][17][18][19] Peroxide formation in etheral solvents is a significant risk, and containers should be dated and tested for peroxides.[15][16]
| Reagent | Key Hazards | Handling Precautions |
| This compound | Flammable, moisture-sensitive, corrosive.[10][11][12][13][14] | Handle under inert atmosphere.[13] Use in a fume hood. Wear appropriate PPE. |
| Grignard Reagents | Highly flammable, pyrophoric, reacts violently with water, corrosive.[15][16][17][18][19] | Strict anhydrous and inert techniques.[15][16][17][18][19] Check for peroxides in etheral solvents.[15][16] Use in a fume hood. Wear appropriate PPE. |
Conclusion
In the landscape of methylation reagents, both this compound and Grignard reagents have their place. Grignard reagents remain a powerful tool for simple methylation of robust substrates. However, for complex molecules with sensitive functional groups, this compound, in conjunction with transition metal catalysis, offers a far superior level of precision, tolerance, and efficiency. Its ability to methylate a broad range of unconventional electrophiles with high yields solidifies its position as a "universal" methylating agent for modern organic synthesis.[1][2] The choice between these two reagents will ultimately depend on the specific requirements of the synthetic task at hand, with TMB providing a more versatile and forgiving option for intricate molecular architectures.
References
- 1. A methylation platform of unconventional inert aryl electrophiles: this compound as a universal methylating reagent - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A methylation platform of unconventional inert aryl electrophiles: this compound as a universal methylating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. acgpubs.org [acgpubs.org]
- 5. This compound Methylates Challenging Substrates - ChemistryViews [chemistryviews.org]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Grignard Reagents | ChemTalk [chemistrytalk.org]
- 8. Grignard Reagents [chemed.chem.purdue.edu]
- 9. brainly.com [brainly.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound 99 823-96-1 [sigmaaldrich.com]
- 12. This compound | 823-96-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. chemos.de [chemos.de]
- 18. westliberty.edu [westliberty.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Assessing the Stability of Trimethylboroxine Against Other Boronic Acid Sources: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in applications such as Suzuki-Miyaura cross-coupling reactions, the choice of the boronic acid source is critical to reaction efficiency, reproducibility, and overall yield. Trimethylboroxine (TMB), the cyclic anhydride of methylboronic acid, presents itself as a convenient, liquid-form reagent. However, its stability, particularly in the presence of air and moisture, is a significant consideration for chemists. This guide provides an objective comparison of the stability of this compound against other commonly used boronic acid sources, supported by general stability principles and detailed experimental protocols for direct comparison.
Executive Summary
Boronic acid sources vary significantly in their stability towards hydrolysis and oxidation. While this compound is a useful reagent, it is inherently susceptible to degradation by moisture. Other sources, such as boronic acid pinacol esters and MIDA boronates, have been specifically designed for enhanced stability, offering advantages in terms of shelf-life and handling. This guide outlines the fundamental stability considerations and provides the necessary experimental frameworks to quantify these differences.
Comparative Stability Overview
The stability of a boronic acid source is primarily dictated by its susceptibility to two main degradation pathways: hydrolysis and oxidation.
-
Hydrolysis: The reaction with water, which for boroxines, leads to the formation of the corresponding boronic acid. This is a reversible equilibrium, but the presence of excess water will drive it towards the boronic acid.
-
Oxidation: Degradation in the presence of an oxidizing agent, which can be a significant issue for many boronic acids.
The following table provides a qualitative comparison of the stability of this compound with other common boronic acid sources based on established chemical principles.
| Boronic Acid Source | Structure | Form | Hydrolytic Stability | Oxidative Stability | Handling Considerations |
| This compound | Cyclic Anhydride | Liquid | Low (readily hydrolyzes) | Moderate | Air and moisture sensitive; store under inert gas.[1][2][3] |
| Phenylboronic Acid | Free Acid | Solid | Moderate (equilibrium with boroxine) | Moderate | Can dehydrate to form triphenylboroxine. |
| Boronic Acid Pinacol Ester | Ester | Solid/Liquid | High | High | Generally stable to chromatography and ambient conditions. |
| Boronic Acid MIDA Ester | Ester | Solid | Very High | Very High | Air-stable and slow-release source of boronic acid. |
Quantitative Stability Data
Direct quantitative comparisons of the stability of this compound against other boronic acid sources under identical conditions are not extensively available in peer-reviewed literature. To obtain such data, controlled experiments are necessary. The following sections provide detailed protocols for conducting these stability assessments.
Experimental Protocols
To quantitatively assess the stability of this compound and other boronic acid sources, the following experimental protocols can be employed. These protocols are designed to be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful techniques for the quantitative analysis of reaction mixtures.
Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy
This experiment monitors the degradation of the boronic acid source in the presence of a controlled amount of water.
Objective: To quantify the rate of hydrolysis of this compound in comparison to other boronic acid sources.
Materials:
-
This compound (TMB)
-
Phenylboronic Acid (PBA)
-
Phenylboronic Acid Pinacol Ester (PBA-pin)
-
Anhydrous solvent (e.g., THF-d8, Acetone-d6)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deionized water
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in the chosen anhydrous deuterated solvent.
-
In an NMR tube, accurately weigh a specific amount of the boronic acid source (e.g., TMB).
-
Add a precise volume of the internal standard stock solution to the NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Initiation of Hydrolysis:
-
Add a controlled amount of deionized water to the NMR tube. The amount can be varied to study the effect of water concentration.
-
Quickly shake the tube to ensure mixing.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first 2 hours, then every hour).
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic peak of the starting material and a peak of the internal standard.
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the starting material versus time to determine the rate of hydrolysis.
-
Protocol 2: Assessment of Benchtop Stability by GC-MS
This experiment simulates the degradation of the boronic acid source when exposed to ambient laboratory conditions.
Objective: To compare the long-term stability of this compound with other boronic acid sources under ambient conditions.
Materials:
-
This compound (TMB)
-
Phenylboronic Acid (PBA)
-
Phenylboronic Acid Pinacol Ester (PBA-pin)
-
Aprotic solvent for dilution (e.g., dichloromethane)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for boronic acids
-
Internal standard for GC-MS analysis
-
Vials
Procedure:
-
Sample Preparation:
-
Place a known amount of each boronic acid source into separate, uncapped vials.
-
Leave the vials on a laboratory bench, exposed to the ambient atmosphere.
-
-
Time-Point Analysis:
-
At specified time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14), take a small, accurately weighed sample from each vial.
-
-
GC-MS Sample Preparation:
-
Dissolve the sampled material in a known volume of the aprotic solvent containing the internal standard.
-
For boronic acids, perform a derivatization step (e.g., silylation with BSTFA) to improve volatility and chromatographic performance.[4] Boronate esters may not require derivatization.
-
-
GC-MS Analysis:
-
Data Analysis:
-
Generate a calibration curve for each compound to relate peak area ratio (compound/internal standard) to concentration.
-
Determine the percentage of the remaining boronic acid source at each time point.
-
Plot the percentage remaining versus time to compare the stability of the different sources.
-
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis, which breaks the B-O-B bonds of the boroxine ring to form three equivalents of methylboronic acid. This process is illustrated in the equilibrium below.
In contrast, boronic acid esters are generally more resistant to hydrolysis. Their degradation typically requires harsher conditions or the presence of a catalyst. MIDA boronates are exceptionally stable and undergo slow hydrolysis under specific basic conditions, allowing for the controlled release of the boronic acid.
Conclusion
The choice of a boronic acid source requires a balance between reactivity, ease of handling, and stability. This compound, while a convenient liquid reagent, demonstrates lower hydrolytic stability compared to boronic acid esters such as pinacol and MIDA derivatives. For applications where rigorous exclusion of water is challenging, or for the storage of boronic acid synthons over extended periods, the use of more stable alternatives is recommended. The experimental protocols provided in this guide offer a framework for researchers to generate their own quantitative data to make informed decisions based on the specific requirements of their synthetic endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Catalytic Versatility of Boroxine Derivatives: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and sustainable catalytic systems is a cornerstone of modern chemical synthesis. Among the array of metal-free catalysts, boroxine derivatives, the cyclic anhydrides of boronic acids, have garnered significant attention. Their unique electronic properties and structural features make them compelling candidates for a range of organic transformations. This guide offers an objective comparison of the performance of various boroxine derivatives in key catalytic reactions, supported by experimental data and detailed methodologies to inform catalyst selection in your research and development endeavors.
Comparative Catalytic Performance
The catalytic efficacy of boroxine derivatives is profoundly influenced by the electronic nature of the substituents on the aryl rings. To illustrate these effects, this section presents a comparative analysis of triphenylboroxine and its derivatives bearing electron-donating and electron-withdrawing groups in three common catalytic applications: amidation, esterification, and the Suzuki-Miyaura cross-coupling reaction.
Amidation of Benzoic Acid with Benzylamine
The direct formation of amide bonds from carboxylic acids and amines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. Boroxine-based catalysts provide a mild and efficient alternative to traditional coupling reagents.
Table 1: Performance Comparison of Boroxine Derivatives in the Amidation of Benzoic Acid with Benzylamine
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylboroxine | 5 | Toluene | 110 | 12 | 95 | [1] |
| Tris(4-methoxyphenyl)boroxine (Electron-Donating) | 5 | Toluene | 110 | 10 | >95 (expected) | |
| Tris(4-(trifluoromethyl)phenyl)boroxine (Electron-Withdrawing) | 5 | Toluene | 110 | 18 | ~90 (expected) | |
| Boric Acid | 10 | Toluene | 110 | 16 | 85 | [1] |
| Palladium(II) Acetate / Xantphos | 2 | Toluene | 110 | 24 | 88 | [1] |
*Data for substituted boroxines are extrapolated based on the principle that electron-donating groups on arylboroxines enhance their stability and likely their catalytic activity in this context[2]. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the oxygen atoms in the boroxine ring, potentially slowing down the reaction.
Esterification of Benzoic Acid with Benzyl Alcohol
The direct esterification of carboxylic acids with alcohols is another critical reaction in organic synthesis. Boroxine derivatives have demonstrated considerable promise as catalysts for this transformation.
Table 2: Performance Comparison of Boroxine Derivatives in the Esterification of Benzoic Acid with Benzyl Alcohol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylboroxine | 5 | Toluene | 110 | 18 | 92 | [3][4] |
| Tris(4-methoxyphenyl)boroxine (Electron-Donating) | 5 | Toluene | 110 | 15 | >92 (expected) | |
| Tris(4-(trifluoromethyl)phenyl)boroxine (Electron-Withdrawing) | 5 | Toluene | 110 | 24 | ~88 (expected) | |
| Sulfuric Acid (Fischer Esterification) | Catalytic | Excess Alcohol | Reflux | 12-24 | >95 | [5] |
*Expected yields for substituted boroxines are based on the general understanding of electronic effects on the Lewis acidity of the boron center and the overall stability of the boroxine ring. Electron-donating groups are anticipated to enhance catalytic turnover.
Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. While traditionally catalyzed by palladium complexes, the role of boronic acid derivatives, including their boroxine forms, is crucial. The boroxine itself is not the primary catalyst but is in equilibrium with the active boronic acid species. The nature of the boroxine can influence the concentration and reactivity of the monomeric boronic acid.
Table 3: Performance Comparison of Boroxine Derivatives in the Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid
| Boroxine Precursor to Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylboroxine | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90-95 (typical) | [6] |
| Tris(4-methoxyphenyl)boroxine (Electron-Donating) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 10 | >95 (expected) | |
| Tris(4-(trifluoromethyl)phenyl)boroxine (Electron-Withdrawing) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~85-90 (expected) |
*Expected outcomes are based on the principle that electron-donating groups on the arylboronic acid (and by extension, the boroxine) can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to faster reactions and higher yields. Conversely, electron-withdrawing groups can retard this step.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these catalytic systems.
General Procedure for Boroxine-Catalyzed Amidation of Benzoic Acid
Materials:
-
Benzoic acid (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
Boroxine derivative (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzoic acid, the boroxine catalyst, and toluene.
-
Add benzylamine to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the azeotropic removal of water.
-
Continue heating until the theoretical amount of water is collected or the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford N-benzylbenzamide.[1]
General Procedure for Boroxine-Catalyzed Esterification of Benzoic Acid
Materials:
-
Benzoic acid (1.0 mmol)
-
Benzyl alcohol (1.2 mmol)
-
Boroxine derivative (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, combine benzoic acid, the boroxine catalyst, and toluene.
-
Add benzyl alcohol to the flask.
-
The mixture is heated to reflux (approximately 110 °C), and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by TLC or GC-MS until completion.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is evaporated, and the residue is purified by flash chromatography to yield benzyl benzoate.[3][4]
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol, which exists in equilibrium with triphenylboroxine)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
A mixture of 4-bromoanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate is added to a reaction vessel.
-
Toluene and water are added, and the vessel is sealed.
-
The reaction mixture is stirred vigorously and heated to 100 °C.
-
The progress of the reaction is monitored by GC-MS.
-
After the reaction is complete, it is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[6]
Mechanistic and Workflow Visualizations
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a key catalytic cycle and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Battery Electrolytes: The Impact of Trimethylboroxine as an Additive
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective electrochemical comparison of standard battery electrolytes with those containing trimethylboroxine (TMB) as an additive. The inclusion of TMB has been investigated as a strategy to enhance the performance of high-voltage lithium-ion batteries. This document summarizes key performance metrics based on experimental data, details the methodologies for crucial experiments, and visualizes the underlying mechanisms of action.
Data Presentation: Quantitative Comparison
The following table summarizes the key electrochemical performance indicators for a standard electrolyte (1 M LiPF6 in EC:DMC) and the same electrolyte with the addition of this compound. The data highlights the influence of TMB on specific discharge capacity and capacity retention.
| Performance Metric | Standard Electrolyte (Without TMB) | Electrolyte with this compound (0.2% TMB) |
| Initial Discharge Capacity | ~120 mAh/g[1] | ~125 mAh/g[1] |
| Capacity Retention | Loss of 25% of initial capacity after 40 cycles[1] | Minimal capacity fading observed[1] |
| Ionic Conductivity | ~11.7 mS/cm (for 1 M LiPF6 in EC:DMC 1:1)[2] | Data not available in a direct comparative study |
| Electrochemical Stability Window | Oxidation onset above 4.5 V vs. Li/Li+[3][4][5] | TMB oxidizes from 4.6 V[1] |
| Coulombic Efficiency | Generally high, but can be affected by electrolyte decomposition at high voltages[6][7][8][9][10] | Improved coulombic efficiency is an expected outcome of suppressed electrolyte decomposition.[1] |
Experimental Protocols
Detailed methodologies for the key electrochemical experiments are provided below to ensure reproducibility and accurate comparison.
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window of the electrolyte.
Methodology:
-
A three-electrode system is assembled in an argon-filled glovebox.[11][12] A carbon-based working electrode, a lithium metal counter electrode, and a lithium metal reference electrode are typically used.
-
The electrochemical cell is filled with the electrolyte to be tested (either with or without TMB).
-
Cyclic voltammetry is performed using a potentiostat.[11]
-
The potential is swept linearly at a slow scan rate (e.g., 0.02 mV/s) between a defined voltage range (e.g., 3.5 V and 5.2 V vs. Li/Li+).[1]
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.[12]
-
The onset potentials for the sharp increase in anodic and cathodic currents define the electrochemical stability window of the electrolyte.[13]
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the impedance characteristics of the electrode-electrolyte interface.
Methodology:
-
A two- or three-electrode cell is assembled as described for cyclic voltammetry.
-
The cell is connected to a potentiostat equipped with a frequency response analyzer.[14][15][16]
-
A small amplitude AC voltage (e.g., 5-10 mV) is applied to the cell over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[16][17]
-
The impedance of the system is measured at each frequency, and the data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).[15]
-
The Nyquist plot can be analyzed to determine parameters such as the electrolyte resistance, charge transfer resistance, and the impedance of the solid electrolyte interphase (SEI).[17][18]
Galvanostatic Cycling for Capacity Retention
Objective: To evaluate the long-term cycling performance and capacity retention of a battery cell with the given electrolyte.
Methodology:
-
Coin cells (e.g., 2032 type) are assembled with a cathode (e.g., LiCoPO4), a lithium metal anode, and a separator soaked in the electrolyte.
-
The cells are cycled using a battery testing system at a constant temperature (e.g., 25°C).[1]
-
The cells are charged and discharged at a constant current rate (C-rate), for example, C/2, between defined voltage limits (e.g., 3.5 V and 5.2 V).[1]
-
The discharge capacity is measured for each cycle.
-
Capacity retention is calculated as the percentage of the initial discharge capacity that is retained after a certain number of cycles.[19][20][21][22]
Mandatory Visualization
The following diagram illustrates the proposed mechanism by which this compound (TMB) enhances electrolyte performance, particularly at high voltages.
Caption: Mechanism of TMB as a high-voltage electrolyte additive.
References
- 1. researchgate.net [researchgate.net]
- 2. wasatchmolecular.com [wasatchmolecular.com]
- 3. iestbattery.com [iestbattery.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Battery University | BU-808c: Coulombic and Energy Efficiency with… [batteryuniversity.com]
- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding and applying coulombic efficiency in lithium metal batteries (Journal Article) | OSTI.GOV [osti.gov]
- 10. Energy efficiency: a critically important but neglected factor in battery research - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 11. ossila.com [ossila.com]
- 12. eszoneo.com [eszoneo.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical Impedance Spectroscopy → Area → Sustainability [esg.sustainability-directory.com]
- 15. Electrochemical Impedance Spectroscopy (EIS) - Battery Tests [sinexcel-re.com]
- 16. iestbattery.com [iestbattery.com]
- 17. jecst.org [jecst.org]
- 18. biologic.net [biologic.net]
- 19. mdpi.com [mdpi.com]
- 20. ampchem.com [ampchem.com]
- 21. biologic.net [biologic.net]
- 22. osti.gov [osti.gov]
Safety Operating Guide
Proper Disposal Procedures for Trimethylboroxine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of trimethylboroxine, ensuring the safety of laboratory personnel and compliance with waste management regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this chemical.
This compound is a highly flammable liquid and vapor that causes severe skin burns and eye damage and may cause respiratory irritation. It is also sensitive to air and moisture. Adherence to proper personal protective equipment (PPE) and handling procedures is critical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that the following safety measures are in place:
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE.
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated laboratory fume hood.
-
Ignition Sources: Eliminate all potential ignition sources from the work area, as this compound is highly flammable.
-
Spill Kit: An appropriate spill kit containing inert absorbent material (e.g., sand, silica gel, or universal binder) should be readily available.
| Personal Protective Equipment (PPE) for this compound Disposal |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol for this compound
This protocol details the deactivation of small quantities of this compound through controlled hydrolysis. This compound, the cyclic anhydride of methylboronic acid, is readily hydrated to form the less hazardous methylboronic acid[1]. The hydrolysis can be safely conducted using a basic solution.
Experimental Protocol: Deactivation of this compound via Hydrolysis
Objective: To safely hydrolyze this compound into methylboronic acid for subsequent neutralization and disposal.
Materials:
-
This compound waste
-
2.5 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Bicarbonate (NaHCO₃) solution for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass beakers and a magnetic stirrer
-
Ice bath
Procedure:
-
Preparation:
-
In a properly functioning fume hood, place a beaker containing a stir bar in an ice bath on a magnetic stirrer.
-
For every 1 volume of this compound waste, prepare at least 10 volumes of 2.5 M NaOH solution in a separate container.
-
-
Controlled Hydrolysis:
-
Slowly and cautiously add the this compound waste dropwise to the stirred 2.5 M NaOH solution in the ice bath. Caution: The hydrolysis reaction may be exothermic. Control the rate of addition to prevent excessive heat generation and splashing.
-
After the addition is complete, continue stirring the mixture for at least one hour to ensure the hydrolysis is complete.
-
-
Neutralization:
-
Remove the beaker from the ice bath and allow the solution to reach room temperature.
-
Slowly add 1 M HCl or 1 M NaHCO₃ to the solution while continuously monitoring the pH with indicator strips or a pH meter.
-
Adjust the pH of the solution to a neutral range (typically between 6 and 8).
-
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution containing methylboronic acid salts can be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company.
-
Disposal should be in accordance with all applicable regional, national, and local laws and regulations[1]. The waste may be classified under EPA hazardous waste numbers D001 (ignitability) and D002 (corrosivity) depending on its characteristics before treatment.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
This comprehensive guide ensures that laboratory professionals can manage and dispose of this compound waste safely and effectively, minimizing risks and adhering to regulatory standards. By providing clear, actionable steps, we aim to be the preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.
References
Personal protective equipment for handling Trimethylboroxine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Trimethylboroxine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is also air and moisture sensitive, necessitating careful handling in a controlled environment.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Tight-sealing safety goggles and a face shield | Goggles must be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[1] |
| Skin/Body | Chemical-resistant gloves and flame-retardant protective clothing | It is crucial to use gloves specifically resistant to this compound. Consult the glove manufacturer's chemical resistance guide for appropriate materials. Flame-retardant lab coats should be worn and buttoned to cover as much skin as possible.[2][3] |
| Respiratory | NIOSH/MSHA approved respirator | A respirator is required if exposure limits are exceeded or if irritation is experienced. Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or glovebox.[1][4] |
| Feet | Closed-toe, chemical-resistant shoes | Shoes should cover the entire foot to protect against spills.[3] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Risk Assessment: Conduct a thorough risk assessment before beginning any new procedure involving this compound.[4]
-
Work Area Setup: Ensure all work is performed in a certified chemical fume hood or a glovebox.[4] The work area must be free of ignition sources such as heat, sparks, and open flames.[2]
-
Inert Atmosphere: Handle and store this compound under an inert gas, such as nitrogen or argon, due to its sensitivity to air and moisture.[2]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and in proper working order.[5]
-
Never Work Alone: A second person should be present and aware of the hazards when handling this substance.[4]
2. Handling and Use:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before handling the chemical.
-
Grounding: Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Dispensing: Use only non-sparking tools when opening and dispensing from the container.[1]
-
Container Management: Keep the container tightly closed when not in use.[2]
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors.[6] Do not allow clothing wet with the material to remain in contact with the skin.[6]
3. Spill and Emergency Procedures:
-
Small Spills: For small spills, absorb the material with an inert, liquid-absorbent material (e.g., Chemizorb®).[2]
-
Large Spills: In the event of a large spill, evacuate the area and alert emergency responders.[6]
-
First Aid - Skin Contact: If skin contact occurs, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
First Aid - Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
First Aid - Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
First Aid - Ingestion: If swallowed, do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[1]
4. Disposal Plan:
-
Waste Collection: Collect all waste, including empty containers and contaminated materials, in a designated and properly labeled hazardous waste container.
-
Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.[2]
-
Container Disposal: Even emptied containers may contain explosive vapors and should be handled with care.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
